PS-166276
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
348089-57-6 |
|---|---|
Molecular Formula |
C20H30N8O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methyl-3-[[4-[methyl(2-methylpropyl)amino]-6-[[(3R)-pyrrolidin-3-yl]amino]-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C20H30N8O/c1-12(2)11-28(4)20-26-18(23-15-7-8-22-10-15)25-19(27-20)24-16-9-14(17(21)29)6-5-13(16)3/h5-6,9,12,15,22H,7-8,10-11H2,1-4H3,(H2,21,29)(H2,23,24,25,26,27)/t15-/m1/s1 |
InChI Key |
GLZVGITYALULNP-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)N[C@@H]3CCNC3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)NC3CCNC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Structure of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS). Understanding the precise architecture of this complex lipid is fundamental for its application in various research and development contexts, including membrane biophysics, cell signaling, and its use as an excipient in drug delivery systems.
Molecular Overview
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is a specific type of phosphatidylserine (PS), a class of phospholipids that are a key component of cell membranes. It is characterized by a glycerol backbone to which two different fatty acid chains and a phosphoserine head group are attached. The IUPAC name for this molecule is (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid.[1] Its molecular formula is C40H78NO10P.[1]
The structure of PSPS is asymmetric, with a saturated palmitoyl group at the sn-1 position and a saturated stearoyl group at the sn-2 position. This specific arrangement of fatty acids influences the physical properties of the membranes it constitutes, such as thickness, fluidity, and charge.
Core Structural Components
The molecule can be deconstructed into three primary components: the stereospecific glycerol backbone, the fatty acid side chains, and the polar phosphoserine head group.
-
sn-Glycerol Backbone: The "sn" in the name stands for stereospecific numbering. In this convention, the glycerol molecule is drawn as a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbons are then numbered from top to bottom. This nomenclature unambiguously defines the stereochemistry at the C2 position of the glycerol backbone.
-
Fatty Acyl Chains:
-
sn-1 Position: Palmitoyl Group: A 16-carbon saturated fatty acyl chain (16:0) derived from palmitic acid is attached to the first carbon of the glycerol backbone via an ester linkage.
-
sn-2 Position: Stearoyl Group: An 18-carbon saturated fatty acyl chain (18:0) derived from stearic acid is esterified to the second carbon of the glycerol backbone.[1]
-
-
sn-3 Position: Phosphoserine Head Group: The third carbon of the glycerol backbone is linked to a phosphate group, which in turn is esterified to the hydroxyl group of an L-serine amino acid. This phosphoserine head group is polar and hydrophilic, containing a phosphate group, a carboxyl group, and an amino group. This gives the molecule its amphipathic character.
Physicochemical Properties
The distinct chemical moieties of PSPS dictate its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C40H78NO10P |
| Molecular Weight | 764.0 g/mol [1] |
| IUPAC Name | (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid[1] |
| Common Synonyms | PS(16:0/18:0), 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoserine[1] |
Structural Visualization
To provide a clear understanding of the molecular architecture and the connectivity of its components, the following diagrams are provided.
Caption: Molecular components of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.
Relevance in Research and Drug Development
The defined structure of PSPS makes it a valuable tool in various scientific applications:
-
Model Membranes: As a pure, well-characterized phospholipid, it is used to create liposomes and bilayer lipid membranes (BLMs) for studying membrane protein function, lipid-protein interactions, and drug permeability.
-
Cell Signaling Research: Phosphatidylserine on the outer leaflet of the cell membrane is a crucial signal for apoptosis. Synthetic PSPS can be used in studies to understand the recognition of apoptotic cells by phagocytes.
-
Drug Delivery: The biocompatibility and specific chemical properties of PSPS make it a candidate for use in liposomal drug formulations, potentially enhancing the delivery and stability of therapeutic agents.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of phospholipids like PSPS are extensive. A generalized workflow for the chemical synthesis is outlined below. For specific, validated protocols, researchers should refer to peer-reviewed literature. A common synthetic route involves:
-
Protection of Serine: The amino and carboxyl groups of L-serine are protected to prevent side reactions.
-
Glycerol Backbone Preparation: A suitable, stereospecific glycerol precursor is synthesized or obtained.
-
Acylation at sn-1: The hydroxyl group at the sn-1 position of the glycerol derivative is esterified with palmitic acid.
-
Acylation at sn-2: The hydroxyl group at the sn-2 position is subsequently esterified with stearic acid.
-
Phosphorylation: The sn-3 hydroxyl group is phosphorylated.
-
Condensation: The resulting phosphatidic acid is coupled with the protected serine.
-
Deprotection: All protecting groups are removed to yield the final product, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.
-
Purification: The final product is purified using techniques such as column chromatography.
Caption: Generalized chemical synthesis workflow for PSPS.
References
An In-Depth Technical Guide to the Physical Properties of PS(16:0/18:0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), a saturated phosphatidylserine (PS) species. Understanding these properties is crucial for researchers in membrane biophysics, cell signaling, and for professionals in drug development, particularly in the design of lipid-based drug delivery systems.
Core Physical and Chemical Properties
PS(16:0/18:0) is a glycerophospholipid with a serine headgroup attached to a glycerol backbone. The sn-1 and sn-2 positions are esterified with palmitic acid (16:0) and stearic acid (18:0), respectively. These fully saturated acyl chains significantly influence the physical behavior of the lipid and the membranes it forms.
| Property | Value | Source |
| Molecular Formula | C40H78NO10P | --INVALID-LINK-- |
| Molecular Weight | 764.0 g/mol | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| Topological Polar Surface Area | 172 Ų | --INVALID-LINK-- |
| Formal Charge | 0 | --INVALID-LINK-- |
| Complexity | 906 | --INVALID-LINK-- |
Thermotropic Phase Behavior
The thermotropic phase behavior of PS(16:0/18:0) is characterized by a main phase transition from a well-ordered gel phase (Lβ) to a fluid liquid-crystalline phase (Lα). This transition is a critical determinant of membrane fluidity and permeability.
| Parameter | Value | Experimental Conditions | Source |
| Main Phase Transition Temperature (Tm) | ~61 °C | Aqueous dispersion, pH 7.0, 0.1 M NaCl | [1] |
| Enthalpy of Transition (ΔH) | ~12 kcal/mol | Aqueous dispersion, pH 7.0, 0.1 M NaCl | [1] |
The main phase transition temperature (Tm) of saturated phosphatidylserines increases with the length of the acyl chains. For a homologous series of linear saturated diacyl phosphatidylserines, the Tm increases progressively with hydrocarbon chain length.[1] The value for PS(16:0/18:0) is estimated based on the data for di-saturated PS lipids with similar total acyl chain lengths.[1]
Membrane Structural Properties
The packing of PS(16:0/18:0) molecules within a bilayer dictates the membrane's thickness, surface area, and mechanical properties.
| Property | Value (Estimated) | Phase | Source/Method |
| Area per Lipid | ~40-45 Ų | Gel (Lβ) | Based on data for saturated PCs and MD simulations[2] |
| Area per Lipid | ~55-60 Ų | Liquid Crystalline (Lα) | Based on data for similar PS lipids and MD simulations |
| Bending Rigidity (Kc) | High (relative to unsaturated lipids) | Gel (Lβ) | General trend for saturated lipids |
| Bending Rigidity (Kc) | Lower than gel phase | Liquid Crystalline (Lα) | General trend for lipid phases |
Lateral Diffusion
The lateral diffusion of lipid molecules within the bilayer is a key indicator of membrane fluidity. This property is highly dependent on the phase state of the membrane.
| Property | Value | Phase | Source/Method |
| Lateral Diffusion Coefficient (D) | 10⁻¹⁰ to 10⁻¹² cm²/s | Gel (Lβ) | General range for gel phase lipids[3][4] |
| Lateral Diffusion Coefficient (D) | 10⁻⁸ to 10⁻⁷ cm²/s | Liquid Crystalline (Lα) | General range for fluid phase lipids[5] |
In the gel phase, the tightly packed acyl chains severely restrict the lateral movement of lipid molecules, resulting in a very low diffusion coefficient.[4] Upon transitioning to the liquid-crystalline phase, the increased freedom of movement of the acyl chains leads to a significant increase in the lateral diffusion coefficient.[3][5]
Role in Signaling Pathways
Phosphatidylserine is a key player in various cellular signaling pathways, primarily due to its net negative charge and its asymmetric distribution in the plasma membrane, where it is predominantly found in the inner leaflet. The specific acyl chain composition of PS can influence its interaction with signaling proteins.
Protein Kinase C (PKC) Activation
PKC, a crucial family of enzymes in signal transduction, is activated by diacylglycerol (DAG) and requires phosphatidylserine as a cofactor. The interaction is not solely electrostatic; specific headgroup recognition is involved.[6][7] While the precise role of the saturated acyl chains of PS(16:0/18:0) in PKC activation is not fully elucidated, the overall membrane environment, influenced by the physical state of lipids like PS(16:0/18:0), can modulate PKC activity.[8]
Apoptosis Signaling
During apoptosis (programmed cell death), PS is translocated from the inner to the outer leaflet of the plasma membrane. This externalized PS acts as an "eat-me" signal, recognized by phagocytes for the clearance of apoptotic cells.[9][10][11] The formation of ordered, gel-like domains rich in saturated lipids like PS(16:0/18:0) could potentially influence the clustering of externalized PS, thereby modulating the efficiency of phagocytic recognition.
Experimental Protocols
This section outlines the methodologies for determining the key physical properties of PS(16:0/18:0).
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is the primary method for determining the Tm and enthalpy of lipid phase transitions.[13][14]
Protocol Outline:
-
Liposome Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of PS(16:0/18:0) are prepared by hydrating a dry lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration is typically in the range of 1-5 mg/mL.
-
Sample Loading: A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.
-
DSC Scan: The sample and reference pans are heated and cooled at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of the endothermic transition upon heating corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).
X-ray and Neutron Scattering for Area per Lipid
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques to determine the structural parameters of lipid bilayers, including the area per lipid.
Protocol Outline:
-
Sample Preparation: Unilamellar vesicles (ULVs) of PS(16:0/18:0) are prepared at a known concentration in a suitable buffer (H₂O for SAXS, and often D₂O for SANS to enhance contrast).
-
Scattering Experiment: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered intensity is measured as a function of the scattering angle.
-
Data Analysis: The scattering data is analyzed using models of lipid bilayer form and structure factors. By fitting the experimental data to these models, structural parameters such as the bilayer thickness and the area per lipid can be extracted.
Vesicle Fluctuation Analysis for Bending Rigidity
This technique involves observing the thermal fluctuations of giant unilamellar vesicles (GUVs) to determine the membrane's bending rigidity (Kc).[15][16]
Protocol Outline:
-
GUV Formation: GUVs of PS(16:0/18:0) are prepared, typically by electroformation.
-
Microscopy: The GUVs are observed under a phase-contrast microscope, and time-lapse images of their equatorial cross-section are recorded.
-
Contour Analysis: The contour of each GUV in the images is extracted and decomposed into a series of fluctuation modes.
-
Data Fitting: The mean square amplitude of each fluctuation mode is plotted against the mode number. This data is then fitted to a theoretical model that relates the fluctuations to the bending rigidity and membrane tension, allowing for the determination of Kc.
Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion
FRAP is a microscopy-based technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[17][18][19]
Protocol Outline:
-
Sample Preparation: A supported lipid bilayer (SLB) or GUVs containing a small amount (e.g., 0.1-1 mol%) of a fluorescently labeled lipid probe are prepared.
-
Photobleaching: A high-intensity laser beam is used to irreversibly photobleach the fluorescent probes in a small, defined region of the membrane.
-
Fluorescence Recovery: The recovery of fluorescence in the bleached region is monitored over time using a low-intensity laser. This recovery is due to the diffusion of unbleached fluorescent probes from the surrounding area into the bleached spot.
-
Data Analysis: The fluorescence recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probes.
References
- 1. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid lateral self-diffusion drop at liquid-gel phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 5. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine induces apoptosis in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anomalous lateral diffusion of lipids during the fluid/gel phase transition of a lipid membrane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bending stiffness of biological membranes: What can be measured by neutron spin echo? | The European Physical Journal E (EPJ E) [epje.epj.org]
- 16. researchgate.net [researchgate.net]
- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 18. A new high-temperature transition of crystalline cholesterol in mixtures with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
The Pivotal Role of Phosphatidylserine (16:0/18:0) in the Architecture and Function of Biological Membranes
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphatidylserine (PS), a glycerophospholipid carrying a net negative charge at physiological pH, is a critical component of eukaryotic cell membranes. While comprising a minor fraction of the total phospholipid content, its specific distribution and interactions are fundamental to a host of cellular processes, ranging from membrane integrity and fluidity to complex signaling cascades. This technical guide provides an in-depth exploration of a specific phosphatidylserine species, PS(16:0/18:0), which is characterized by a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position of the glycerol backbone. This fully saturated species exhibits unique biophysical properties that dictate its role in membrane structure and function, with significant implications for cellular health and disease. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PS(16:0/18:0) and its significance in cellular biology.
I. Structure and Distribution of PS(16:0/18:0)
PS(16:0/18:0) is an anionic phospholipid distinguished by its two saturated fatty acyl chains.[1][2] This saturation results in a straight, rigid structure that influences its packing within the lipid bilayer. Like other phosphatidylserines, it is primarily localized to the inner leaflet of the plasma membrane, contributing to the membrane's charge asymmetry.[1][3] This asymmetric distribution is actively maintained by ATP-dependent flippases.[4] While phosphatidylserine generally constitutes less than 10% of the total phospholipids in most tissues, its concentration can be higher in specific membranes, such as the plasma membrane and the endoplasmic reticulum, where it can reach up to 10-20 mol%.[1][5] The brain, in particular, has a high concentration of phosphatidylserine, with the greatest abundance found in the myelin sheath.[1][5]
Table 1: Abundance of Total Phosphatidylserine in Various Biological Membranes
| Membrane Type | Organism/Tissue | Total Phosphatidylserine (% of Total Phospholipids) |
| Erythrocyte Membrane | Human | 14.41 ± 0.97[6] |
| Synaptic Plasma Membrane | Rat Brain | 13.2[7] |
| Mitochondrial Membrane | Bovine Heart | Molar ratio with PC and PE is 1:4:4[8] |
Note: Data for the specific abundance of the PS(16:0/18:0) species is often integrated within broader lipidomic analyses and is not always reported as a discrete percentage of the total PS pool.
II. Biophysical Properties and Membrane Dynamics
The fully saturated nature of PS(16:0/18:0) significantly influences the biophysical properties of the membrane. The straight acyl chains allow for tighter packing compared to their unsaturated counterparts, leading to a more ordered and less fluid membrane environment. This has a direct impact on the membrane's phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like to a fluid-like state.
Table 2: Comparative Biophysical Properties of Phosphatidylserine Species
| Phosphatidylserine Species | Acyl Chain Composition | Phase Transition Temperature (Tm) | Bilayer Thickness |
| PS(16:0/18:0) | 16:0 Palmitic Acid, 18:0 Stearic Acid | Not explicitly found, but expected to be high due to saturation | Not explicitly found, but expected to be thicker than unsaturated counterparts |
| PS(16:0/18:1) (POPS) | 16:0 Palmitic Acid, 18:1 Oleic Acid | 14°C[9] | ~62.7 Ų (Area per lipid)[10] |
| PS(18:0/18:1) | 18:0 Stearic Acid, 18:1 Oleic Acid | - | - |
| PS(18:0/18:0) (DSPS) | 18:0 Stearic Acid, 18:0 Stearic Acid | 68°C[9] | - |
The increased order and thickness of membranes enriched in saturated phospholipids like PS(16:0/18:0) can influence the function of embedded membrane proteins.
III. Role in Signaling Pathways
PS(16:0/18:0), as a component of the total phosphatidylserine pool, plays a crucial role in various signaling pathways, most notably in apoptosis and the subsequent clearance of apoptotic cells (efferocytosis).
A. Apoptosis and PS Externalization
In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet. This externalization of PS serves as a critical "eat-me" signal for phagocytes.[11] This process is initiated by the activation of caspases, which cleave and activate scramblases, enzymes that facilitate the bidirectional movement of phospholipids across the membrane, leading to the randomization of their distribution.[12] One such scramblase, Xkr8, has been identified as a key player in apoptosis-induced PS exposure.[12]
B. Efferocytosis: The Clearance of Apoptotic Cells
The exposed phosphatidylserine on the surface of apoptotic cells is recognized by a variety of receptors on phagocytic cells, such as macrophages. This recognition triggers a signaling cascade that leads to the engulfment and degradation of the apoptotic cell, a process known as efferocytosis. This process is crucial for tissue homeostasis and the prevention of inflammation.
Key receptors involved in recognizing PS include BAI1 (Brain-specific angiogenesis inhibitor 1) and TIM-4 (T-cell immunoglobulin and mucin domain-containing protein 4), which bind directly to PS. Other receptors, like the TAM family (Tyro3, Axl, MerTK), recognize PS indirectly through bridging molecules such as Gas6 and Protein S.[11] The engagement of these receptors initiates downstream signaling involving the Rac1/Cdc42 and ELMO/Dock180 pathways, leading to cytoskeletal rearrangements and phagocytosis.[11]
IV. Experimental Protocols
A variety of experimental techniques are employed to study the role of PS(16:0/18:0) in biological membranes. These include methods for its quantification, for studying its interactions with proteins in model systems, and for detecting its externalization during apoptosis.
A. Quantification of PS(16:0/18:0) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the amount of PS(16:0/18:0) in a biological sample.
Methodology:
-
Lipid Extraction:
-
Homogenize the tissue or cell sample in a chloroform/methanol mixture (e.g., 2:1, v/v) to extract total lipids.
-
Include an internal standard, such as a deuterated or odd-chain PS species (e.g., PS(17:0/17:0)), for accurate quantification.[13]
-
Perform a two-phase separation by adding water, and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).
-
Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column or a HILIC column for class separation).
-
Use a gradient of mobile phases to separate the different lipid classes and molecular species.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode for the detection of phosphatidylserine.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) or precursor ion scanning for the specific transition of PS(16:0/18:0). The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will correspond to the fatty acyl chains.
-
B. Preparation of Liposomes Containing PS(16:0/18:0) for Protein Interaction Studies
Objective: To create model membranes (liposomes) with a defined composition including PS(16:0/18:0) to study its interaction with specific proteins.
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids, including PS(16:0/18:0) and other phospholipids like phosphatidylcholine (PC), in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).[14]
-
-
Liposome Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[15] This will generate large unilamellar vesicles (LUVs).
-
-
Protein Interaction Assay:
-
Incubate the prepared liposomes with the protein of interest.
-
Separate the liposome-bound protein from the unbound protein by ultracentrifugation.
-
Analyze the pellet (containing liposomes and bound protein) and the supernatant (containing unbound protein) by SDS-PAGE and Western blotting to determine the extent of protein binding.
-
C. Detection of PS Externalization using the Annexin V Binding Assay
Objective: To detect the exposure of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
Methodology:
-
Cell Preparation:
-
Induce apoptosis in the cell line of interest using a suitable stimulus (e.g., staurosporine). Include a non-treated control group.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) to the cell suspension.[2][16]
-
For distinguishing between early apoptotic and late apoptotic/necrotic cells, a viability dye such as propidium iodide (PI) or 7-AAD can be added.[1][2]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[1][16]
-
-
Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
FITC-Annexin V positive and PI negative cells are considered early apoptotic.
-
FITC-Annexin V positive and PI positive cells are considered late apoptotic or necrotic.
-
FITC-Annexin V negative and PI negative cells are live cells.
-
V. Conclusion
PS(16:0/18:0), with its unique fully saturated acyl chain composition, is a key contributor to the structural integrity and functional dynamics of biological membranes. Its enrichment in specific membranes and its role in critical signaling pathways like apoptosis and efferocytosis underscore its importance in cellular physiology. A thorough understanding of its biophysical properties, its interactions with other membrane components, and its regulation is essential for researchers in cell biology and for professionals in drug development targeting membrane-associated processes. The experimental protocols outlined in this guide provide a framework for the further investigation of this important phospholipid and its role in health and disease.
References
- 1. "Identification of Unusual Phospholipids from Bovine Heart Mitochondria" by J. Kim and C. L. Hoppel [academicworks.medicine.hofstra.edu]
- 2. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]
- 3. Identification of unusual phospholipids from bovine heart mitochondria by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 5. lipotype.com [lipotype.com]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Lipid composition of mitochondria from bovine heart, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular structure of a phosphatidylserine bilayer determined by scattering and molecular dynamics simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Fluctuations of Charged Phosphatidylserine Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) is a specific molecular species of phosphatidylserine (PS), a class of acidic phospholipids that are essential components of eukaryotic cell membranes. While the broader discovery of phosphatidylserine dates back to the mid-20th century, the identification and characterization of individual molecular species like PSPS were made possible by advancements in analytical chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to PSPS, tailored for professionals in research and drug development.
The General Discovery of Phosphatidylserine
The journey to identifying specific phosphatidylserine species began with the isolation of a lipid mixture from the brain known as "cephalin." In the 1940s, the pioneering work of biochemist Jordi Folch-Pi led to the successful fractionation of cephalin into its distinct components: phosphatidylserine and phosphatidylethanolamine.[1][2][3] This was a landmark achievement in lipid biochemistry, laying the groundwork for understanding the diverse roles of these phospholipids in cellular function.[1]
Initial structural elucidation revealed that phosphatidylserine consists of a glycerol backbone, two fatty acid chains, and a serine headgroup linked by a phosphate group.[1] Early research focused on the general properties and functions of the entire PS class, with less emphasis on the specific fatty acid compositions.
Emergence of Molecular Species Analysis: The Identification of PSPS
The transition from viewing phosphatidylserine as a single entity to a class of distinct molecular species was driven by the development of sophisticated analytical techniques. The advent of chromatography, particularly thin-layer chromatography (TLC) and later high-performance liquid chromatography (HPLC), allowed for the separation of phospholipids based on the properties of their fatty acid chains.[4][5][6][7]
Gas chromatography-mass spectrometry (GC-MS) played a pivotal role in determining the precise fatty acid composition of separated PS fractions.[8][9] By hydrolyzing the fatty acids from the glycerol backbone and converting them into volatile methyl esters, researchers could identify and quantify the specific fatty acids present, including palmitic acid (16:0) and stearic acid (18:0).
While a definitive "discovery" paper for the specific 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine molecule is not readily identifiable in historical literature, its existence was inferred and later confirmed through the systematic analysis of the fatty acid composition of phosphatidylserine isolated from various biological sources, particularly the brain, which is rich in saturated and monounsaturated fatty acids.[10][11][12][13][14][15] The development of reversed-phase HPLC methods was instrumental in separating disaturated PS species like dipalmitoyl PS, palmitoyl-stearoyl PS, and distearoyl PS.[16][17]
Physicochemical Data of PSPS
Quantitative data for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is crucial for its application in research and development. The following table summarizes key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C40H78NO10P | [18][19] |
| Molecular Weight | 764.0 g/mol | [18] |
| IUPAC Name | (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid | [18] |
| Synonyms | PS(16:0/18:0), 1-hexadecanoyl-2-octadecanoyl-glycero-3-phosphoserine | [18][19] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, isolation, and characterization of PSPS.
Chemical Synthesis of Saturated Phosphatidylserine
The chemical synthesis of phosphatidylserine with specific saturated fatty acids has been a subject of extensive research to produce homogenous compounds for experimental use.[20][21] Common methods involve a multi-step process:
-
Protection of Serine: The amino and carboxyl groups of serine are protected to prevent side reactions.
-
Phosphorylation: A protected serine derivative is reacted with a phosphorylating agent.
-
Coupling with Diacylglycerol: The resulting phosphoramidite is coupled with a 1,2-diacyl-sn-glycerol containing the desired palmitoyl and stearoyl chains.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.
-
Deprotection: All protecting groups are removed to yield the final phosphatidylserine product.
A key step in many modern syntheses is the one-pot multicomponent reaction involving an O-benzyl phosphorodiamidite, protected serine, and the specific diacylglycerol, followed by in situ oxidation.[20][21]
Enzymatic Synthesis of Phosphatidylserine
Enzymatic methods, primarily using phospholipase D (PLD), offer a milder and more specific route to PS synthesis.[1][2][22] The transphosphatidylation reaction catalyzed by PLD involves the transfer of the phosphatidyl group from a donor lipid, such as phosphatidylcholine, to L-serine.[2][22]
Protocol Outline:
-
Reaction Setup: A biphasic system is often employed, with the donor phospholipid dissolved in an organic solvent and L-serine in an aqueous buffer containing PLD.[22]
-
Incubation: The reaction mixture is incubated with agitation to facilitate the enzymatic conversion.
-
Purification: The synthesized PS is then purified from the reaction mixture using chromatographic techniques.
Isolation and Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the separation and identification of PSPS.
Protocol Outline:
-
Lipid Extraction: Lipids are extracted from the biological sample using the Folch method (chloroform:methanol mixture).[12][23]
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or C30) is used to separate the different PS molecular species.[4][16][17]
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.[16][17] PSPS can be identified by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem MS (MS/MS) experiments.[19][24]
Signaling Pathways and Biological Significance
Phosphatidylserine is asymmetrically distributed in the plasma membrane, with the majority residing in the inner leaflet. This distribution is crucial for various cellular signaling pathways.[25][26][27] The externalization of PS to the outer leaflet is a well-known "eat-me" signal that triggers phagocytosis of apoptotic cells.
While much of the research on PS signaling does not differentiate between molecular species, the fatty acid composition of phospholipids can significantly influence membrane properties and protein interactions. Saturated fatty acids like palmitic and stearic acid tend to make membranes more ordered and rigid compared to their unsaturated counterparts. This can affect the localization and activity of membrane-associated proteins.
Recent studies have begun to explore the differential effects of saturated versus unsaturated PS on cellular processes. For example, the degree of unsaturation in PS has been shown to alter the aggregation properties of proteins like insulin and the toxicity of the resulting amyloid aggregates.[28] Saturated PS may have distinct roles in modulating the function of specific signaling proteins that prefer a more ordered lipid environment.
Conclusion
The story of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is intrinsically linked to the technological advancements that have shaped the field of lipidomics. From its conceptual emergence following the initial discovery of phosphatidylserine to its routine identification and quantification today, PSPS serves as a prime example of how our understanding of complex biological molecules has deepened over time. For researchers and drug development professionals, a thorough appreciation of the history and the analytical and synthetic methodologies associated with specific lipid species like PSPS is indispensable for advancing our knowledge of cellular function and developing novel therapeutic strategies.
References
- 1. Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Phosphatidylserine (PS) Synthesis: Principles, Process, and Future Trends [lingfengbio.com]
- 3. Enzymatic synthesis of phosphatidylserine using bile salt mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]
- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. sceqa.wordpress.com [sceqa.wordpress.com]
- 10. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Early Life to Adult Brain Lipidome Dynamic: A Temporospatial Study Investigating Dietary Polar Lipid Supplementation Efficacy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Biosynthesis of Phosphatidylserine in a Biphasic System through Parameter Optimization | MDPI [mdpi.com]
- 23. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine [frontiersin.org]
- 26. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phosphatidylserine and signal transduction: who needs whom? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The degree of unsaturation of fatty acids in phosphatidylserine alters the rate of insulin aggregation and the structure and toxicity of amyloid aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Function of Phosphatidylserine with Saturated Acyl Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylserine (PS), a crucial anionic phospholipid, is predominantly located in the inner leaflet of the plasma membrane and plays a vital role in a myriad of cellular processes. The function of PS is intricately linked to its molecular structure, particularly the composition of its acyl chains. This technical guide provides an in-depth exploration of the function of phosphatidylserine species containing saturated acyl chains. It delves into their unique biophysical properties, their influence on membrane organization and fluidity, and their specific roles in key signaling pathways and cellular responses, including apoptosis and immune modulation. This document synthesizes current research, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing complex pathways and workflows using the DOT language to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Phosphatidylserine and Acyl Chain Diversity
Phosphatidylserine is a glycerophospholipid comprising a glycerol backbone, two fatty acid chains, a phosphate group, and a serine headgroup[1]. The fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone can vary in length and degree of saturation[2]. While the sn-1 position is often occupied by a saturated fatty acid, the sn-2 position typically contains an unsaturated fatty acid. However, species of PS with two saturated acyl chains, such as dipalmitoylphosphatidylserine (DPPS) and distearoylphosphatidylserine (DSPS), are also present in cellular membranes and contribute to their biophysical properties and functions.
The saturation of the acyl chains significantly impacts the physical properties of PS and the membranes in which it resides. Saturated acyl chains are straight and can pack together tightly, leading to more ordered and less fluid membrane domains. In contrast, unsaturated acyl chains contain one or more double bonds, which introduce kinks that disrupt tight packing and increase membrane fluidity[3].
Biophysical Properties of Phosphatidylserine with Saturated Acyl Chains
The biophysical characteristics of PS-containing membranes are profoundly influenced by the saturation of the acyl chains. These properties, in turn, dictate the localization and function of membrane-associated proteins.
Thermotropic Phase Behavior
Phosphatidylserine with saturated acyl chains exhibits distinct thermotropic phase behavior, transitioning from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) at a specific temperature (Tm). This phase transition temperature increases with the length of the saturated acyl chains.
| Phosphatidylserine Species | Acyl Chains | Phase Transition Temperature (Tm) | Reference |
| Dimyristoylphosphatidylserine (DMPS) | 14:0/14:0 | ~36.4 °C | [4] |
| Dipalmitoylphosphatidylserine (DPPS) | 16:0/16:0 | 51-53 °C | [5] |
| Distearoylphosphatidylserine (DSPS) | 18:0/18:0 | 63 °C | [5] |
Table 1: Thermotropic Phase Transition Temperatures of Phosphatidylserine with Saturated Acyl Chains.
Membrane Fluidity
The presence of saturated acyl chains in PS contributes to a decrease in membrane fluidity. This is due to the enhanced van der Waals interactions between the tightly packed straight acyl chains. The microviscosity of membranes containing saturated PS is higher compared to those with unsaturated PS.
| Membrane Composition | Microviscosity (cP at 25°C) | Reference |
| Brain Phosphatidylserine (mixed acyl chains) | 173 | [6] |
| Brain Gangliosides | 268 | [6] |
Table 2: Microviscosity of Lipid Dispersions. While direct comparative data for purely saturated vs. unsaturated PS is limited in this specific study, the higher microviscosity of gangliosides, which often have a higher content of saturated fatty acids, provides an indication of the effect of saturation.
Role in Membrane Organization: Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and phospholipids with saturated acyl chains. These domains serve as platforms for the organization of signaling molecules[1][2]. While not exclusively composed of fully saturated phospholipids, the enrichment of these lipids contributes to the more ordered and less fluid nature of rafts compared to the surrounding bilayer. Phosphatidylserine has been found to be enriched in lipid rafts, suggesting a role for saturated PS species in the formation and stability of these signaling hubs.
Function in Cellular Signaling
The acyl chain composition of PS can modulate the activity of various signaling proteins that interact with the cell membrane.
Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes. The activation of conventional PKC isoforms is dependent on the presence of diacylglycerol (DAG) and anionic phospholipids, with a strong preference for PS[7][8]. The binding of PKC to the membrane is a cooperative process that is regulated by the concentration of PS[8][9]. While the headgroup of PS is the primary determinant for PKC binding and activation, the acyl chain composition can influence the membrane environment and thereby modulate PKC activity. The relative activation of PKC can vary depending on the fatty acid composition of the PS used in in vitro assays.
| Phosphatidylserine Source | Relative PKC Activity | Reference |
| Bovine Brain PS (mixed acyl chains) | 1.3-fold higher | [10] |
| Trout Liver PS (high in 22:6 n-3) | 1.0 (baseline) | [10] |
Table 3: Relative Protein Kinase C Activity with Different Phosphatidylserine Sources. This data suggests that the specific acyl chain composition can fine-tune PKC activation.
A proposed signaling pathway for PKC activation involving phosphatidylserine is depicted below.
Involvement in Apoptosis and Immune Regulation
The externalization of PS to the outer leaflet of the plasma membrane is a well-established "eat-me" signal that triggers the phagocytic clearance of apoptotic cells[11]. This process is crucial for preventing inflammation and maintaining tissue homeostasis.
Apoptotic Cell Clearance
While the role of PS externalization in apoptosis is universal, the specific contribution of saturated versus unsaturated PS species to this process is an area of ongoing research. It is plausible that the biophysical properties conferred by saturated PS, such as reduced membrane fluidity, could influence the dynamics of PS exposure and the formation of protein complexes involved in phagocytic recognition.
The general workflow for PS externalization during apoptosis and subsequent phagocytosis is illustrated below.
Immune Modulation
The interaction of externalized PS with receptors on phagocytes, such as macrophages, not only leads to engulfment but also triggers the release of anti-inflammatory cytokines like TGF-β and IL-10, while suppressing the production of pro-inflammatory cytokines[12]. This active immunosuppression is a key feature of apoptotic cell clearance. PS-containing liposomes have been shown to induce the polarization of macrophages towards an anti-inflammatory M2-like phenotype[11][13]. While these studies often use PS with mixed acyl chains, the altered membrane properties due to saturated PS could potentially modulate the strength and nature of this immunomodulatory signal. For instance, nanoparticles containing PS have been shown to reduce the production of pro-inflammatory cytokines by activated macrophages[14].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of phosphatidylserine with saturated acyl chains.
Preparation of Liposomes with Defined Acyl Chain Composition
Objective: To create model membranes with a specific composition of phosphatidylserine for biophysical and biochemical assays.
Materials:
-
Dipalmitoylphosphatidylserine (DPPS) or other saturated PS species
-
Other lipids as required (e.g., phosphatidylcholine, cholesterol)
-
Chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve the desired lipids (e.g., DPPS and POPC) in chloroform in a glass round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the Tm of the lipid with the highest phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This will produce large unilamellar vesicles (LUVs) of a relatively uniform size distribution.
Measurement of Membrane Fluidity by Fluorescence Polarization
Objective: To quantify the fluidity of liposomes containing saturated phosphatidylserine.
Materials:
-
Liposome suspension (prepared as in 6.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
Protocol:
-
Incubate the liposome suspension with the fluorescent probe (e.g., DPH at a final concentration of 1 µM) for a sufficient time (e.g., 30-60 minutes) in the dark to allow the probe to partition into the lipid bilayer.
-
Place the labeled liposome suspension in a cuvette in the temperature-controlled sample holder of the spectrofluorometer.
-
Excite the sample with vertically polarized light at the appropriate excitation wavelength for the probe (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane at the emission maximum of the probe (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the correction factor for the instrument's differential sensitivity to the two polarization directions.
-
Higher anisotropy values correspond to lower membrane fluidity.
Mass Spectrometry for Analysis of Phosphatidylserine Acyl Chain Composition
Objective: To identify and quantify the different molecular species of phosphatidylserine, including those with saturated acyl chains, in a biological sample.
Materials:
-
Lipid extract from cells or tissues
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
Appropriate chromatography column (e.g., C18 reverse-phase)
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water, ammonium formate)
Protocol:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Bligh-Dyer or Folch extraction.
-
Chromatographic Separation: Inject the lipid extract onto the LC system. Use a reverse-phase column and a gradient of organic solvents to separate the different lipid classes and molecular species based on their hydrophobicity.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
MS1 Scan: Acquire full scan mass spectra in negative ion mode to detect the deprotonated molecules [M-H]⁻ of the different PS species.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ions of interest. Collision-induced dissociation (CID) will fragment the PS molecules, yielding characteristic product ions corresponding to the fatty acyl chains.
-
Data Analysis: Identify the PS species based on their mass-to-charge ratio and the fragmentation pattern. Quantify the relative abundance of each species by integrating the peak areas in the chromatogram.
The following diagram illustrates a simplified workflow for the mass spectrometric analysis of PS species.
Conclusion
Phosphatidylserine with saturated acyl chains plays a distinct and crucial role in cellular biology. Their ability to form ordered domains within the plasma membrane influences membrane fluidity and the organization of signaling platforms such as lipid rafts. These biophysical properties, in turn, modulate the activity of key signaling proteins like Protein Kinase C. Furthermore, while the externalization of PS is a hallmark of apoptosis, the specific acyl chain composition of the exposed PS may fine-tune the subsequent immune response. The experimental protocols detailed in this guide provide a framework for further investigation into the specific functions of saturated PS species. A deeper understanding of the differential roles of PS isoforms will be invaluable for the development of novel therapeutic strategies targeting processes such as aberrant signaling in cancer and the modulation of immune responses in inflammatory diseases.
References
- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Phosphatidylserine released from apoptotic cells in tumor induces M2‐like macrophage polarization through the PSR‐STAT3‐JMJD3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of cardiac macrophages by phosphatidylserine-presenting liposomes improves infarct repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine liposome multilayers mediate the M1-to-M2 macrophage polarization to enhance bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergic modulation of the inflammatory state of macrophages utilizing anti-oxidant and phosphatidylserine-containing polymer–lipid hybrid nanoparticles - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to PS(16:0/18:0) in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role not only in membrane structure but also as a key signaling molecule. Among the various species of PS, 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), also known as SAPS, is a significant molecular species involved in a multitude of cellular processes. This technical guide provides a comprehensive overview of the role of PS(16:0/18:0) in key cellular signaling pathways, including apoptosis, and the activation of Protein Kinase C (PKC) and Akt. This document details experimental protocols for studying its functions, presents quantitative data, and utilizes visualizations to illustrate complex biological processes.
The Role of PS(16:0/18:0) in Apoptosis
Programmed cell death, or apoptosis, is a fundamental process for tissue homeostasis and development. A hallmark of apoptosis is the translocation of phosphatidylserine from the inner leaflet of the plasma membrane to the outer leaflet. This externalization of PS, including the PS(16:0/18:0) species, serves as a critical "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[1][2] This process is tightly regulated and involves the activation of a cascade of cysteine-aspartic proteases known as caspases.
The redistribution of PS during apoptosis is a result of the concurrent inhibition of flippases, which normally maintain PS on the inner leaflet, and the activation of scramblases, which facilitate the bidirectional movement of phospholipids across the membrane.[3] This altered distribution is a key event that allows for the silent clearance of apoptotic cells, preventing an inflammatory response.[1][2]
PS(16:0/18:0) in Protein Kinase C (PKC) Activation
The Protein Kinase C (PKC) family of serine/threonine kinases are critical regulators of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and require phospholipids, particularly phosphatidylserine, for their activity. PS acts as a crucial cofactor by recruiting PKC to the cell membrane and allosterically activating the enzyme. While various PS species can support PKC activation, the specific acyl chain composition can influence the efficiency of this process.
PS(16:0/18:0) in Akt Signaling
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Activation of Akt is a multi-step process that involves its recruitment to the plasma membrane and subsequent phosphorylation. Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), generated by phosphoinositide 3-kinase (PI3K), is a key lipid second messenger that binds to the pleckstrin homology (PH) domain of Akt, leading to its membrane translocation.
Emerging evidence highlights a critical role for phosphatidylserine in Akt activation. PS, including PS(16:0/18:0), is thought to enhance the binding of Akt to the plasma membrane and to allosterically regulate its conformation, thereby facilitating its phosphorylation by upstream kinases such as PDK1 and mTORC2. While the precise quantitative contribution of PS(16:0/18:0) to Akt activation is an area of active research, its presence in the inner leaflet of the plasma membrane is considered essential for robust Akt signaling.
Quantitative Data Summary
The following table summarizes the available quantitative data related to PS(16:0/18:0) and its role in cellular processes. It is important to note that specific quantitative values for PS(16:0/18:0) are often limited in the literature, and data from studies using mixed acyl chain PS or other specific species are included for comparative purposes.
| Parameter | Cell/System Type | PS Species | Value | Reference |
| Apoptosis | ||||
| PS Externalization | Jurkat cells treated with anti-FAS antibody | General PS | Caspase-dependent increase | [4] |
| PKC Activation | ||||
| Relative PKC Activity | Lipid Vesicles | 1-palmitoyl-2-oleoyl-PS (POPS) | Activity increases with mol% of POPS, max at 50 mol% | [5] |
| Akt Activation | ||||
| Akt Phosphorylation | Neuro 2A cells | General PS (increased by DHA supplementation) | Enhanced IGF-induced Akt phosphorylation | [6] |
| Cellular Abundance | ||||
| Concentration in Plasma Membrane | General | General PS | 10-20 mol% of total phospholipid | [7] |
Experimental Protocols
Quantification of PS(16:0/18:0) by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the extraction and quantification of PS(16:0/18:0) from cultured cells.
1. Materials and Reagents:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standard: e.g., PS(17:0/17:0)
-
LC-MS system with an electrospray ionization (ESI) source
2. Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization, wash with ice-cold PBS, and determine cell number.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Add a known amount of the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate.
-
Perform mass spectrometric analysis in negative ion mode.
-
Monitor for the specific precursor-to-product ion transition for PS(16:0/18:0) (e.g., m/z 762.5 -> m/z 255.2 for the palmitate fragment and m/z 283.3 for the stearate fragment).
-
-
Data Analysis:
-
Integrate the peak areas for PS(16:0/18:0) and the internal standard.
-
Calculate the concentration of PS(16:0/18:0) relative to the internal standard and normalize to the initial cell number or protein content.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to assess the activation of PKC by PS(16:0/18:0) containing lipid vesicles.
1. Materials and Reagents:
-
Recombinant PKC isoform
-
PS(16:0/18:0) and other lipids (e.g., phosphatidylcholine (PC), diacylglycerol (DAG))
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂)
2. Procedure:
-
Lipid Vesicle Preparation:
-
Mix PS(16:0/18:0), PC, and DAG in chloroform in desired molar ratios.
-
Dry the lipid mixture under nitrogen to form a thin film.
-
Hydrate the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles (SUVs).
-
-
Kinase Reaction:
-
In a reaction tube, combine the assay buffer, lipid vesicles, PKC substrate, and recombinant PKC enzyme.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
-
Detection of Substrate Phosphorylation:
-
Radioactive method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based method: Follow the manufacturer's instructions for the specific kit, which typically involves measuring a change in fluorescence intensity or polarization.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).
-
Compare the activity in the presence and absence of PS(16:0/18:0) to determine its effect on PKC activation.
-
Measurement of PS(16:0/18:0) Externalization during Apoptosis
This protocol describes the use of Annexin V-based flow cytometry to detect the externalization of PS on the surface of apoptotic cells.
1. Materials and Reagents:
-
Cultured cells
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V binding buffer (containing CaCl₂)
-
Flow cytometer
2. Procedure:
-
Induction of Apoptosis:
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation settings for the fluorochromes used.
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the fluorescence signals to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant of the dot plot.
-
Compare the percentage of apoptotic cells in the treated versus control samples.
-
Conclusion
PS(16:0/18:0) is a multifaceted phospholipid that plays a central role in the regulation of fundamental cellular processes. Its externalization during apoptosis is a well-established "eat-me" signal essential for the efficient and non-inflammatory clearance of dying cells. Furthermore, as a key component of the inner leaflet of the plasma membrane, PS(16:0/18:0) is critically involved in the recruitment and activation of important signaling kinases such as PKC and Akt. While further research is needed to fully elucidate the specific quantitative contributions of the 16:0 and 18:0 acyl chains to these processes, the methodologies outlined in this guide provide a robust framework for investigating the precise functions of PS(16:0/18:0) in cellular signaling. A deeper understanding of the roles of specific phospholipid species like PS(16:0/18:0) holds significant promise for the development of novel therapeutic strategies targeting diseases where these signaling pathways are dysregulated, such as cancer and inflammatory disorders.
References
- 1. Dynamic organization of lymphocyte plasma membrane: lessons from advanced imaging methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Plasma Membrane Integrates Biophysical and Biochemical Regulation to Trigger Immune Receptor Functions [frontiersin.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
The Biosynthesis of 1-Palmitoyl-2-Stearoyl-sn-Glycero-3-Phosphoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of the specific phosphatidylserine (PS) molecular species, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS-16:0/18:0). Phosphatidylserine is an essential anionic phospholipid crucial for the structural integrity and function of cellular membranes, with significant roles in various signaling pathways. In mammalian cells, the synthesis of PS occurs predominantly through a base-exchange reaction catalyzed by two key enzymes: Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2). This document details the enzymatic pathways, provides available quantitative data, outlines experimental protocols for the study of this biosynthesis, and illustrates the core processes with diagrams.
Introduction to Phosphatidylserine Biosynthesis
In mammalian cells, phosphatidylserine is synthesized in the endoplasmic reticulum (ER), particularly within the mitochondria-associated membranes (MAMs)[1][2]. Unlike in bacteria and yeast, which utilize the CDP-diacylglycerol pathway, the primary route in mammals is a base-exchange reaction where the head group of a pre-existing phospholipid is replaced by L-serine[3][4]. The specific acyl chain composition of the resulting PS molecule, such as in PS-16:0/18:0, is determined by the acyl chain composition of the precursor phospholipid.
The two enzymes responsible for this conversion are:
-
Phosphatidylserine Synthase 1 (PSS1): This enzyme primarily catalyzes the conversion of phosphatidylcholine (PC) to PS[5][6].
-
Phosphatidylserine Synthase 2 (PSS2): This enzyme specifically catalyzes the conversion of phosphatidylethanolamine (PE) to PS[5][7].
Therefore, the biosynthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine can theoretically occur via two main routes, depending on the availability of its precursor phospholipids: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PC-16:0/18:0) or 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine (PE-16:0/18:0).
Enzymatic Pathways and Quantitative Data
The biosynthesis of PS-16:0/18:0 is a critical process for maintaining cellular homeostasis. The key enzymes, PSS1 and PSS2, exhibit distinct substrate specificities and kinetic properties.
Biosynthetic Reactions
The core reactions are as follows:
-
Via PSS1: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine + L-serine ⇌ 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine + choline
-
Via PSS2: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine + L-serine ⇌ 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine + ethanolamine
Quantitative Enzyme Kinetic Data
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| PSS1 | Homo sapiens | L-serine (with 2 mM PC) | 67 µM | Not Reported | [6] |
| PSS1 | Homo sapiens | L-serine (with 1 mM PE) | 24 µM | Not Reported | [6] |
| PSS2 | Homo sapiens | L-serine (with 1 mM PE) | 120 µM | 0.57 mmol/h/mg | [8] |
| PSS2 | Cricetulus griseus | L-serine | 89 µM | 0.29 nmol/h/ng | [7] |
Substrate Acyl Chain Specificity
The acyl chain composition of the newly synthesized PS is dependent on the substrate pool of PC and PE. While comprehensive data on the preference for 16:0 and 18:0 acyl chains is limited, studies on PSS2 have shown a significant preference for substrates containing docosahexaenoic acid (DHA; 22:6) at the sn-2 position[9][10]. This suggests that the relative abundance of different PS molecular species is influenced by both the availability of precursor phospholipids and the intrinsic specificities of the synthases.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.
In Vitro Phosphatidylserine Synthase Activity Assay
This protocol is adapted from methods used to measure PSS activity and can be tailored to investigate the synthesis of specific PS species.
Objective: To measure the in vitro activity of PSS1 or PSS2 in converting a specific PC or PE substrate to the corresponding PS.
Materials:
-
Purified or enriched PSS1 or PSS2 enzyme preparation (e.g., from microsomes or reconstituted into proteoliposomes).
-
Substrate liposomes containing:
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (for PSS1) or 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine (for PSS2).
-
A non-substrate phospholipid (e.g., phosphatidylcholine for the PSS2 assay).
-
An acidic phospholipid (e.g., phosphatidic acid) to ensure optimal enzyme activity.
-
-
[3H]-L-serine (radiolabeled).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
CaCl2 solution.
-
Scintillation cocktail and vials.
-
Liquid chromatography-mass spectrometry (LC-MS) system for product confirmation.
Procedure:
-
Prepare Substrate Liposomes:
-
Mix the desired phospholipids in chloroform in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with assay buffer by vortexing.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation, substrate liposomes, and assay buffer.
-
Initiate the reaction by adding CaCl2 to a final concentration of 5 mM and [3H]-L-serine.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding methanol and chloroform to extract the lipids (Bligh-Dyer extraction).
-
-
Quantification:
-
Separate the lipid-containing organic phase.
-
Wash the organic phase with a salt solution.
-
Evaporate the solvent.
-
Resuspend the lipid extract in a suitable solvent.
-
Quantify the incorporation of [3H] into the PS product using liquid scintillation counting.
-
-
Product Confirmation (Optional but Recommended):
-
Analyze the lipid extract by LC-MS to confirm the formation of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.
-
Quantification of PS-16:0/18:0 by Lipidomics
Objective: To determine the cellular concentration of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the quantification of specific lipid species.
Procedure Outline:
-
Lipid Extraction:
-
Homogenize cells or tissues in the presence of an internal standard (e.g., a PS species with odd-chain fatty acids not present in the sample).
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction using chloroform and methanol.
-
-
Chromatographic Separation:
-
Inject the lipid extract onto a reverse-phase HPLC column.
-
Use a gradient of solvents (e.g., water, acetonitrile, isopropanol with additives like formic acid and ammonium formate) to separate the different lipid species based on their acyl chain length and degree of unsaturation.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer.
-
Operate the mass spectrometer in negative ion mode for PS analysis.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the precursor ion of PS-16:0/18:0 to a characteristic fragment ion.
-
-
Quantification:
-
Generate a standard curve using a synthetic 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine standard.
-
Calculate the concentration of PS-16:0/18:0 in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Signaling Pathways and Logical Relationships
Phosphatidylserine, including species with saturated acyl chains, plays a crucial role in various signaling pathways by providing a docking site for signaling proteins on the inner leaflet of the plasma membrane.
Key Signaling Pathways Involving Phosphatidylserine
-
Akt Pathway: PS is essential for the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in cell survival and proliferation signaling[6][11].
-
Protein Kinase C (PKC) Pathway: Conventional and novel isoforms of PKC require PS for their activation. The binding of diacylglycerol (DAG) and Ca2+, along with PS, localizes PKC to the membrane where it can phosphorylate its targets[6].
-
Raf-1 Signaling: The recruitment of the Raf-1 kinase to the plasma membrane, a key step in the MAPK/ERK pathway, is facilitated by its interaction with Ras and membrane phospholipids, including PS[6].
The specific role of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine in these pathways is an area of active research. The composition of the acyl chains can influence the biophysical properties of the membrane, such as fluidity and curvature, which in turn can affect the recruitment and activity of signaling proteins.
Visualizations
Biosynthetic Pathway of 1-Palmitoyl-2-Stearoyl-sn-Glycero-3-Phosphoserine
Caption: Biosynthesis of PS-16:0/18:0 via PSS1 and PSS2.
Experimental Workflow for In Vitro PSS Assay
Caption: Workflow for the in vitro phosphatidylserine synthase assay.
Logical Relationship of PS in Akt Signaling
Caption: Role of phosphatidylserine in the activation of the Akt signaling pathway.
Conclusion
The biosynthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is a fundamental cellular process governed by the substrate availability of specific phosphatidylcholine and phosphatidylethanolamine species and the activity of phosphatidylserine synthases 1 and 2. While much is known about the general pathways of PS synthesis, further research is needed to elucidate the specific regulatory mechanisms and functional roles of individual PS molecular species in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important area of lipid metabolism.
References
- 1. [PDF] Purification and characterization of human phosphatidylserine synthases 1 and 2. | Semantic Scholar [semanticscholar.org]
- 2. Palmitoylcarnitine modulates interaction between protein kinase C betaII and its receptor RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing Phosphatidylserine in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 6. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine synthase 2: high efficiency for synthesizing phosphatidylserine containing docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 9. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylserine synthase 2: high efficiency for synthesizing phosphatidylserine containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revealing the Role of Phosphatidylserine in Shear Stress –Mediated Protection in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) is a specific mixed-acyl phosphatidylserine, a class of phospholipids crucial for various cellular functions, including signal transduction and membrane integrity. The defined acyl chain composition of PSPS makes it a valuable tool in biophysical studies of lipid membranes, in the development of drug delivery systems such as liposomes, and as a standard in lipidomic research. This document provides detailed protocols for the chemical and chemoenzymatic synthesis of PSPS, enabling researchers to obtain this specific phospholipid for their studies.
Two primary routes for the synthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine are outlined: a fully chemical synthesis and a chemoenzymatic approach. The fully chemical synthesis offers precise control over the stereochemistry and acyl chain composition, while the chemoenzymatic method provides a potentially more streamlined process, leveraging the specificity of enzymes.
Data Presentation
The following table summarizes the expected yields for the key steps in both the chemical and chemoenzymatic synthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine. These values are estimates based on typical yields for similar lipid syntheses and should be considered as a general guide. Actual yields may vary depending on experimental conditions and scale.
| Synthesis Route | Step | Starting Material | Product | Expected Yield (%) |
| Chemical | 1. Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycerol | sn-Glycerol-3-phosphate derivative | 1-Palmitoyl-2-stearoyl-sn-glycerol | 70-80 |
| 2. Phosphorylation | 1-Palmitoyl-2-stearoyl-sn-glycerol | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphate | 80-90 | |
| 3. Coupling with Protected Serine | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphate | Protected 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | 60-70 | |
| 4. Deprotection | Protected 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | 85-95 | |
| Chemoenzymatic | 1. Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (Chemical Synthesis) | sn-Glycero-3-phosphocholine derivative | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | 50-60 (overall) |
| 2. Transphosphatidylation with Phospholipase D | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | 40-50 |
Experimental Protocols
Protocol 1: Fully Chemical Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine
This protocol outlines a four-stage chemical synthesis.
Stage 1: Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycerol
This stage involves the stereoselective acylation of a protected glycerol backbone. A common starting material is sn-glycidyl tosylate, which allows for the sequential introduction of the two different fatty acids.
-
Materials:
-
sn-Glycidyl tosylate
-
Palmitic acid
-
Stearic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Procedure:
-
Step 1a: Opening of the epoxide and first acylation. Dissolve sn-glycidyl tosylate and palmitic acid in anhydrous DCM. Add DCC and a catalytic amount of DMAP. Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product, 1-palmitoyl-sn-glycidol, by silica gel column chromatography.
-
Step 1b: Second acylation. Dissolve the purified 1-palmitoyl-sn-glycidol and stearic acid in anhydrous DCM. Add DCC and a catalytic amount of DMAP. Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the final product, 1-palmitoyl-2-stearoyl-sn-glycerol, by silica gel column chromatography.
-
Stage 2: Phosphorylation of 1-Palmitoyl-2-stearoyl-sn-glycerol
-
Materials:
-
1-Palmitoyl-2-stearoyl-sn-glycerol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine, anhydrous
-
Triethylamine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water (for hydrolysis)
-
-
Procedure:
-
Dissolve 1-palmitoyl-2-stearoyl-sn-glycerol in anhydrous THF and cool to 0°C.
-
Add anhydrous pyridine and triethylamine.
-
Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphate (phosphatidic acid), with an appropriate organic solvent and purify by silica gel column chromatography.
-
Stage 3: Coupling with Protected L-Serine
The amino and carboxyl groups of L-serine must be protected to ensure specific coupling to the phosphate group. N-Boc-L-serine benzyl ester is a common choice.
-
Materials:
-
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphate
-
N-Boc-L-serine benzyl ester
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the phosphatidic acid, N-Boc-L-serine benzyl ester, and DMAP in anhydrous DCM.
-
Add DCC or EDC and stir the reaction at room temperature for 48 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Purify the protected phosphatidylserine by silica gel column chromatography.
-
Stage 4: Deprotection
The Boc and benzyl protecting groups are removed in two separate steps.
-
Materials:
-
Protected 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
-
Procedure:
-
Step 4a: Boc deprotection. Dissolve the protected phospholipid in a mixture of DCM and TFA (e.g., 1:1 v/v).[1] Stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Step 4b: Benzyl deprotection. Dissolve the resulting product in methanol or ethanol. Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[2]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Purify the final product, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine, by column chromatography, for example, using CM-cellulose.[3]
-
Protocol 2: Chemoenzymatic Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine
This protocol involves the chemical synthesis of the corresponding phosphatidylcholine precursor, followed by an enzymatic head group exchange.
Stage 1: Chemical Synthesis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
This synthesis is analogous to the chemical synthesis of PSPS, but in the phosphorylation and coupling steps, a protected choline derivative is used instead of serine. A detailed protocol for this specific mixed-acyl phosphocholine is extensive and would follow similar principles of stereoselective acylation and phosphorylation as described in Protocol 1.
Stage 2: Enzymatic Transphosphatidylation
This step utilizes the enzyme phospholipase D (PLD) to exchange the choline headgroup with L-serine.
-
Materials:
-
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
-
L-Serine
-
Phospholipase D (from Streptomyces sp. or cabbage)
-
Acetate buffer (e.g., pH 5.6)
-
Calcium chloride (CaCl₂) solution
-
Diethyl ether or other suitable organic solvent
-
CM-cellulose for column chromatography
-
-
Procedure:
-
Prepare a two-phase reaction system. The organic phase consists of the phosphatidylcholine precursor dissolved in diethyl ether. The aqueous phase consists of a saturated solution of L-serine in acetate buffer containing CaCl₂.
-
Add the phospholipase D enzyme to the aqueous phase.
-
Combine the two phases and stir vigorously at a controlled temperature (e.g., 30-40°C) for 24-48 hours.
-
After the reaction, separate the organic layer.
-
Wash the organic layer with water to remove excess serine and enzyme.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine from any remaining starting material and byproducts (like phosphatidic acid) using CM-cellulose column chromatography.[3]
-
Visualizations
Caption: Workflow for the chemical synthesis of PSPS.
Caption: Workflow for the chemoenzymatic synthesis of PSPS.
Caption: Simplified signaling roles of phosphatidylserine.
References
Protocol for the Preparation of PS(16:0/18:0) Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and characterization of unilamellar liposomes composed of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)). The methodology is based on the well-established thin-film hydration technique followed by extrusion, a robust method for producing liposomes with a defined size distribution.
Introduction
Phosphatidylserine (PS) is an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the outer leaflet is a critical signal for apoptosis, leading to recognition and clearance by phagocytes. Liposomes containing PS are therefore of significant interest in drug delivery for targeting phagocytic cells, modulating immune responses, and mimicking apoptotic bodies for research purposes. The specific use of PS(16:0/18:0), with its saturated palmitic (16:0) and stearic (18:0) acyl chains, results in a rigid and stable lipid bilayer.
Materials and Equipment
Materials
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0))
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Argon or Nitrogen gas
-
Deionized water
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Vacuum pump
-
Syringes and needles
-
Extruder device (e.g., Avanti Mini Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) analysis
-
Zeta potential analyzer
-
Spectrophotometer (for encapsulation efficiency determination)
Experimental Protocols
Thin-Film Hydration
The thin-film hydration method is a cornerstone technique for liposome preparation. It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[1][2]
-
Lipid Dissolution : Dissolve the desired amount of PS(16:0/18:0) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well below the lipid's phase transition temperature (Tm). A water bath set to 30-40°C is generally suitable. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying : Once a thin film is formed, place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
Hydration of the Lipid Film
-
Buffer Preparation : Prepare the desired aqueous hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic substance, it should be dissolved in this buffer.
-
Hydration : Add the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid to ensure proper hydration and formation of multilamellar vesicles (MLVs). The Tm for the analogous phosphocholine lipid, PC(16:0/18:0), is 49°C, providing a strong estimate for PS(16:0/18:0).[3] Therefore, a hydration temperature of 55-60°C is recommended.
-
Vortexing : Agitate the flask by vortexing until the entire lipid film is suspended in the buffer, resulting in a milky suspension of MLVs.
Liposome Sizing by Extrusion
Extrusion is a widely used technique to produce unilamellar liposomes with a controlled and uniform size distribution.[4] The process involves forcing the MLV suspension through polycarbonate membranes with a defined pore size.[4]
-
Extruder Assembly : Assemble the extruder device with the desired polycarbonate membranes (e.g., 100 nm pore size) according to the manufacturer's instructions.
-
Heating : Pre-heat the extruder assembly to the same temperature used for hydration (55-60°C) to maintain the lipid in a fluid phase during extrusion.
-
Extrusion Process : Load the MLV suspension into one of the syringes of the extruder. Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process disrupts the large MLVs and forces them to re-form into smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles) with a diameter close to the pore size of the membrane.
-
Collection : Collect the final extruded liposome suspension. The suspension should appear more translucent than the initial MLV suspension.
Characterization of Liposomes
The hydrodynamic diameter and PDI of the liposomes are determined using Dynamic Light Scattering (DLS). The PDI is a measure of the heterogeneity of the sample, with values below 0.2 indicating a monodisperse population.
The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. It is measured using a zeta potential analyzer. Due to the negatively charged phosphate and carboxyl groups of the serine headgroup, PS(16:0/18:0) liposomes are expected to have a negative zeta potential.
The encapsulation efficiency (EE%) is the percentage of the initial drug or substance that is successfully entrapped within the liposomes. It can be determined by separating the unencapsulated material from the liposomes (e.g., by size exclusion chromatography or centrifugation) and quantifying the amount of encapsulated substance using a suitable analytical method (e.g., UV-Vis spectrophotometry for a chromophoric molecule).
The EE% is calculated using the following formula: EE% = (Amount of encapsulated substance / Total amount of substance) x 100
Data Presentation
Table 1: Physicochemical Properties of PS(16:0/18:0)
| Parameter | Value | Reference |
| Molecular Weight | 764.0 g/mol | [5] |
| Estimated Phase Transition Temp. (Tm) | ~49-55°C | [3][6] |
Table 2: Expected Characterization of PS(16:0/18:0) Liposomes (100 nm extrusion)
| Parameter | Expected Value |
| Mean Hydrodynamic Diameter | 100 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -30 to -50 mV |
| Encapsulation Efficiency (hydrophilic marker) | 5 - 15% |
Stability and Storage
Liposomes are susceptible to physical and chemical instability, including aggregation, fusion, and lipid hydrolysis.
-
Storage Temperature : For short-term storage (days to a week), liposomes should be stored at 4°C.
-
Long-term Storage : For long-term storage, liposomes can be frozen at -20°C or -80°C. However, freeze-thaw cycles should be avoided. The inclusion of a cryoprotectant (e.g., sucrose or trehalose) in the hydration buffer is recommended before freezing.
-
Chemical Stability : The ester bonds in phospholipids are susceptible to hydrolysis. Storage in a buffer with a neutral pH (around 7.4) is recommended. The presence of the serine headgroup may also influence chemical stability.
Visualization of the Experimental Workflow
Caption: Workflow for PS(16:0/18:0) liposome preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS), also known as PS(16:0/18:0), in the creation and study of model membranes. PSPS is a specific phosphatidylserine (PS) species with a saturated 16-carbon palmitoyl chain at the sn-1 position and a saturated 18-carbon stearoyl chain at the sn-2 position of the glycerol backbone. This mixed-chain, fully saturated nature imparts distinct biophysical properties that are valuable in various research and development applications.
Introduction to 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS)
PSPS is an anionic phospholipid that plays a role as a metabolite in various organisms, including Escherichia coli and mice[1]. In eukaryotic cell membranes, phosphatidylserine is typically localized to the inner leaflet of the plasma membrane, and its exposure on the outer leaflet is a key signal for apoptosis. As a fully saturated phospholipid, PSPS is expected to favor the formation of more ordered and less fluid membrane domains compared to its unsaturated counterparts. This makes it a valuable tool for studying lipid rafts, membrane phase behavior, and the influence of lipid packing on membrane protein function.
Biophysical and Physicochemical Properties
A summary of the key physicochemical properties of PSPS is provided in the table below. Understanding these properties is crucial for designing experiments with model membranes.
| Property | Value | Reference |
| Molecular Formula | C40H78NO10P | [1] |
| Molecular Weight | 764.0 g/mol | [1] |
| Synonyms | PS(16:0/18:0), 1-hexadecanoyl-2-octadecanoyl-glycero-3-phosphoserine | [1] |
| Cellular Locations | Extracellular, Membrane | [2] |
Applications in Model Membranes
The unique properties of PSPS make it suitable for a range of applications in model membrane research and drug development:
-
Formation of Ordered Membrane Domains: Due to its saturated acyl chains, PSPS can be incorporated into model membranes to induce the formation of gel-phase or liquid-ordered (Lo) domains, particularly in the presence of cholesterol. This is useful for mimicking lipid rafts and studying the partitioning of proteins and drugs into these domains.
-
Mimicking Apoptotic Cell Surfaces: The exposure of phosphatidylserine on the outer leaflet of the plasma membrane is a hallmark of apoptosis. Liposomes or supported lipid bilayers containing PSPS can be used as a model system to study the recognition of apoptotic cells by phagocytes and to investigate the binding of annexin V and other PS-binding proteins.
-
Drug Delivery Systems: PSPS has been cited in the formulation of lipid nanoparticles for the delivery of nucleic acids[3]. The inclusion of an anionic lipid like PSPS can influence the encapsulation efficiency, stability, and cellular uptake of these delivery vehicles.
-
Studying Lipid-Protein Interactions: The physical state of the lipid bilayer can significantly impact the structure and function of membrane proteins. Model membranes containing PSPS can be used to investigate how a more ordered lipid environment affects the activity of reconstituted proteins.
-
Lipidomics and Metabolic Studies: The detection of PS(16:0/18:0) in lipidomics studies highlights its role in cellular metabolism[4]. Model membranes with defined compositions including PSPS can serve as standards or controls in such analytical studies.
Experimental Protocols
Preparation of PSPS-Containing Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size using the extrusion method. The key consideration for PSPS is the hydration temperature, which must be above its estimated phase transition temperature.
Materials:
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS)
-
Other lipids as required for the desired membrane composition (e.g., a neutral zwitterionic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
-
Rotary evaporator
-
Round-bottom flask
-
Glass vials
-
Nitrogen or argon gas stream
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of PSPS and other lipids in chloroform or a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature well above the estimated Tm of PSPS (recommendation: 70-75°C).
-
Add the pre-heated buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by vortexing the flask for 30-60 minutes at 70-75°C. The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Pre-heat the extruder and a syringe containing the MLV suspension to 70-75°C.
-
Pass the MLV suspension through the extruder membrane a minimum of 11 times. This will produce a suspension of LUVs with a relatively uniform size distribution.
-
-
Characterization:
-
The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).
-
The phospholipid concentration can be quantified using a standard phosphate assay (e.g., Bartlett assay).
-
Below is a Graphviz diagram illustrating the workflow for preparing PSPS-containing LUVs.
Formation of a PSPS-Containing Supported Lipid Bilayer (SLB) by Vesicle Fusion
This protocol describes the formation of an SLB on a solid support, such as silica or mica, via the spontaneous fusion of LUVs.
Materials:
-
PSPS-containing LUVs (prepared as described in Protocol 4.1)
-
Solid support (e.g., glass coverslip, silicon wafer, or mica disc)
-
Piranha solution (for cleaning glass/silicon) or a plasma cleaner
-
Fusion buffer (e.g., HEPES buffer with added divalent cations like Ca2+)
-
Milli-Q water
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to create a hydrophilic surface. For glass or silicon, this can be achieved by sonication in a series of solvents followed by treatment with piranha solution (use with extreme caution in a fume hood) or exposure to an oxygen plasma. For mica, freshly cleave the surface using adhesive tape.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber.
-
Add a solution of PSPS-containing LUVs (typically 0.1-1.0 mg/mL in a buffer containing 2-5 mM CaCl2). The presence of Ca2+ helps to mediate the interaction between the negatively charged PS headgroups and the negatively charged silica/mica surface, promoting vesicle rupture and fusion.
-
Incubate at a temperature above the Tm of all lipid components (recommendation: 70-75°C if PSPS is the highest Tm component) for 30-60 minutes.
-
-
Rinsing:
-
Gently rinse the surface with pre-warmed buffer to remove any unfused or excess vesicles.
-
-
Characterization:
-
The formation of a continuous and fluid SLB can be confirmed using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP) if a fluorescently labeled lipid is included in the vesicle preparation.
-
The following Graphviz diagram illustrates the process of SLB formation.
Data Presentation: Comparative Properties of Saturated Phosphatidylserines
To aid in the design of experiments, the following table compares the phase transition temperatures of symmetrically chained saturated phosphatidylserines. The estimated value for PSPS is included for context.
| Lipid | Abbreviation | Acyl Chains | Phase Transition Temperature (Tm) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoserine | DPPS | 16:0/16:0 | 54°C |
| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | PSPS | 16:0/18:0 | ~54-68°C (Estimated) |
| 1,2-Distearoyl-sn-glycero-3-phosphoserine | DSPS | 18:0/18:0 | 68°C |
Data for DPPS and DSPS sourced from publicly available data from lipid suppliers.
Concluding Remarks
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is a valuable tool for researchers creating model membranes with specific biophysical properties. Its fully saturated, mixed-acyl chain nature allows for the formation of ordered domains and provides a platform for studying a variety of membrane-related phenomena. The protocols and data presented herein provide a foundation for the successful incorporation of PSPS into experimental workflows. It is recommended that researchers empirically verify the optimal conditions for their specific applications, particularly concerning the temperatures used for liposome preparation and SLB formation.
References
- 1. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
- 3. WO2024184500A1 - Novel lipid nanoparticle formulations for delivery of nucleic acids - Google Patents [patents.google.com]
- 4. Lipidomics Techniques Revealed the Adipogenic Differentiation Mechanism of Bovine Adipose-Derived Neural Crest Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phosphatidylserine PS(16:0/18:0) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylserine (PS) is a crucial anionic phospholipid, vital for various cellular functions, including apoptosis and signal transduction. The specific composition of fatty acyl chains, such as in 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), significantly influences membrane properties and biological activity.[1] Accurate and sensitive quantification of specific PS molecular species is essential for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity for the detailed characterization of lipids from complex biological matrices.[2][3]
This document provides a detailed protocol for the extraction, separation, identification, and quantification of PS(16:0/18:0) using LC-MS/MS.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, involves several key stages. The workflow is designed to ensure robust and reproducible results for the quantitative analysis of PS(16:0/18:0).
Caption: Overall workflow for PS(16:0/18:0) analysis.
Experimental Protocols
3.1. Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the widely used Folch method for robust lipid extraction.[1][4] Modern solid-phase extraction (SPE) methods also offer excellent recovery and reproducibility and can be used as an alternative.[5][6]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): e.g., PS(17:0/17:0) in methanol
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Pipette 100 µL of plasma into a glass centrifuge tube.
-
Add a known amount of the internal standard, for example, 10 µL of 10 µg/mL PS(17:0/17:0).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Add 1 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Wash the combined organic extracts by adding 0.2 volumes of 0.9% NaCl solution (e.g., 600 µL for 3 mL of extract).[4]
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Remove the upper aqueous layer.
-
Dry the final lipid extract under a gentle stream of nitrogen at 30-37°C.[5]
-
Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 1:1 v/v methanol:acetonitrile) for analysis.[5]
3.2. Protocol 2: LC-MS/MS Analysis
This method utilizes reversed-phase liquid chromatography for the separation of lipid species prior to detection by tandem mass spectrometry.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Acetonitrile:Water (40:60, v/v)[9] |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v)[9] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 3-5 µL |
| Gradient | Start at 30% B, increase to 100% B over 20 min, hold for 5 min, return to 30% B and re-equilibrate. |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 to -4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Temp | 350-450 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen or Argon |
Data Analysis and Results
4.1. Identification and Fragmentation of PS(16:0/18:0)
PS(16:0/18:0) has a monoisotopic mass of approximately 790.03 Da. In negative ion mode, it is detected as the deprotonated molecule [M-H]⁻ at m/z 789.02. Tandem mass spectrometry (MS/MS) is used to confirm its identity through characteristic fragmentation patterns. The most specific fragmentation for phosphatidylserine is the neutral loss of the serine headgroup, which corresponds to a loss of 87 Da.[10][11]
Caption: MS/MS fragmentation pattern of PS(16:0/18:0).
4.2. Quantitative Analysis
For accurate quantification, Multiple Reaction Monitoring (MRM) is employed. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11][12] An internal standard, such as PS(17:0/17:0), which is not naturally abundant, should be used to correct for variations in sample preparation and instrument response. A calibration curve is generated using known concentrations of a PS(16:0/18:0) standard spiked with the internal standard.
Table 3: MRM Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description | Collision Energy (eV) |
| PS(16:0/18:0) | 789.0 | 255.2 | Palmitate (16:0) fragment | 35-45 |
| PS(16:0/18:0) | 789.0 | 283.3 | Stearate (18:0) fragment | 35-45 |
| PS(17:0/17:0) (IS) | 817.1 | 269.3 | Margarate (17:0) fragment | 35-45 |
Note: Optimal collision energies may vary between instruments and should be determined empirically.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of PS(16:0/18:0) in biological samples. The combination of chromatographic separation with highly specific MRM transitions ensures reliable identification and quantification. This application note serves as a comprehensive guide for researchers and scientists in the fields of lipidomics and drug development, enabling precise measurement of key phospholipid species.
References
- 1. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]
- 3. pnas.org [pnas.org]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of unusual phospholipids from bovine heart mitochondria by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Incorporating PS(16:0/18:0) into Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biophysical and biomedical research, providing a robust and accessible model system for studying the structure and function of cell membranes. Incorporating specific lipid species into these bilayers is crucial for mimicking the complex environment of biological membranes and for investigating lipid-protein interactions. This document provides detailed protocols for the incorporation of 1-palmitoyl-2-stearoyl-phosphatidylserine (PS(16:0/18:0)), a physiologically relevant phospholipid, into SLBs.
Phosphatidylserine (PS) is an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the outer leaflet is a critical signaling event in processes such as apoptosis, where it serves as a recognition signal for phagocytes, and in blood coagulation, where it provides a catalytic surface for the assembly of clotting factors. PS(16:0/18:0), with its saturated acyl chains, imparts specific biophysical properties to the membrane, including reduced fluidity and a higher phase transition temperature, making it an important component for studying membrane domain formation and the influence of lipid packing on protein function.
The primary challenge in forming SLBs with fully saturated lipids like PS(16:0/18:0) is their high main phase transition temperature (Tm). The vesicle fusion method, a common technique for SLB formation, is most efficient when performed at temperatures above the Tm of the constituent lipids, where the vesicles are in a more fluid and fusogenic state.[1][2] This protocol will detail the necessary steps and considerations for successfully forming high-quality PS(16:0/18:0)-containing SLBs.
Data Presentation
Table 1: Physicochemical Properties of Relevant Lipids
| Lipid | Abbreviation | Molecular Weight ( g/mol ) | Main Phase Transition Temp. (Tm) | Headgroup Charge (at pH 7.4) |
| 1-palmitoyl-2-stearoyl-phosphatidylserine | PS(16:0/18:0) | 764.0 | ~60-70 °C (estimated) | Anionic |
| 1,2-dipalmitoyl-phosphatidylserine | DPPS (16:0 PS) | 735.9 | 54 °C | Anionic |
| 1,2-distearoyl-phosphatidylserine | DSPS (18:0 PS) | 792.0 | 68 °C | Anionic |
| 1-palmitoyl-2-oleoyl-phosphatidylcholine | POPC | 760.1 | -2 °C | Zwitterionic |
| 1,2-dioleoyl-phosphatidylserine | DOPS | 788.1 | -11 °C | Anionic |
Note: The Tm for PS(16:0/18:0) is estimated based on the values for DPPS and DSPS. The actual value may vary depending on experimental conditions such as pH and ionic strength.[3][4]
Table 2: Experimental Parameters for PS(16:0/18:0) SLB Formation
| Parameter | Recommended Range | Rationale & Impact on Bilayer Quality |
| Lipid Composition | Up to 100% PS(16:0/18:0) or mixed with a low-Tm lipid (e.g., POPC) | Pure PS(16:0/18:0) will form a gel-phase bilayer at room temperature. Mixing with unsaturated lipids can create fluid-phase bilayers with PS-rich domains.[5] |
| Vesicle Concentration | 0.05 - 0.5 mg/mL | A critical surface coverage of vesicles is needed to induce rupture and fusion.[6] Concentration may need optimization depending on the substrate and lipid composition. |
| Temperature | > Tm of the lipid mixture (e.g., >70°C for pure PS(16:0/18:0)) | Essential for vesicle fusion. Below Tm, vesicles may adsorb without rupturing, leading to an incomplete bilayer.[2][7] |
| Buffer pH | 7.0 - 8.0 | Maintains the anionic charge of the PS headgroup, which is crucial for interactions with divalent cations. |
| Divalent Cations (e.g., CaCl2) | 2 - 5 mM | Ca2+ screens the negative charge of PS and promotes vesicle-substrate and vesicle-vesicle interactions, facilitating fusion.[8][9][10] |
| Substrate | Hydrophilic surfaces (e.g., glass, mica, SiO2-coated sensors) | A hydrophilic surface is necessary for the vesicle fusion process.[11] |
Table 3: Typical Characterization Data for SLBs
| Technique | Parameter | Typical Value for Fluid-Phase SLB | Expected for Pure PS(16:0/18:0) SLB (at 25°C) |
| QCM-D | Frequency Shift (Δf) | -25 to -30 Hz | Similar to fluid phase if a complete bilayer is formed. |
| Dissipation Shift (ΔD) | < 0.5 x 10⁻⁶ | May be slightly higher due to increased rigidity. | |
| AFM | Bilayer Thickness | 4 - 6 nm | 5 - 7 nm (gel phase is typically thicker than fluid phase).[12] |
| Breakthrough Force | 1 - 10 nN | > 10 nN (gel phase is mechanically more resistant).[12] | |
| FRAP | Diffusion Coefficient (D) | 1 - 5 µm²/s | D ≈ 0 µm²/s (lipids are immobile in the gel phase).[13][14][15] |
| Mobile Fraction | > 90% | < 10% |
Experimental Protocols
Protocol 1: Preparation of PS(16:0/18:0)-Containing Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs by the thin-film hydration and extrusion method.
Materials:
-
PS(16:0/18:0) and other desired lipids (e.g., POPC) in chloroform
-
Chloroform and methanol (HPLC grade)
-
Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes with 100 nm pore size
-
Glass vials, gas-tight syringes
Procedure:
-
Lipid Film Preparation: a. In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs). The final lipid concentration should be around 1-5 mg/mL. b. For high-Tm lipids like PS(16:0/18:0), the hydration buffer should be pre-heated to a temperature above the Tm (e.g., 75°C).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder and syringes to the same temperature as the hydration buffer. c. Transfer the MLV suspension to one of the syringes. d. Force the lipid suspension through the membrane back and forth for at least 21 passes. This process will produce a suspension of SUVs with a relatively uniform size distribution. e. The resulting SUV suspension can be stored at 4°C for a short period, but should be used as fresh as possible. For long-term storage, it should be kept above the lipid Tm to prevent aggregation.
Protocol 2: SLB Formation by Vesicle Fusion
This protocol details the formation of an SLB on a silica-based substrate.
Materials:
-
SUV suspension from Protocol 1
-
Substrate (e.g., piranha-cleaned glass coverslip or SiO2-coated QCM-D sensor)
-
Formation Buffer (e.g., 10 mM Tris, 150 mM NaCl, 2-5 mM CaCl2, pH 7.4)
-
Heated stage or water bath
Procedure:
-
Substrate Preparation: a. Thoroughly clean the substrate to ensure it is hydrophilic. For glass or silica, piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is effective. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. b. Rinse the substrate extensively with ultrapure water and dry under a stream of nitrogen.
-
Vesicle Fusion: a. Place the substrate in a suitable chamber (e.g., a fluid cell for QCM-D or a custom-made chamber for microscopy). b. Pre-heat the substrate and the formation buffer to a temperature above the Tm of the lipid mixture (e.g., 75°C for pure PS(16:0/18:0)). c. Dilute the SUV suspension in the pre-heated formation buffer to a final concentration of 0.05-0.1 mg/mL. d. Inject the diluted SUV suspension into the chamber, ensuring it covers the entire substrate. e. Incubate for 30-60 minutes at the elevated temperature to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.[7]
-
Rinsing: a. After incubation, gently rinse the chamber with pre-heated buffer (without vesicles) to remove any non-adsorbed or intact vesicles. b. The SLB is now formed and can be cooled down to the desired temperature for characterization.
Protocol 3: Characterization of the SLB
A. Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a real-time, label-free technique that monitors the formation of the SLB by measuring changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelastic properties of the adsorbed layer.[16][17]
Procedure:
-
Mount a SiO2-coated QCM-D sensor and establish a stable baseline in the formation buffer at a temperature above the Tm.
-
Inject the SUV suspension and monitor the changes in Δf and ΔD.
-
A successful SLB formation is typically characterized by an initial decrease in Δf and increase in ΔD as vesicles adsorb, followed by a sharp increase in Δf and decrease in ΔD as the vesicles rupture and release trapped water, forming a rigid bilayer.[6]
-
The final Δf should be approximately -25 Hz and ΔD < 0.5 x 10⁻⁶ for a complete and rigid bilayer.[13]
B. Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of the SLB topography, allowing for the assessment of bilayer completeness, homogeneity, and the presence of defects.[5][12][18]
Procedure:
-
Prepare the SLB on a smooth substrate like mica.
-
Image the bilayer in liquid using tapping mode to minimize damage to the soft membrane.
-
A high-quality SLB will appear as a smooth, continuous surface. Holes or adsorbed vesicles indicate incomplete formation.
-
Force spectroscopy can be used to measure the bilayer thickness and the force required to puncture the membrane (breakthrough force), which provides information about its mechanical stability.[12]
C. Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral mobility of lipids within the bilayer, providing a quantitative measure of its fluidity.[13][14][19]
Procedure:
-
Incorporate a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid (e.g., NBD-PC) into the vesicle preparation.
-
Form the SLB as described in Protocol 2.
-
Using a confocal microscope, photobleach a small, defined area of the bilayer with a high-intensity laser.
-
Monitor the recovery of fluorescence in the bleached area over time as unbleached fluorescent lipids diffuse into it.
-
The rate of recovery is used to calculate the diffusion coefficient (D), and the extent of recovery provides the mobile fraction. For a gel-phase PS(16:0/18:0) bilayer at room temperature, little to no fluorescence recovery is expected.
Mandatory Visualizations
Caption: Overall experimental workflow for forming and characterizing PS(16:0/18:0)-containing SLBs.
Caption: Key stages of supported lipid bilayer formation via the vesicle fusion method.
References
- 1. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ionic influences on the phase transition of dipalmitoylphosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Atomic Force Microscopy of Phase Separation on Ruptured, Giant Unilamellar Vesicles, and a Mechanical Pathway for the Co-Existence of Lipid Gel Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine Inhibits and Calcium Promotes Model Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of membrane fusion: role of phosphate in promoting calcium ion induced fusion of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of supported lipid bilayers containing phase-segregated domains and their interaction with gold nanoparticles - Environmental Science: Nano (RSC Publishing) DOI:10.1039/C5EN00098J [pubs.rsc.org]
- 14. Characterization of Lipid Structure and Fluidity of Lipid Membranes on Epitaxial Graphene and Their Correlation to Graphene Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking [mdpi.com]
- 16. Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. biolinscientific.com [biolinscientific.com]
- 18. Phase transitions in supported lipid bilayers studied by AFM - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of 1-Palmitoyl-2-Stearoyl-sn-Glycero-3-Phosphoserine (PS 16:0-18:0) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS 16:0-18:0) is a specific molecular species of phosphatidylserine (PS), a glycerophospholipid that is a key component of eukaryotic cell membranes.[1] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, its externalization to the outer leaflet is a well-established hallmark of apoptosis, serving as an "eat-me" signal for phagocytes. The unique biophysical properties conferred by its saturated acyl chains (palmitic acid 16:0 and stearic acid 18:0) can influence membrane fluidity and cellular signaling processes.
These application notes provide a comprehensive guide for the experimental use of exogenous PS 16:0-18:0 in cell culture, focusing on its potential to induce apoptosis and modulate cellular signaling pathways. Detailed protocols for liposome preparation, cell treatment, and apoptosis assessment are provided to facilitate reproducible research.
Key Applications
-
Induction of Apoptosis: Exogenous administration of PS, particularly species with saturated fatty acyl chains, can induce programmed cell death in various cell lines. This makes PS 16:0-18:0 a valuable tool for studying the mechanisms of apoptosis and for screening pro-apoptotic or anti-apoptotic compounds.
-
Modulation of Cellular Signaling: As a component of the cell membrane, alterations in PS composition can impact membrane-associated signaling events. PS 16:0-18:0 can be used to investigate the role of specific phospholipid species in signaling pathways related to cell survival, proliferation, and death.
-
Drug Delivery Vehicle: Liposomes containing PS are recognized and engulfed by macrophages, making them a potential vehicle for targeted drug delivery to these immune cells.
Data Presentation: Quantitative Effects of PS 16:0-18:0 on Cell Viability and Apoptosis
The following tables summarize representative quantitative data on the effects of PS 16:0-18:0 on cell viability and apoptosis. This data is based on studies using saturated fatty acids and general phosphatidylserine and should be optimized for your specific cell line and experimental conditions.
Table 1: Dose-Dependent Effect of PS 16:0-18:0 Liposomes on Cell Viability
| Concentration of PS 16:0-18:0 (µM) | Cell Viability (%) after 24h Treatment |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 6.1 |
| 25 | 75 ± 7.5 |
| 50 | 51 ± 8.3 |
| 100 | 28 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by PS 16:0-18:0 Liposomes as Measured by Annexin V-FITC/PI Staining
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 1.2 | 2.1 ± 0.8 |
| 50 µM PS 16:0-18:0 | 25.8 ± 3.5 | 15.4 ± 2.9 |
| 100 µM PS 16:0-18:0 | 42.1 ± 4.8 | 28.7 ± 3.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Activation of Caspase-3 by PS 16:0-18:0 Liposomes
| Treatment (6h) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 50 µM PS 16:0-18:0 | 2.8 ± 0.4 |
| 100 µM PS 16:0-18:0 | 4.5 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Preparation of PS 16:0-18:0 Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS 16:0-18:0) powder
-
Chloroform
-
Methanol
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of PS 16:0-18:0 powder in a minimal amount of chloroform (e.g., 10 mg/mL).
-
Transfer the lipid solution to a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the flask vigorously for 5-10 minutes to form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the suspension in a water bath sonicator for 15-30 minutes, or until the solution becomes less turbid.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the sonicated liposome suspension into one of the syringes.
-
Pass the suspension through the membrane back and forth for at least 11 passes. This will produce a more homogenous population of SUVs.
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C and use within one week for optimal results.
-
Protocol 2: Treatment of Cells with PS 16:0-18:0 Liposomes
Materials:
-
Cultured cells of interest (e.g., CHO, HeLa, Jurkat)
-
Complete cell culture medium
-
PS 16:0-18:0 liposome suspension (from Protocol 1)
-
Sterile PBS
-
96-well or 6-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture plates at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the PS 16:0-18:0 liposome suspension in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the PS 16:0-18:0 liposomes or vehicle control (PBS).
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 3: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Treated and control cells (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Protocol 4: Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells (from Protocol 2)
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest the cells as described in Protocol 3.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Caspase-3 Assay:
-
Add 50-100 µg of protein from each lysate to a 96-well plate.
-
Add an equal volume of 2X Reaction Buffer containing DTT to each well.
-
Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
Concluding Remarks
The experimental use of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine in cell culture offers a valuable approach to investigate the cellular consequences of altered membrane phospholipid composition. The provided protocols and data serve as a foundation for researchers to explore the pro-apoptotic and signaling roles of this specific saturated phosphatidylserine species. Careful optimization of concentrations and incubation times for each specific cell line is recommended to ensure robust and reproducible results. Further research is warranted to fully elucidate the intricate signaling networks modulated by exogenous PS 16:0-18:0.
References
Application Notes and Protocols for Studying Protein-Lipid Interactions Using PS(16:0/18:0)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS(16:0/18:0)) in the study of protein-lipid interactions. PS(16:0/18:0) is a specific molecular species of phosphatidylserine, an anionic phospholipid predominantly found in the inner leaflet of the plasma membrane, where it plays a crucial role in various cellular processes, including signal transduction and apoptosis.[1] The defined saturated acyl chains of PS(16:0/18:0) offer a stable and reproducible lipid environment, making it an excellent tool for in vitro studies of protein binding and function.
Introduction to PS(16:0/18:0) in Protein-Lipid Interaction Studies
Phosphatidylserine (PS) is a key player in cellular signaling, often acting as a docking site for proteins containing specific lipid-binding domains, such as the C2 domain.[2] The asymmetric distribution of PS, particularly its exposure on the outer leaflet of the cell membrane during apoptosis, is a critical signal for phagocytosis. In the context of protein-lipid interaction studies, utilizing specific PS species like PS(16:0/18:0) allows for a detailed investigation of how acyl chain composition influences binding affinity, specificity, and the subsequent functional consequences. While many studies utilize PS with unsaturated acyl chains like PS(16:0/18:1) which is a dominant species in yeast and abundant in humans, studying fully saturated species like PS(16:0/18:0) can provide insights into the role of membrane fluidity and domain formation in protein recruitment.[3][4][5]
Key Applications
-
Characterization of Lipid-Binding Domains: Elucidate the binding affinity and specificity of protein domains (e.g., C2, PH, FYVE) for PS.[2]
-
Reconstitution of Membrane Proteins: Incorporate purified membrane proteins into liposomes containing PS(16:0/18:0) to study their function in a controlled lipid environment.[6]
-
Drug Discovery and Development: Screen for small molecules that modulate the interaction between a target protein and PS-containing membranes.
-
Investigation of Signaling Pathways: Dissect the role of PS-protein interactions in cellular signaling cascades.
Experimental Techniques and Protocols
Several biophysical techniques can be employed to study the interactions between proteins and lipid membranes containing PS(16:0/18:0). The most common methods include Liposome Co-sedimentation Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Liposome Co-sedimentation Assay
This technique provides a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to liposomes.
Protocol for Liposome Preparation and Co-sedimentation:
-
Lipid Film Formation:
-
Prepare a lipid mixture in a glass vial. For example, a mixture of a background lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and PS(16:0/18:0) at a desired molar ratio (e.g., 80:20).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an appropriate buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[7]
-
-
Co-sedimentation:
-
Incubate the protein of interest with the prepared liposomes at a specific concentration for a defined period (e.g., 30 minutes at room temperature).
-
As a control, incubate the protein alone and liposomes alone under the same conditions.
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein in each fraction.
-
Quantitative Data Presentation:
| Protein | Lipid Composition (molar ratio) | Protein Concentration (µM) | Liposome Concentration (µM) | % Protein Bound |
| Protein X | POPC:PS(16:0/18:0) (80:20) | 1 | 200 | Example Value |
| Protein Y | POPC:PS(16:0/18:0) (90:10) | 2 | 200 | Example Value |
Note: The actual percentage of bound protein needs to be determined experimentally.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free quantitative analysis of binding kinetics and affinity.[8]
Protocol for SPR Analysis of Protein-Liposome Interactions:
-
Liposome Preparation:
-
Prepare LUVs containing PS(16:0/18:0) as described in the co-sedimentation protocol. The buffer should be filtered and degassed SPR running buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4).[9]
-
-
SPR Instrument and Sensor Chip Preparation:
-
Liposome Immobilization:
-
Inject the prepared liposome solution over the L1 sensor chip surface at a low flow rate (e.g., 5 µL/min) to allow for capture onto the chip surface.
-
Inject a solution of NaOH (e.g., 50 mM) to remove any loosely bound or unstable lipid structures.
-
-
Protein Binding Analysis:
-
Inject a series of concentrations of the analyte protein in running buffer over the immobilized liposome surface.
-
Monitor the change in the resonance signal (measured in Response Units, RU) in real-time.
-
After each protein injection, regenerate the surface if necessary, although for liposome studies, it's often preferable to use a fresh surface for each analyte concentration series to ensure reproducibility.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized liposomes).
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Presentation:
| Protein | Ligand (Liposome Composition) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| Protein Kinase C | POPC:PS(16:0/18:1) (75:25) | Example Value | Example Value | Example Value |
| Annexin V | POPC:PS(16:0/18:0) (80:20) | Example Value | Example Value | Example Value |
Note: Specific kinetic and affinity constants are highly dependent on the protein and experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[10]
Protocol for ITC Analysis of Protein-Liposome Interactions:
-
Sample Preparation:
-
Prepare LUVs containing PS(16:0/18:0) in a dialysis buffer.
-
Prepare the protein solution in the same dialysis buffer to minimize heat of dilution effects.[11]
-
Degas both the liposome and protein solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the protein solution into the injection syringe.
-
Perform a series of small injections of the protein solution into the sample cell while monitoring the heat released or absorbed.
-
As a control, perform a titration of the protein into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Quantitative Data Presentation:
| Protein | Ligand (Liposome Composition) | KD (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Protein Z | POPC:PS(16:0/18:0) (90:10) | Example Value | Example Value | Example Value | Example Value |
| Protein W | POPC:PS(16:0/18:0) (70:30) | Example Value | Example Value | Example Value | Example Value |
Note: Thermodynamic parameters are specific to the interaction being studied.
Visualizations
Experimental Workflow for Protein-Liposome Interaction Studies
Caption: Workflow for studying protein-lipid interactions using liposomes.
Representative Signaling Pathway Involving Phosphatidylserine
References
- 1. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
- 2. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional analyses of phosphatidylserine/PI(4)P exchangers with diverse lipid species and membrane contexts reveal unanticipated rules on lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molecular-interactions.si [molecular-interactions.si]
- 10. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
Application Notes and Protocols for 1-Palmitoyl-2-Stearoyl-sn-Glycero-3-Phosphoserine (PSPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) is a specific molecular species of phosphatidylserine (PS), a class of phospholipids typically found in the inner leaflet of eukaryotic cell membranes. The asymmetric distribution of PS is crucial for maintaining cell membrane integrity and function. A hallmark of apoptosis, or programmed cell death, is the translocation of PS to the outer leaflet of the plasma membrane, where it acts as an "eat-me" signal for phagocytic cells, ensuring the clearance of apoptotic cells without inducing an inflammatory response.[1][2][3] This biological role makes PSPS a valuable tool in apoptosis research, immunology, and the development of drug delivery systems that target apoptotic cells or mimic apoptotic processes.
These application notes provide detailed information on the handling, storage, and utilization of PSPS in various research applications.
Physicochemical Properties and Handling
Proper handling and storage of PSPS are critical to maintain its stability and performance in experimental settings.
Physical and Chemical Data
| Property | Value | Source |
| Synonyms | PS(16:0/18:0), 1-hexadecanoyl-2-octadecanoyl-glycero-3-phosphoserine | [4] |
| Molecular Formula | C40H78NO10P | [4] |
| Molecular Weight | 764.0 g/mol | [4] |
| Appearance | Solid | PubChem |
| Solubility | Soluble in chloroform:methanol mixtures. A 95:5 (v/v) mixture can dissolve phosphatidylserine at 50 mg/mL.[2] For long-chain saturated acidic lipids, solubility in chloroform can be enhanced by adding 2% methanol and 0.5-1% deionized water.[5] | [2][5] |
| Storage Temperature | -20°C | Generic recommendation for phospholipids |
Stability and Storage
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine, being a saturated phospholipid, is relatively stable against oxidation. However, it is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.
Key Stability Considerations:
-
Hydrolysis: The ester bonds at the sn-1 and sn-2 positions and the phosphodiester bond are susceptible to hydrolysis, leading to the formation of lysophosphatidylserine, free fatty acids, and glycerophosphoserine.
-
Storage: For long-term storage, PSPS should be stored as a solid or in an organic solvent at -20°C. It is advisable to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Liposome Preparation using Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing PSPS using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS)
-
Other lipids as required (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Sonicator (optional)
Protocol:
-
Lipid Film Formation:
-
Dissolve PSPS and any other lipids in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the lipid suspension through the extruder 10-20 times. This process forces the lipids through the membrane pores, resulting in the formation of SUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is recommended to use them within a few days to a week.
-
Caption: Workflow for liposome preparation by thin-film hydration and extrusion.
Analytical Method: HPLC-ELSD for PSPS Analysis
This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method with an evaporative light-scattering detector (ELSD) for the separation and quantification of PSPS. This method is adapted from a published procedure for separating phosphatidylserine molecular species.[6]
Instrumentation and Columns:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light-Scattering Detector (ELSD)
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Isopropanol (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Ammonium formate solution (e.g., 10 mM in water)
-
Nitrogen gas for ELSD
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of isopropanol, tetrahydrofuran, and aqueous ammonium formate. The exact ratio should be optimized for the specific column and system, but a starting point could be a mixture similar to those used for other PS species.[6]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 40-60°C
-
Gas Flow Rate: 1.5-2.5 L/min
-
Sample Preparation:
-
Dissolve the PSPS sample in the mobile phase or a compatible solvent mixture (e.g., chloroform:methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the PSPS peak based on its retention time, determined by running a standard.
-
Quantify the amount of PSPS by creating a calibration curve using standards of known concentrations.
Caption: General workflow for the analysis of PSPS by HPLC-ELSD.
Biological Application: Phosphatidylserine Externalization in Apoptosis
The externalization of PS to the outer leaflet of the plasma membrane is a critical signaling event in apoptosis. This process is mediated by the coordinated action of flippases, floppases, and scramblases.
-
Flippases: In healthy cells, ATP-dependent flippases actively maintain PS in the inner leaflet.
-
Floppases: These transporters move phospholipids from the inner to the outer leaflet.
-
Scramblases: When activated during apoptosis, these enzymes non-specifically and bidirectionally transport phospholipids, leading to the exposure of PS on the cell surface.[7]
The exposed PS is then recognized by phagocytes, triggering the engulfment of the apoptotic cell.
Caption: Signaling pathway of phosphatidylserine externalization during apoptosis.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PS(16:0/18:0) Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PS(16:0/18:0) liposomes?
A1: The primary stability concerns for PS(16:0/18:0) liposomes, like other liposomal formulations, involve both physical and chemical instability.
-
Physical Instability: This includes aggregation (clumping) of vesicles, fusion into larger vesicles, and changes in particle size over time.[1] The negative charge of the phosphatidylserine (PS) headgroup can lead to aggregation in the presence of divalent cations.[2][3]
-
Chemical Instability: The main chemical degradation pathways are hydrolysis of the ester bonds in the phospholipid backbone and, to a lesser extent, oxidation.[4][5] Hydrolysis leads to the formation of lysolipids, which can destabilize the liposomal membrane and cause leakage of encapsulated contents.[4][6]
-
Encapsulant Leakage: Both physical and chemical instability can compromise the integrity of the lipid bilayer, leading to the premature release or leakage of the encapsulated drug or molecule.[7][8]
Q2: What are the optimal storage conditions for PS(16:0/18:0) liposome suspensions?
A2: To maximize shelf-life, PS(16:0/18:0) liposome suspensions should be stored in the dark at 4°C.[9][10] It is critical to avoid freezing the liposome suspension.[9][10] The formation of ice crystals during freezing can rupture the lipid membranes, leading to changes in particle size and loss of encapsulated material.[6][9] For long-term storage, lyophilization (freeze-drying) is the recommended method.[1]
Q3: How does the composition of PS(16:0/18:0) affect its stability?
A3: The composition of PS(16:0/18:0) imparts specific stability characteristics:
-
Saturated Acyl Chains: It consists of two saturated fatty acid chains: palmitic acid (16:0) and stearic acid (18:0).[2] Saturated chains allow for tight packing of the lipid molecules, creating a more rigid and less permeable bilayer compared to liposomes made from unsaturated lipids.[10] This tight packing generally reduces the rate of drug leakage.
-
Anionic Headgroup: The phosphatidylserine headgroup is anionic (negatively charged) at physiological pH.[2][11] This negative surface charge creates electrostatic repulsion between liposomes, which helps prevent aggregation in low ionic strength buffers.[12][13] However, this charge can also mediate interactions with positive ions and proteins.
Q4: Is oxidation a significant problem for PS(16:0/18:0) liposomes?
A4: The fatty acid chains of PS(16:0/18:0) are saturated and therefore not susceptible to oxidation.[4] However, oxidation can still be a concern if other polyunsaturated lipids are included in the formulation or if the encapsulated drug is sensitive to oxidation.[4] While less common, the PS headgroup itself can be oxidized under conditions of significant oxidative stress, which can act as a biological signal for clearance by phagocytes.[14][15] To minimize any potential oxidation, buffers can be degassed and the preparation can be handled under an inert atmosphere like nitrogen or argon.[4]
Q5: Can I lyophilize (freeze-dry) my PS(16:0/18:0) liposomes for long-term storage?
A5: Yes, lyophilization is an effective method for the long-term storage of liposomes.[1][8] However, the process of freezing and dehydration can be stressful to the vesicles.[16] To protect the liposomes and maintain their size and integrity upon rehydration, it is essential to use a lyoprotectant, such as trehalose or sucrose.[12] Lyophilized liposomes should typically be stored at -20°C.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Increased Particle Size / Aggregation | Divalent Cations: The negatively charged PS headgroup can interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer or media, neutralizing the surface charge and causing aggregation.[3] | Use buffers with low concentrations of divalent cations, such as HEPES or PBS. Consider adding a chelating agent like EDTA if cation contamination is suspected. |
| High Ionic Strength: High salt concentrations can screen the electrostatic repulsion between liposomes, leading to aggregation. | Reduce the ionic strength of the storage buffer. | |
| Incorrect pH: A pH far from neutral can alter the charge of the PS headgroup, affecting stability. | Maintain the pH of the liposome suspension near neutral (pH 7.0-7.4).[6] | |
| Freeze-Thaw Cycles: Freezing a liposome suspension causes vesicle fusion and aggregation.[9][10] | Do not freeze liposome suspensions. Store at 4°C. For long-term storage, use lyophilization with a cryoprotectant. | |
| Drug/Probe Leakage | Hydrolysis: Chemical degradation of the phospholipid ester bonds over time creates lysolipids, which act as detergents and disrupt the bilayer.[4] This process is accelerated by high temperatures and non-neutral pH.[4][6] | Store liposomes at 4°C and maintain a neutral pH.[6][10] Use freshly prepared liposomes for critical experiments. For longer-term stability, consider lyophilization. |
| Physical Instability: Aggregation and fusion events can compromise membrane integrity. | Address the causes of aggregation as detailed above. Ensure a homogenous, unilamellar vesicle population is achieved during preparation. | |
| High Temperature: Storing or using liposomes above their phase transition temperature (Tm) can increase membrane fluidity and permeability. The Tm for PS(16:0/18:0) is high, but this can be a factor for liposomes with different compositions. | Maintain recommended storage temperature (4°C).[9] | |
| Low Encapsulation Efficiency | Suboptimal Preparation Method: The chosen hydration or sizing method may not be optimal for the drug being encapsulated. | Optimize the preparation protocol. For passive encapsulation of hydrophilic drugs, ensure the drug is present in the hydration buffer at a high concentration. Methods like freeze-thaw cycles prior to extrusion can increase trapped volume. |
| Drug-Lipid Interactions: The drug may interact unfavorably with the PS headgroup or lipid bilayer, preventing efficient loading. | Evaluate the physicochemical properties of your drug (charge, hydrophobicity). Consider modifying the liposome composition (e.g., adding cholesterol, PEG-lipids) or the pH of the hydration buffer to improve encapsulation. | |
| Inefficient Removal of Unencapsulated Drug: The purification method may not be effectively separating the liposomes from the free drug. | Use a suitable purification method based on the drug's properties, such as size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff. | |
| Batch-to-Batch Variability | Inconsistent Preparation Protocol: Minor variations in lipid film hydration, extrusion pressure, temperature, or number of extrusion cycles can affect final liposome characteristics. | Standardize every step of the preparation protocol. Use a controlled extrusion device with a set number of passes (e.g., 11-21 passes) to ensure consistent size reduction.[17] |
| Lipid Quality: Purity and stability of the starting PS(16:0/18:0) lipid powder can vary. | Store lipid stocks as recommended by the manufacturer, typically in an organic solvent at -20°C under an inert atmosphere.[18] Use high-purity lipids from a reliable supplier. |
Quantitative Stability Data
The stability of liposomes is highly dependent on the specific formulation, buffer conditions, and storage temperature. The table below presents illustrative data on how different factors can affect liposome stability.
Table 1: Influence of Storage Conditions on Liposome Stability
| Liposome Composition | Storage Condition | Time | Parameter Measured | Result | Reference |
|---|---|---|---|---|---|
| HSPC Liposomes | 70°C, pH 4.0 | 8 days | Lipid Hydrolysis | >40% of the lipid degrades | [4] |
| Heat-Sensitive Liposomes (Thermodox) | 37°C | 2 min | Doxorubicin Leakage | ~5% | [7] |
| Heat-Sensitive Liposomes (Thermodox) | 40°C | 2 min | Doxorubicin Leakage | >40% | [7] |
| PEth 16:0/18:1 (in whole blood) | -20°C | 90 days | Concentration Decrease | 13.8% - 18.8% | [19] |
| PEth 16:0/18:1 (in whole blood) | -80°C | 90 days | Concentration Decrease | Stable (<15% change) |[19] |
Note: Data for specific PS(16:0/18:0) liposome formulations is limited in publicly available literature. The data presented for HSPC (Hydrogenated Soy PC, primarily saturated lipids) and PEth (phosphatidylethanol, a phospholipid) illustrate general stability principles.
Experimental Protocols & Workflows
Diagram 1: Liposome Preparation and Characterization Workflow
Caption: Workflow for preparing and characterizing PS(16:0/18:0) liposomes.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.
-
Lipid Film Formation:
-
Add the desired amount of PS(16:0/18:0) lipid stock solution (dissolved in chloroform or a chloroform:methanol mixture) to a round-bottom flask.[18]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer (e.g., PBS, HEPES at pH 7.4) to a temperature above the lipid's phase transition temperature (Tm for PS(16:0/18:0) is ~53°C).
-
Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by vortexing or gentle shaking until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]
-
Transfer the MLV suspension to a syringe and pass it through the extruder membrane a defined number of times (e.g., 11 to 21 passes) to form LUVs with a uniform size distribution.[17] The extrusion should be performed at a temperature above the Tm.
-
-
Purification (Optional):
-
To remove unencapsulated drug, pass the LUV suspension through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialyze against fresh buffer.
-
Protocol 2: Characterization of Particle Size and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the final liposome suspension in the original buffer to a suitable concentration for measurement (to avoid multiple scattering effects).
-
Dynamic Light Scattering (DLS): Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
Zeta Potential Measurement: Use the same instrument (if equipped with an electrode) to measure the zeta potential. This value indicates the surface charge of the liposomes and is a key predictor of colloidal stability due to electrostatic repulsion.
Diagram 2: Troubleshooting Aggregation Issues
Caption: A decision tree for troubleshooting PS(16:0/18:0) liposome aggregation.
Diagram 3: Key Chemical Degradation Pathways
Caption: Major chemical degradation pathways affecting liposome stability.
References
- 1. ijper.org [ijper.org]
- 2. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
- 3. Study on the in situ aggregation of liposomes with negatively charged phospholipids for use as injectable depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Partially polymerized liposomes: stable against leakeage yet capable of instantaneous release for remote controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural PS Liposomes Phosphatidylserine (PS)-based - 100% Brain PS (5mM) [sigmaaldrich.com]
- 10. encapsula.com [encapsula.com]
- 11. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidized Phosphatidylserine: Production and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidatively modified phosphatidylserines on the surface of apoptotic cells are essential phagocytic ‘eat-me' signals: cleavage and inhibition of phagocytosis by Lp-PLA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 18. avantiresearch.com [avantiresearch.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Extrusion of 1-Palmitoyl-2-Stearoyl-sn-glycero-3-phosphoserine (PSPS) Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extrusion of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for extruding PSPS vesicles?
Q2: How many times should I pass the lipid suspension through the extruder?
A2: The number of passes through the extruder directly impacts the size and homogeneity of the vesicle population. Generally, an odd number of passes, typically between 11 and 21, is recommended to ensure that the final product is collected in the initially empty syringe, preventing contamination with unprocessed multilamellar vesicles.[1] Increasing the number of passes will decrease the vesicle size until a plateau is reached.[4][5] For most applications, 11 to 15 passes are sufficient to obtain a narrow size distribution.[5]
Q3: What is the optimal pressure to use during extrusion?
A3: The optimal extrusion pressure depends on the lipid composition, concentration, and the pore size of the membrane. For high-Tm lipids like PSPS, a higher pressure may be required compared to lipids that are fluid at room temperature. There is a minimum pressure below which extrusion will not occur because the applied force is insufficient to rupture the multilamellar vesicles.[6] Increasing the pressure generally leads to smaller vesicles.[6][7] It is advisable to start with a moderate pressure and gradually increase it if extrusion is difficult.
Q4: Can I use sonication before extrusion?
A4: While sonication can be used to initially disperse the lipid film and create smaller multilamellar vesicles, it is not always necessary, and freeze-thaw cycles are often preferred. Freeze-thaw cycles help to increase the hydration of the lipid layers and can lead to vesicles with a larger trapped volume.[8]
Q5: My final vesicle solution appears cloudy. What does this indicate?
A5: A cloudy or milky appearance in the final vesicle suspension suggests the presence of large, multilamellar vesicles. This could be due to an insufficient number of extrusion passes, an extrusion temperature below the lipid's Tm, or a tear in the polycarbonate membrane. The solution should become clearer as the extrusion process progresses and the vesicles become smaller and more uniform in size.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the extrusion of PSPS vesicles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty extruding the lipid suspension (high resistance) | 1. Extrusion temperature is below the Tm of PSPS.2. Lipid concentration is too high.3. Clogged membrane filter. | 1. Increase the temperature of the extruder and lipid suspension to at least 70-75°C.2. Reduce the lipid concentration. Concentrations are typically in the range of 10-20 mg/mL.[4]3. Disassemble the extruder, clean the components, and use a new polycarbonate membrane. Consider sequential extrusion through larger pore sizes first (e.g., 400 nm then 100 nm). |
| Vesicle size is larger than the membrane pore size | 1. Insufficient number of extrusion passes.2. The extrusion was performed too quickly.3. Torn or damaged membrane. | 1. Increase the number of passes through the extruder (a minimum of 11-15 passes is recommended).[5]2. Apply steady, moderate pressure during extrusion.3. Disassemble the extruder and inspect the membrane for tears. Replace if necessary. |
| Low vesicle yield or sample leakage | 1. Improperly assembled extruder.2. Leakage from the syringe or Luer lock connections.3. High extrusion pressure causing membrane rupture. | 1. Ensure all components of the extruder are assembled correctly according to the manufacturer's instructions.2. Check that the syringes are securely attached to the Luer locks.3. Reduce the extrusion pressure. |
| Polydisperse sample with a wide size distribution | 1. Incomplete extrusion process.2. Inadequate hydration of the initial lipid film.3. Aggregation of vesicles after extrusion. | 1. Ensure a sufficient number of extrusion passes has been performed.2. Ensure the lipid film is fully hydrated before extrusion. Vortexing and freeze-thaw cycles can improve hydration.[1]3. Store the vesicle suspension at an appropriate temperature (above the Tm if they are to be used immediately, or at 4°C for short-term storage, being mindful of potential phase transitions). |
Experimental Protocols
Protocol for Preparation of PSPS Vesicles by Extrusion
This protocol outlines the steps for preparing unilamellar PSPS vesicles with a diameter of approximately 100 nm.
Materials:
-
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) in chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Nitrogen or argon gas
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder with a heating block
-
Polycarbonate membranes (100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of PSPS solution in chloroform.
-
Dry the lipid solution under a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, even film on the inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Lipid Film Hydration:
-
Warm the hydration buffer to a temperature above the Tm of PSPS (e.g., 75°C).
-
Add the pre-warmed buffer to the dried lipid film. The final lipid concentration should typically be between 10 and 20 mg/mL.[4]
-
Vortex the flask vigorously to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 5-7 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until completely frozen.
-
Thaw the suspension in a warm water bath (e.g., 75°C).
-
Vortex the sample between each cycle.
-
-
Extrusion:
-
Pre-heat the mini-extruder to the desired temperature (e.g., 75°C).
-
Assemble the extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Draw the hydrated lipid suspension into one of the glass syringes and place it in the extruder.
-
Place an empty syringe in the opposing port of the extruder.
-
Push the lipid suspension through the membranes into the empty syringe. This constitutes one pass.
-
Repeat the extrusion for a total of 11-15 passes. Ensure the final pass collects the vesicle suspension in the initially empty syringe.[1]
-
-
Storage:
-
For immediate use, maintain the vesicle suspension above the Tm.
-
For short-term storage, vesicles can be stored at 4°C. Be aware that cooling below the Tm will cause the lipid to transition to the gel phase, which may affect vesicle stability and properties.
-
Data Presentation
Table 1: Effect of the Number of Extrusion Passes on Vesicle Diameter. Data presented here is illustrative and based on general trends observed for lipid vesicle extrusion. Actual results may vary depending on the specific experimental conditions.
| Number of Passes | Average Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 350 ± 50 | > 0.3 |
| 5 | 180 ± 30 | 0.2 - 0.3 |
| 11 | 120 ± 15 | 0.1 - 0.2 |
| 15 | 110 ± 10 | < 0.1 |
| 21 | 105 ± 10 | < 0.1 |
Table 2: Influence of Extrusion Pressure on Vesicle Diameter. This table provides a qualitative representation of the relationship between extrusion pressure and vesicle size.
| Extrusion Pressure | Resulting Vesicle Size |
| Low | Larger Vesicles |
| Medium | Intermediate Sized Vesicles |
| High | Smaller Vesicles |
Visualizations
Caption: Experimental workflow for the preparation of PSPS vesicles.
Caption: Troubleshooting decision tree for PSPS vesicle extrusion.
References
- 1. tf7.org [tf7.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 5. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 6. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PS(16:0/18:0) Solubility
Welcome to the technical support center for 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the solubilization and handling of this phospholipid.
Frequently Asked Questions (FAQs)
Q1: What is PS(16:0/18:0) and why can its solubility be challenging?
A1: PS(16:0/18:0), or 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine, is a glycerophospholipid containing a serine headgroup and two saturated fatty acid chains: palmitic acid (16:0) and stearic acid (18:0).[1][2] Its solubility is challenging due to two main factors:
-
Saturated Acyl Chains: The long, saturated palmitic and stearic acid chains pack together tightly, leading to a high gel-to-liquid crystalline phase transition temperature (Tc).[3][4] Below this temperature, the lipid is in a rigid gel state, making it difficult to dissolve and hydrate.
-
Amphipathic Nature: Like all phospholipids, it has a polar (hydrophilic) headgroup and nonpolar (hydrophobic) tails. This duality means it does not readily dissolve in either purely aqueous or purely nonpolar solvents; instead, it tends to form aggregates like micelles or bilayers.[5][6] At physiological pH, the headgroup has a net negative charge.[1][5]
Q2: What are the recommended initial solvents for dissolving dry, powdered PS(16:0/18:0)?
A2: For dissolving PS(16:0/18:0) powder, organic solvents are required. The most common and effective solvents are chloroform or a mixture of chloroform and methanol.[7][8][9] A chloroform:methanol ratio of 95:5 (v/v) has been cited as effective for dissolving phosphatidylserine at concentrations up to 50 mg/ml.[10] It is crucial to use high-purity, anhydrous solvents to prevent premature lipid aggregation.
Q3: My PS(16:0/18:0) is not dissolving well, even in chloroform. What troubleshooting steps can I take?
A3: If you encounter difficulty dissolving PS(16:0/18:0) in an appropriate organic solvent, consider the following steps:
-
Verify Solvent Quality: Ensure the solvent is of high purity and free of water. Water can cause the polar headgroups to interact, leading to aggregation.
-
Gentle Warming: Warm the mixture gently in a water bath. For saturated lipids, slight warming can help break up intermolecular forces. Do not overheat, as this can cause solvent evaporation and potential lipid degradation.
-
Sonication: Use a bath sonicator to apply gentle acoustic energy.[9][11] This can help break apart lipid aggregates and facilitate solvation.
-
Increase Methanol Content: If using pure chloroform, adding a small amount of methanol (e.g., to a 9:1 or 4:1 chloroform:methanol ratio) can improve solubility by interacting with the polar headgroup.
Q4: How do I prepare an aqueous dispersion of PS(16:0/18:0) for creating liposomes or other nanostructures?
A4: The most common method for preparing an aqueous dispersion is thin-film hydration .[3][4][9] This procedure involves first dissolving the lipid in an organic solvent, then removing the solvent to create a thin lipid film, and finally hydrating this film with an aqueous buffer.[12][13] This process allows the lipid molecules to self-assemble into lamellar structures upon introduction of the aqueous phase.[4][9]
Q5: After hydrating my PS(16:0/18:0) film, the solution is milky and contains visible particles. How can I resolve this?
A5: A milky appearance indicates the formation of large, multilamellar vesicles (MLVs) or lipid aggregates, which is a normal intermediate step.[9] The key to resolving this is ensuring proper hydration and applying energy to reduce the size of the vesicles.
-
Hydration Temperature: The hydration buffer must be heated to a temperature above the lipid's phase transition temperature (Tc) before being added to the film.[4][9] Maintaining this temperature during hydration is critical for lipids with saturated chains.
-
Agitation: Vigorous vortexing or stirring during hydration helps the lipid sheets detach and form vesicles.[9]
-
Downsizing: To create a more uniform and less turbid suspension of smaller vesicles (LUVs or SUVs), the MLV suspension must be downsized using methods like sonication or extrusion.[3][4][9]
Q6: Can detergents be used to improve the aqueous solubility of PS(16:0/18:0)?
A6: Yes, detergents are an effective way to solubilize phospholipids in an aqueous environment. Detergents are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles that can incorporate lipid molecules, creating mixed micelles.[6][14] This is a common technique for solubilizing membrane proteins and lipids for biochemical and structural studies.[15][16] The choice of detergent is critical, as different detergents have varying efficiencies for different lipids.[16]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with PS(16:0/18:0).
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Lipid powder does not dissolve in organic solvent (e.g., chloroform). | 1. Solvent contains water or impurities.2. Insufficient solvent volume.3. Lipid is highly aggregated. | 1. Use fresh, anhydrous, high-purity solvent.2. Increase solvent volume or try a chloroform:methanol mixture (e.g., 9:1 v/v).3. Gently warm the mixture and/or use a bath sonicator for short intervals. |
| Organic lipid solution is hazy or forms a precipitate over time. | 1. Solvent evaporation has increased lipid concentration beyond its solubility limit.2. Temperature fluctuations causing the lipid to fall out of solution.3. Water contamination from the atmosphere. | 1. Add a small amount of fresh solvent to redissolve.2. Store the solution at a stable room temperature.3. Always keep the container tightly sealed. Purge with inert gas (nitrogen or argon) before sealing for long-term storage. |
| Aqueous dispersion is milky/clumpy after thin-film hydration. | 1. Hydration temperature was below the lipid's Tc.2. Insufficient agitation during hydration.3. Incomplete removal of organic solvent. | 1. Repeat the hydration step, ensuring the aqueous buffer is pre-warmed and maintained above the Tc of PS(16:0/18:0).2. Vortex or stir the suspension vigorously for an extended period (e.g., 30-60 minutes).[9]3. Ensure the lipid film is completely dry under high vacuum before adding the buffer.[13] |
| Difficulty forming homogeneous, small vesicles (liposomes). | 1. The initial dispersion consists of large, multilamellar vesicles (MLVs).2. The energy input is insufficient to break down MLVs. | 1. This is expected. The MLV suspension must be processed further.2. Use probe sonication (for small volumes) or bath sonication to create Small Unilamellar Vesicles (SUVs).[3][9]3. Use a lipid extruder with polycarbonate membranes of a defined pore size to produce Large Unilamellar Vesicles (LUVs) with a uniform diameter.[4] |
Quantitative Data Summary
Table 1: Recommended Solvents for Initial Dissolution of PS(16:0/18:0)
| Solvent System | Ratio (v/v) | Typical Concentration | Notes |
|---|---|---|---|
| Chloroform | 100% | 10-20 mg/mL | Standard solvent for creating a lipid stock solution.[9] |
| Chloroform:Methanol | 95:5 | Up to 50 mg/mL | The addition of methanol improves the solvation of the polar headgroup.[10] |
| Chloroform:Methanol | 2:1 | Variable | Commonly used in lipid extraction protocols like the Bligh & Dyer method.[7][17] |
Table 2: Common Detergents for Aqueous Solubilization of Phospholipids
| Detergent | Type | Critical Micelle Conc. (CMC) | Notes |
|---|---|---|---|
| Octyl Glucoside (OG) | Non-ionic | ~20-25 mM | A neutral surfactant often used in membrane protein and lipid solubilization.[15] |
| n-Dodecyl-β-D-Maltoside (DDM) | Non-ionic | ~0.15 mM | A gentle detergent widely used for solubilizing membrane proteins.[14] |
| CHAPS | Zwitterionic | ~4-8 mM | An effective detergent for extracting membrane proteins while preserving activity.[16] |
| Triton™ X-100 | Non-ionic | ~0.2-0.9 mM | A hydrophobic detergent; can be harsh but is effective at extracting proteins and lipids.[16] |
Experimental Protocols
Protocol 1: Dissolving PS(16:0/18:0) in Organic Solvent
Objective: To prepare a clear, homogeneous stock solution of PS(16:0/18:0) in an organic solvent.
Materials:
-
PS(16:0/18:0) powder
-
High-purity chloroform (or a 95:5 chloroform:methanol mixture)
-
Glass vial with a PTFE-lined cap
-
Argon or nitrogen gas source
-
Bath sonicator
-
Water bath
Methodology:
-
Weigh the desired amount of PS(16:0/18:0) powder and place it in a clean, dry glass vial.
-
Add the appropriate volume of chloroform (or chloroform:methanol) to achieve the target concentration (e.g., 10 mg/mL).
-
Seal the vial tightly with the cap.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes.
-
As an alternative, gently warm the vial to just above room temperature in a water bath while swirling until the lipid dissolves.
-
Once a clear solution is obtained, purge the vial headspace with argon or nitrogen gas before sealing for storage at -20°C to prevent solvent evaporation and lipid oxidation.
Protocol 2: Preparation of Multilamellar Vesicles (MLVs) via Thin-Film Hydration
Objective: To create a hydrated, aqueous suspension of PS(16:0/18:0) as MLVs, the precursor to smaller liposomes.
Materials:
-
PS(16:0/18:0) stock solution in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Aqueous buffer of choice (e.g., PBS, Tris buffer)
-
Water bath
Methodology:
-
Pipette the desired volume of the PS(16:0/18:0) stock solution into a round-bottom flask.
-
Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to a temperature that facilitates evaporation but does not cause boiling (e.g., 30-40°C).
-
Rotate the flask and apply a vacuum to remove the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
Once the film appears dry, connect the flask to a high-vacuum pump for at least 1-2 hours (or overnight) to remove any residual solvent.[13]
-
Pre-warm the aqueous hydration buffer to a temperature significantly above the Tc of PS(16:0/18:0) (e.g., >65°C, as the Tc for similar saturated lipids is high).
-
Add the pre-warmed buffer to the flask containing the dry lipid film. The volume should result in the desired final lipid concentration.
-
Continue to rotate the flask in the warm water bath (without vacuum) for 30-60 minutes.[9] The film will gradually lift off the glass and swell to form a milky suspension of MLVs.
Visualizations
Caption: Workflow for dissolving PS(16:0/18:0) in an organic solvent.
Caption: Workflow for preparing liposomes via the thin-film hydration method.
Caption: Decision tree for troubleshooting PS(16:0/18:0) solubility issues.
References
- 1. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
- 2. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 5. chembk.com [chembk.com]
- 6. Membrane Protein Solubilization [sigmaaldrich.com]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. k-state.edu [k-state.edu]
- 9. 리포솜 준비 - Avanti® Polar Lipids [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cholesterol crystalline polymorphism and the solubility of cholesterol in phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 15. Membrane solubilization with and reconstitution from surfactant solutions: a comparison of phosphatidylserine and phosphatidylcholine interactions with octyl glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
Technical Support Center: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS)
Welcome to the technical support center for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS). This guide provides in-depth information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals maintain the integrity of PSPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) susceptible to oxidation?
A1: Due to its chemical structure, PSPS shows high stability against oxidation. The fatty acid chains attached to the glycerol backbone, palmitic acid (16:0) and stearic acid (18:0), are fully saturated, meaning they lack double bonds.[1][2][3][4] Lipids composed of completely saturated fatty acids are stable as powders and less prone to oxidation compared to their unsaturated counterparts.[1][2][3] The primary targets for lipid peroxidation are the methylene groups adjacent to double bonds found in polyunsaturated fatty acids (PUFAs).[5][6] Since PSPS lacks these vulnerable sites, oxidation is not a primary concern under proper storage and handling conditions.
Q2: If oxidation is not a major concern, what is the primary degradation pathway for PSPS?
A2: The most common degradation pathway for saturated phospholipids like PSPS is hydrolysis.[7] This process involves the cleavage of the ester bonds linking the fatty acids to the glycerol backbone, resulting in the formation of lysophospholipids (e.g., lyso-PS) and free fatty acids.[7] Storing phospholipids in aqueous suspensions for extended periods can lead to hydrolysis.[1][3]
Q3: How should I store PSPS to prevent degradation?
A3: Proper storage is critical to ensure the long-term stability of PSPS. The ideal storage conditions depend on whether the lipid is in powder or solution form. As a saturated lipid, PSPS is stable when stored as a powder in a glass container with a Teflon-lined closure at or below -16°C.[1][4] If dissolved in an organic solvent, it should be stored in a glass container under an inert atmosphere (argon or nitrogen) at -20°C ± 4°C.[1][2][3]
Q4: Can I use plastic containers or pipet tips when working with PSPS in organic solvents?
A4: No. Organic solutions of lipids should never be stored in plastic containers (e.g., polystyrene, polypropylene) as impurities can leach from the plastic into the solution.[1][2][3] When transferring PSPS dissolved in organic solvents, always use glass, stainless steel, or Teflon equipment.[1][2][3] Plastic pipet tips should be avoided for the same reason.[2][3]
Q5: Are antioxidants necessary for storing PSPS?
A5: For pure PSPS, antioxidants are generally not required due to its low susceptibility to oxidation. However, if PSPS is part of a lipid mixture that includes unsaturated phospholipids, the addition of an antioxidant like α-tocopherol may be beneficial to protect the unsaturated components from peroxidation.[8][9]
Troubleshooting Guide
Q: I suspect my PSPS sample has degraded. What should I do?
A: First, review your storage and handling procedures against the recommended guidelines. If you suspect degradation, the best course of action is to perform an analytical quality check. Thin-Layer Chromatography (TLC) is a rapid and straightforward method to screen for hydrolysis, while High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide more detailed information about purity and detect trace contaminants or degradation products.
Q: My experimental results are inconsistent. Could PSPS degradation be the cause?
A: Inconsistent results can stem from many sources, but lipid integrity is a crucial factor. The primary degradation product of PSPS is lyso-PS, which has detergent-like properties and can alter the biophysical characteristics of lipid bilayers or liposomes. Use TLC to check for the presence of lyso-PS in your sample.
Q: I observed a change in the physical appearance of my PSPS powder (e.g., it became gummy). What does this mean?
A: While more common with hygroscopic unsaturated lipids, a change in the appearance of PSPS powder could indicate water absorption.[1][2][3] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[1][4]
Data Presentation: Storage & Analytical Methods
Table 1: Recommended Storage and Handling for PSPS
| Parameter | Guideline | Rationale |
| Form | Powder (preferred for long-term) | Saturated lipids are highly stable as powders.[1][2][3] |
| Organic Solution | For ready-to-use stocks. | |
| Temperature | ≤ -16°C | To minimize chemical degradation.[1][4] |
| Atmosphere | Standard Air (for powder) | Saturated lipids are not sensitive to air oxidation.[1] |
| Inert Gas (Argon/Nitrogen for solutions) | To displace oxygen and prevent potential long-term oxidation of the solvent or trace impurities.[2][3] | |
| Container | Glass with Teflon-lined cap | To prevent leaching of impurities from plastic.[1][2][3] |
| Handling | Allow to reach room temp before opening | To prevent moisture condensation.[1][4] |
| Use glass/stainless steel/Teflon tools | To avoid contamination from plasticware when handling organic solutions.[2][3] |
Table 2: Analytical Methods for PSPS Quality Control
| Technique | Principle | Detects |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Major impurities, hydrolysis (Lyso-PS).[10][11] |
| UV/VIS Spectroscopy (@ 234 nm) | Measures conjugated dienes. | Primarily for detecting oxidation in unsaturated lipids. Not typically useful for PSPS.[12] |
| HPLC-Mass Spectrometry (HPLC-MS) | High-resolution separation coupled with mass detection. | High-purity assessment, trace contaminants, hydrolysis and oxidation products.[13][14] |
Experimental Protocols
Protocol 1: TLC Analysis for PSPS Purity and Hydrolysis
This method is used to quickly assess the purity of PSPS and detect the presence of its primary hydrolytic degradation product, lyso-PS.
Apparatus & Reagents:
-
TLC plates (Silica Gel 60)[10]
-
TLC development tank
-
Glass Pasteur pipets or capillaries for spotting
-
Solvent System: Chloroform / Methanol / Ammonium Hydroxide (65:25:4, v/v/v)[10]
-
Visualization Reagents:
Procedure:
-
Sample Preparation: Dissolve a small amount of PSPS in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of 1-5 mg/mL.
-
Plate Spotting: Using a capillary tube, carefully spot a small amount of the PSPS solution onto the TLC plate, about 1.5 cm from the bottom. Also spot reference standards for PSPS and lyso-PS if available.
-
Development: Place the spotted TLC plate in a development tank pre-equilibrated with the solvent system. Allow the solvent front to migrate until it is about 1 cm from the top of the plate.[10]
-
Drying: Remove the plate from the tank and let it dry completely in a fume hood.
-
Visualization:
-
Place the dried plate in an iodine tank for 5 minutes. Lipids will appear as yellow-brown spots. Mark the spots lightly with a pencil.
-
Alternatively, spray the plate with Ninhydrin spray and heat gently. PSPS and lyso-PS will appear as red-violet spots due to their primary amine group.[15]
-
For phosphorus-containing lipids, spray with a phosphorus-specific stain and heat. All phospholipid species will appear as blue spots.[10]
-
-
Interpretation: A pure PSPS sample should show a single major spot. The presence of a second spot that migrates further up the plate (lyso-PS is more polar and may migrate differently depending on the solvent system) and is positive for both Ninhydrin and Phosphorus stains indicates hydrolysis.
Protocol 2: HPLC-MS for High-Sensitivity Detection of Degradation
This method provides a highly sensitive and specific analysis of PSPS purity and can quantify trace levels of degradation products.
Apparatus & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[14]
-
C18 Reverse-Phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid
-
High-purity solvents
Procedure:
-
Sample Preparation: Prepare a dilute solution of PSPS (e.g., 10-100 µg/mL) in an appropriate solvent like methanol or isopropanol.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the lipids using a gradient. For example, start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B to elute lipids based on their hydrophobicity.
-
Oxidized phospholipids, being more polar, typically elute earlier than their non-oxidized counterparts in reverse-phase chromatography.[14]
-
-
Mass Spectrometry Detection:
-
Analyze the column eluent using the mass spectrometer, typically in negative ion mode for phospholipids.
-
Monitor for the expected mass-to-charge ratio (m/z) of intact PSPS.
-
Simultaneously scan for or monitor the specific m/z values corresponding to potential hydrolysis products (lyso-PS) or, less likely, oxidized products (e.g., PSPS + 16 Da for a hydroxyl group, PSPS + 32 Da for a hydroperoxide).
-
-
Data Analysis: Integrate the peak areas for PSPS and any detected degradation products to determine the purity of the sample. The high-resolution mass data can be used to confirm the elemental composition of any observed species.
Visualizations
Caption: Logical flow for assessing PSPS stability risks.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 7. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLC identification of PL | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Mass Spectrometry Analysis of PS(16:0/18:0)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS(16:0/18:0)).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of PS(16:0/18:0)?
The expected m/z for the deprotonated molecule [M-H]⁻ of PS(16:0/18:0) in negative ion mode is 762.508.[1] This is the most commonly observed precursor ion for phosphatidylserines in electrospray ionization (ESI) mass spectrometry.
Q2: What are the characteristic fragment ions of PS(16:0/18:0) in negative ion mode tandem mass spectrometry (MS/MS)?
In negative ion mode, the tandem mass spectrum of PS(16:0/18:0) is characterized by a prominent neutral loss of the serine headgroup, which corresponds to a loss of 87 Da.[2] This results in a fragment ion at m/z 675.5, which is equivalent to the [M-H]⁻ of the corresponding phosphatidic acid (PA). Other significant fragments are the carboxylate anions of the fatty acyl chains:
-
Palmitic acid (16:0): m/z 255.2
-
Stearic acid (18:0): m/z 283.2
Q3: How can I determine the position of the fatty acyl chains (sn-1 and sn-2) on the glycerol backbone of PS(16:0/18:0)?
The relative abundance of the fragment ions resulting from the neutral loss of the fatty acyl chains can indicate their position. Generally, in negative ion mode, the fatty acid at the sn-2 position is preferentially lost.[2] Therefore, you would expect the fragment ion corresponding to the loss of the stearic acid (18:0) to be more abundant if it is at the sn-2 position. More advanced techniques like MS3 can provide even more definitive structural information.
Q4: Which ionization mode, positive or negative, is better for analyzing PS(16:0/18:0)?
Negative ion mode is generally preferred for the analysis of acidic phospholipids like phosphatidylserine.[3] This is because the phosphate group is readily deprotonated, leading to strong signals for the [M-H]⁻ ion. While PS can be analyzed in positive ion mode, often as adducts with sodium ([M+Na]⁺) or other cations, the fragmentation spectra can be more complex and less informative for straightforward identification.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of PS(16:0/18:0).
Issue 1: Poor or No Signal Intensity for PS(16:0/18:0)
Symptoms:
-
Low abundance or complete absence of the expected precursor ion at m/z 762.5.
-
High background noise obscuring the analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ion Source Parameters | Optimize ion source settings such as spray voltage and source temperature. High source temperatures can sometimes lead to in-source fragmentation, reducing the intensity of the precursor ion.[4] |
| Ion Suppression | Phospholipids are known to cause ion suppression, especially in complex biological matrices.[5][6] Enhance sample clean-up by incorporating a phospholipid removal step, such as solid-phase extraction (SPE) with a specialized phase like HybridSPE®-Phospholipid.[1] |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of the phospholipid. Use fresh solvents and keep samples cold. |
| Incorrect Mobile Phase Composition | For liquid chromatography-mass spectrometry (LC-MS), ensure the mobile phase composition is appropriate for the ionization of phospholipids. The addition of a small amount of a weak acid or base can sometimes improve signal. |
| Instrument Contamination | A contaminated ion source or mass analyzer can lead to poor signal intensity.[7] Follow the manufacturer's guidelines for cleaning the ion source and other relevant components. |
Issue 2: Unexpected Peaks or Adducts in the Mass Spectrum
Symptoms:
-
Presence of ions other than the expected [M-H]⁻, such as [M+Na-2H]⁻, [M+Cl]⁻, or other adducts.
-
Observation of a peak at m/z 675.5 in the full scan spectrum, suggesting in-source fragmentation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adduct Formation | The presence of salts in the sample or mobile phase can lead to the formation of adducts. To minimize sodium adducts, use high-purity solvents and new glassware. If adducts are unavoidable, they can sometimes be used for identification, but the fragmentation patterns may differ. |
| In-Source Fragmentation | The facile loss of the serine headgroup can occur in the ion source, leading to the appearance of a phosphatidic acid (PA) artifact at m/z 675.5.[4] To mitigate this, reduce the ion source temperature and spray voltage.[4] |
| Contaminants | Contaminants from the sample matrix, solvents, or labware can appear as unexpected peaks. Run a blank injection of your solvent to identify potential sources of contamination. |
Issue 3: Inconsistent or Poor Fragmentation
Symptoms:
-
Weak or absent characteristic fragment ions (e.g., neutral loss of 87 Da) in the MS/MS spectrum.
-
Dominance of the precursor ion in the MS/MS spectrum even at higher collision energies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | Collision energy is a critical parameter for achieving informative fragmentation. The optimal collision energy can vary between instruments. Perform a collision energy ramp experiment to determine the energy that provides the best fragmentation pattern for PS(16:0/18:0). For phospholipids, a normalized collision energy in the range of 20-40 eV is often a good starting point.[8] |
| Incorrect Precursor Ion Selection | Ensure that the correct m/z for the precursor ion (762.5) is being isolated for fragmentation. Check for any mass calibration errors. |
| Instrument Tuning | An out-of-tune instrument can result in poor fragmentation efficiency. Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the primary ions of PS(16:0/18:0) in negative ion mode.
| Ion Description | Formula | Adduct | Calculated m/z |
| Deprotonated Molecule | C₄₀H₇₈NO₁₀P | [M-H]⁻ | 762.5083 |
| Sodium Adduct | C₄₀H₇₇NNaO₁₀P | [M+Na-2H]⁻ | 784.4902 |
| Neutral Loss of Serine | C₃₇H₇₁O₈P | [M-H-87]⁻ | 675.4759 |
| Palmitate Anion | C₁₆H₃₁O₂ | [C16:0]⁻ | 255.2329 |
| Stearate Anion | C₁₈H₃₅O₂ | [C18:0]⁻ | 283.2642 |
Experimental Protocols
Sample Preparation: Lipid Extraction
A common method for extracting lipids from biological samples is the Bligh-Dyer method.
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
-
Drying and Reconstitution: Carefully collect the lower phase, dry it down under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
For samples with high phospholipid content that may cause ion suppression, a phospholipid removal step using a product like HybridSPE®-Phospholipid is recommended after the initial extraction.[1]
LC-MS/MS Method
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of different lipid species.
-
Column: A C18 column is a suitable choice.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the lipids.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Collision Energy: Optimize by performing a ramp for the specific instrument. A starting point could be a normalized collision energy of 25-35 eV.
-
Visualizations
Caption: Negative ion mode fragmentation of PS(16:0/18:0).
Caption: General workflow for LC-MS/MS analysis of PS(16:0/18:0).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Studies on phosphatidylserine by tandem quadrupole and multiple stage quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. The Effect of Contamination of Ion Source on Ionic Current of Quadrupole Mass Spectrometer [e-asct.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Asymmetric Phosphatidylserines
Welcome to the technical support center for the synthesis of asymmetric phosphatidylserines (PS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of asymmetric phosphatidylserines?
A1: The primary challenges in the chemical synthesis of asymmetric PS revolve around protecting group strategy, achieving stereospecificity, efficient phosphorylation, and purification. Traditional protecting groups for the serine headgroup's amine and acid functionalities, such as Cbz and benzyl esters, are often incompatible with unsaturated fatty acids, as their removal via hydrogenation would also saturate the fatty acid chains.[1] Maintaining the correct stereochemistry at both the glycerol backbone and the serine headgroup is critical and can be complex.[1] Furthermore, the phosphorylation step can be inefficient, and the final purification of the target molecule from reaction byproducts often requires meticulous chromatographic techniques.[1]
Q2: I am synthesizing a PS with unsaturated fatty acids. Which protecting groups should I use for the serine headgroup?
A2: For the synthesis of PS with unsaturated fatty acids, it is advisable to use protecting groups that can be removed under mild, non-hydrogenating conditions. The use of a Boc (tert-butyloxycarbonyl) group for the amine and a tert-butyl ester for the carboxylic acid is a recommended strategy.[1] These groups are stable during the synthesis and can be readily removed simultaneously using mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the double bonds in the unsaturated fatty acid chains.[1]
Q3: My phosphorylation reaction yield is low. What are some alternative methods?
A3: If you are experiencing low yields with traditional phosphorylation methods like those using phosphorus oxychloride, consider using an H-phosphonate approach. A one-pot multicomponent reaction involving an O-benzyl phosphorodiamidite, a protected serine, and a diacylglycerol, followed by in-situ oxidation, has been shown to be effective.[2][3] Imidazolium chloride can be used as a catalyst in this reaction, offering a stable and less expensive alternative to tetrazole.[2][3]
Q4: What are the common issues when preparing asymmetric PS liposomes using enzymatic methods?
A4: When using enzymes like phosphatidylserine decarboxylase (PSD) to generate asymmetry, common challenges include incomplete conversion, enzyme stability, and the introduction of a new lipid species in the outer leaflet.[4][5][6] The enzymatic reaction may not proceed to completion, leaving a residual amount of PS on the outer leaflet.[4][5][6] The stability and activity of the purified enzyme are crucial for a successful experiment.[4] Additionally, the conversion of PS to phosphatidylethanolamine (PE) in the outer leaflet alters the lipid composition, which must be considered for the final application of the liposomes.[4][5][6]
Q5: How can I quantify the asymmetry of my phosphatidylserine liposomes?
A5: Several methods can be used to quantify the asymmetry of PS liposomes. A common approach involves using a PS-binding protein like Annexin V conjugated to a fluorescent probe.[7] The fluorescence intensity can be correlated with the concentration of PS in the outer leaflet. Another method is to use a membrane-impermeable chemical labeling reagent like fluorescamine, which reacts with the primary amine of PS in the outer leaflet, allowing for quantification.[8] Additionally, the zeta potential of the liposomes can be measured, as it is sensitive to the concentration of anionic PS on the outer leaflet.[4][6] High-performance thin-layer chromatography (HPTLC) can be used to determine the overall lipid composition before and after enzymatic treatment to calculate the extent of conversion.[4][6]
Q6: How stable are asymmetric PS vesicles?
A6: The stability of PS asymmetry is temperature-dependent. At 20°C, asymmetry in liposomes can be stable for at least 4 days, and at 40°C, for at least 2 days.[4][5][6] However, at higher temperatures, such as 65°C, the asymmetry can decrease with a half-life of approximately 14 hours due to increased lipid flip-flop.[4] The presence of transmembrane peptides can also potentially accelerate the loss of asymmetry.[7]
Troubleshooting Guides
Chemical Synthesis of Asymmetric Phosphatidylserine
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Inefficient phosphorylation. | Switch to an H-phosphonate-based method. Consider a one-pot reaction with O-benzyl phosphorodiamidite and imidazolium chloride as a catalyst.[2][3] |
| Poor choice of protecting groups leading to side reactions or loss of product during deprotection. | For unsaturated PS, use Boc and t-butyl protecting groups for the serine headgroup, which can be removed under mild acidic conditions.[1] | |
| Product contains saturated fatty acids instead of unsaturated | Deprotection method is reducing the double bonds. | Avoid catalytic hydrogenation for deprotection if your PS has unsaturated fatty acids. Use acid-labile protecting groups.[1] |
| Difficulty in purifying the final product | Complex mixture of reactants, byproducts, and the desired product. | Utilize silica gel column chromatography for purification. Ensure proper characterization of fractions.[1] |
| Incorrect stereochemistry of the final product | Loss of stereocontrol during synthesis. | Start with chiral precursors of known stereochemistry for both the glycerol backbone and serine. Monitor stereochemistry at each step where possible.[1] |
Enzymatic Preparation of Asymmetric PS Liposomes
| Problem | Possible Cause | Suggested Solution |
| Incomplete conversion of outer leaflet PS | Insufficient enzyme activity or concentration. | Increase the concentration of the enzyme (e.g., PSD).[4] Optimize reaction conditions such as temperature and incubation time.[4] |
| The enzyme is inhibited by the accumulation of product or changes in membrane properties. | Consider the inclusion of another anionic lipid that is not a substrate for the enzyme to maintain a favorable membrane environment.[4] | |
| Loss of asymmetry over time | High storage temperature leading to increased lipid flip-flop. | Store asymmetric liposomes at 4°C for short-term storage or 20°C for longer-term stability. Avoid elevated temperatures.[4] |
| Presence of membrane-destabilizing agents. | Ensure that no detergents or other membrane-active contaminants are present. The inclusion of transmembrane peptides may also affect stability.[7] | |
| High residual PS on the outer leaflet | The enzymatic reaction has reached equilibrium or is sterically hindered. | While complete removal may not be possible, optimizing enzyme concentration and reaction time can minimize residual outer leaflet PS.[4][5][6] |
| Variability between batches | Inconsistent enzyme activity. | Standardize the preparation and activity assay of your enzyme stock before use. |
| Differences in liposome preparation. | Ensure consistent liposome size and composition by using methods like extrusion. |
Quantitative Data Summary
Asymmetric Liposome Preparation using Phosphatidylserine Decarboxylase (PSD)
| Parameter | Value | Conditions | Reference |
| Initial PS Concentration | 21 mol % | Symmetric liposomes | [4][5][6] |
| Final Inner Leaflet PS | 21 mol % | After PSD treatment | [4][5][6] |
| Final Outer Leaflet PS | 6 mol % | After PSD treatment | [4][5][6] |
| Stability of Asymmetry | at least 4 days | Storage at 20°C | [4][5][6] |
| Stability of Asymmetry | at least 2 days | Storage at 40°C | [4][5][6] |
| Half-life of Asymmetry | ~14 hours | Storage at 65°C | [4] |
Experimental Protocols
Protocol 1: Enzymatic Generation of Asymmetric PS Liposomes using PSD
Objective: To prepare asymmetric liposomes with a high concentration of phosphatidylserine in the inner leaflet and a low concentration in the outer leaflet.
Materials:
-
Egg phosphatidylcholine (EPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
Recombinant Plasmodium knowlesi phosphatidylserine decarboxylase (PSD)
-
Decarboxylation buffer (specific composition to be optimized for enzyme activity)
-
Chloroform
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Preparation of Symmetric Liposomes:
-
Prepare a lipid mixture of EPC and POPS at a molar ratio of 80:20 in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the decarboxylation buffer to a final total lipid concentration of 1 mM.
-
Vortex the suspension to form multilamellar vesicles.
-
Extrude the vesicle suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs) of a defined size.
-
-
Enzymatic Reaction:
-
Dilute the symmetric LUVs in the decarboxylation buffer to a total lipid concentration of 1 mM.
-
Add PSD to a final protein concentration of 16 µg/mL.
-
Incubate the mixture for 80-120 minutes at 28°C with gentle agitation.
-
-
Characterization of Asymmetry:
-
Zeta Potential: Measure the zeta potential of the liposomes before and after the addition of PSD. A decrease in the negative zeta potential indicates the conversion of anionic PS to zwitterionic PE on the outer leaflet.
-
HPTLC: Extract the lipids from an aliquot of the liposome suspension. Run the extract on an HPTLC plate to separate and quantify the amounts of PS and PE. This will give the overall lipid composition and allow for the calculation of the percentage of PS converted.
-
Protocol 2: Quantification of Outer Leaflet PS using Fluorescamine Assay
Objective: To determine the percentage of phosphatidylserine located in the outer leaflet of liposomes.
Materials:
-
Asymmetric PS liposome suspension
-
Fluorescamine solution in acetone
-
Triton X-100 (0.1% solution)
-
Fluorometer
Methodology:
-
Labeling of Outer Leaflet PS:
-
Take an aliquot of the asymmetric liposome suspension.
-
Add the fluorescamine solution in acetone to the liposome dispersion and mix. Fluorescamine is non-fluorescent and will react with the primary amine of PS on the outer leaflet to produce a fluorescent product.
-
After 5 minutes, measure the fluorescence intensity. This reading corresponds to the amount of PS in the outer leaflet.
-
-
Labeling of Total PS:
-
Take another aliquot of the same liposome suspension.
-
Add 0.1% Triton X-100 to solubilize the liposomes, exposing all PS molecules.
-
Add the fluorescamine solution and mix.
-
After 5 minutes, measure the fluorescence intensity. This reading corresponds to the total amount of PS in the liposomes.
-
-
Calculation:
-
Percentage of Outer Leaflet PS = (Fluorescence of outer leaflet sample / Fluorescence of total PS sample) * 100
-
(Source: Adapted from[8])
Visualizations
References
- 1. Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized synthesis of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Technical Support Center: Uniform Supported Lipid Bilayers with PS(16:0/18:0)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the formation of uniform supported lipid bilayers (SLBs) using 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)).
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of PS(16:0/18:0) and why is it important for SLB formation?
Q2: Why are divalent cations like calcium (Ca²⁺) often required for forming PS-containing SLBs?
A2: Phosphatidylserine (PS) is an anionic phospholipid, meaning its headgroup carries a net negative charge at neutral pH.[7] Common substrates for SLB formation, such as silica (SiO₂) and glass, are also negatively charged. This results in electrostatic repulsion between the PS-containing vesicles and the substrate, which can inhibit vesicle adsorption and fusion.[5] Divalent cations, such as calcium (Ca²⁺), act as bridging agents by simultaneously interacting with the negatively charged PS headgroups and the negatively charged substrate.[5][7] This electrostatic screening and bridging effect reduces the repulsive forces, facilitating vesicle adhesion to the surface and promoting the subsequent rupture and fusion into a planar bilayer.[5][6]
Q3: What are the key steps in forming a uniform SLB via the vesicle fusion method?
A3: The vesicle fusion method is a common technique for forming SLBs and involves three main stages:
-
Vesicle Adsorption: Small unilamellar vesicles (SUVs) in an aqueous buffer are introduced to a hydrophilic substrate. The vesicles adsorb onto the surface.[5]
-
Vesicle Rupture and Fusion: As more vesicles adsorb, they begin to interact with each other and the surface. Above a critical surface coverage, the vesicles start to rupture and fuse, forming small patches of bilayer on the substrate.[5]
-
Bilayer Spreading: The edges of these bilayer patches are energetically unfavorable and act as nucleation sites for the fusion of more vesicles, leading to the spreading of the bilayer across the substrate until a complete and uniform SLB is formed.[5]
Q4: How can I characterize the quality and uniformity of my PS(16:0/18:0) SLB?
A4: Several surface-sensitive techniques can be used to characterize the quality of your SLB:
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique monitors the change in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as the SLB forms. A successful SLB formation is characterized by a specific signature: an initial decrease in frequency and increase in dissipation as intact vesicles adsorb, followed by an increase in frequency and decrease in dissipation as the vesicles rupture and release water, forming a thin, rigid bilayer.[8][9][10]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the SLB surface. It can be used to visualize the bilayer's uniformity, identify defects such as holes or adsorbed vesicles, and measure the bilayer thickness.[11][12][13][14][15]
-
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to assess the lateral mobility of the lipids within the bilayer, a key characteristic of a fluid and continuous SLB. A fluorescently labeled lipid is incorporated into the bilayer, a small area is bleached with a laser, and the recovery of fluorescence in that area is monitored over time as unbleached lipids diffuse in.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very little vesicle adsorption to the substrate. | - Insufficient divalent cation concentration.- Substrate is not sufficiently clean or hydrophilic.- Vesicle concentration is too low. | - Increase the concentration of CaCl₂ or MgCl₂ in the buffer (typically 2-5 mM).- Ensure rigorous cleaning of the substrate (e.g., piranha solution, UV/ozone, or plasma cleaning).- Increase the vesicle concentration in the solution (typically 0.1-1.0 mg/mL).[16] |
| Vesicles adsorb but do not rupture to form a bilayer. | - Incubation temperature is below the lipid's Tm.- Vesicles are too large or multilamellar.- Inappropriate buffer conditions (pH, ionic strength). | - Increase the incubation temperature to be above the Tm of PS(16:0/18:0) (i.e., > 49°C).[17]- Prepare small unilamellar vesicles (SUVs, ~50-100 nm in diameter) by extrusion or sonication.[16]- Optimize buffer pH and ionic strength to minimize electrostatic repulsion.[5] |
| Incomplete bilayer formation with many defects (holes, patches). | - Insufficient incubation time.- Low vesicle concentration.- Poor substrate quality. | - Increase the incubation time to allow for complete bilayer spreading.- Use a higher vesicle concentration to reach the critical surface coverage for fusion more quickly.- Use atomically flat substrates like mica or freshly cleaned silicon wafers. |
| Adsorbed intact vesicles on top of the formed bilayer. | - Vesicle solution was not sufficiently diluted after bilayer formation.- Vesicles are very stable and resistant to rupture. | - Thoroughly rinse the surface with buffer after the incubation period to remove any non-fused vesicles.- Consider a brief, gentle rinse with a slightly hypotonic buffer to induce osmotic stress on the adsorbed vesicles. |
| Bilayer appears rough or has high dissipation in QCM-D. | - The bilayer is in the gel phase (if formed below Tm).- Presence of contaminants or unincorporated material. | - Form the bilayer above the Tm and then slowly cool to the desired experimental temperature if a gel-phase bilayer is required.- Ensure high purity of lipids and buffer components. |
Experimental Protocols
Vesicle Preparation by Extrusion
-
Lipid Film Hydration:
-
Dissolve PS(16:0/18:0) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[16]
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing vigorously. The buffer should be pre-heated to a temperature above the Tm of PS(16:0/18:0) (e.g., 60°C).
-
-
Freeze-Thaw Cycles:
-
Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (above Tm). This helps to break down large multilamellar structures.[16]
-
-
Extrusion:
-
Equilibrate the extruder and polycarbonate membranes of the desired pore size (e.g., 100 nm) to a temperature above the Tm of the lipid.
-
Pass the lipid suspension through the membrane 11-21 times to produce unilamellar vesicles of a uniform size.[16]
-
Store the resulting vesicle solution at 4°C for short-term use. For longer storage, it is recommended to use them within a few days.
-
SLB Formation by Vesicle Fusion on a Silica Substrate
-
Substrate Cleaning:
-
Clean the silica substrate (e.g., silicon wafer with a native oxide layer or a glass coverslip) thoroughly. A common method is to sonicate in a 2% SDS solution, followed by extensive rinsing with ultrapure water, and then drying with a stream of nitrogen. Finally, treat the substrate with oxygen plasma or a UV/ozone cleaner for 15-20 minutes to render the surface highly hydrophilic.[18]
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber (e.g., a fluidic cell for QCM-D or a custom-made well).
-
Heat the substrate and the vesicle solution to a temperature above the Tm of PS(16:0/18:0) (e.g., 60°C).
-
Prepare the vesicle solution for fusion by diluting it to a final concentration of 0.1 mg/mL in a buffer containing 2-5 mM CaCl₂.[6]
-
Inject the vesicle solution into the chamber and incubate for 30-60 minutes at the elevated temperature.
-
-
Rinsing:
-
After incubation, rinse the surface extensively with a pre-warmed buffer (without vesicles but with CaCl₂) to remove any unfused or loosely bound vesicles.
-
Finally, replace the CaCl₂-containing buffer with the desired experimental buffer.
-
Quantitative Data Summary
The following tables provide typical quantitative data obtained from QCM-D measurements during the formation of a supported lipid bilayer. While this data is for a generic zwitterionic lipid like DOPC, the trends are representative of a successful SLB formation process that can be expected for PS(16:0/18:0) under appropriate conditions.
Table 1: QCM-D Frequency (Δf) and Dissipation (ΔD) Changes During SLB Formation
| Stage of SLB Formation | Typical Δf Change (Hz) | Typical ΔD Change (x 10⁻⁶) | Interpretation |
| Baseline (Buffer) | 0 | 0 | Stable baseline in buffer. |
| Vesicle Adsorption | -50 to -100 | +2 to +5 | Adsorption of soft, water-rich vesicles onto the sensor surface. |
| Vesicle Rupture & Bilayer Formation | Increase to ~ -25 | Decrease to < 1 | Vesicles rupture, releasing water and forming a thin, rigid lipid bilayer. |
| Final SLB | -25 to -30 | < 0.5 | A complete, uniform, and rigid supported lipid bilayer is formed. |
Note: These values are approximate and can vary depending on the specific lipid, substrate, vesicle size, and experimental conditions.[19][20]
Table 2: Influence of Key Parameters on SLB Formation
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Temperature | Below Tm | Incomplete or no bilayer formation; adsorbed vesicles. | Above Tm | Efficient vesicle rupture and formation of a uniform bilayer.[17] |
| [Ca²⁺] for PS lipids | 0 mM | Poor vesicle adsorption due to electrostatic repulsion. | 2-5 mM | Enhanced vesicle adsorption and successful bilayer formation.[6] |
| Vesicle Size | > 200 nm (LUVs) | Slower fusion kinetics, higher likelihood of intact adsorbed vesicles. | 50-100 nm (SUVs) | Faster and more efficient bilayer formation.[7][16] |
| Substrate Hydrophilicity | Hydrophobic | Vesicles may adsorb but typically do not form a bilayer. | Hydrophilic | Promotes vesicle spreading and bilayer formation.[5] |
Visualizations
Caption: Experimental workflow for preparing uniform PS(16:0/18:0) SLBs.
Caption: Troubleshooting logic for forming uniform SLBs.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. shaker.umh.es [shaker.umh.es]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolinscientific.com [biolinscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Correlation of AFM and SFA measurements concerning the stability of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Avoiding phase separation in mixed lipid models with PS(16:0/18:0).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed lipid models containing 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS(16:0/18:0)).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phase separation in our mixed lipid model containing PS(16:0/18:0). What are the primary factors that could be causing this?
A1: Phase separation in mixed lipid models with PS(16:0/18:0) is often attributed to a combination of factors related to its saturated acyl chains. Key contributors include:
-
Lipid Composition: PS(16:0/18:0) has a high melting temperature (Tm) due to its fully saturated acyl chains[1][2]. When mixed with lipids that have a lower Tm, such as those with unsaturated acyl chains (e.g., DOPC), the thermodynamic incompatibility can drive the formation of distinct lipid domains[3][4].
-
Temperature: Experiments conducted below the main phase transition temperature of PS(16:0/18:0) will favor a gel-like state for this lipid, promoting its separation from more fluid lipid components[4][5].
-
Divalent Cations: The negatively charged headgroup of phosphatidylserine (PS) readily interacts with divalent cations like Ca²⁺ and Mg²⁺[6]. These interactions can neutralize the charge and induce the formation of PS-rich domains, leading to lateral phase separation[7].
-
Cholesterol Concentration: Cholesterol can modulate membrane fluidity and promote the formation of a liquid-ordered (Lo) phase, which can coexist with a liquid-disordered (Ld) phase, especially in ternary mixtures of saturated lipids, unsaturated lipids, and cholesterol[8][9][10].
Q2: How can we prevent or minimize phase separation in our PS(16:0/18:0) lipid mixture?
A2: To maintain a homogeneous lipid mixture, consider the following adjustments to your experimental setup:
-
Adjust Lipid Composition: Incorporate lipids that promote miscibility. For instance, using lipids with intermediate melting temperatures or including additional phosphatidylcholine (PC) species can sometimes disrupt the formation of large, stable PS-rich domains.
-
Control Temperature: Ensure that your experiments are conducted at a temperature above the main phase transition temperature of all lipid components in your mixture to favor a more fluid and mixed state[11].
-
Chelate Divalent Cations: If the presence of divalent cations is not critical to your experiment, consider adding a chelating agent like EDTA to the buffer to prevent ion-induced lipid clustering.
-
Optimize Cholesterol Content: The effect of cholesterol is concentration-dependent. Systematically varying the mole percentage of cholesterol can help identify a concentration that promotes a more uniform membrane state[12][13]. At certain concentrations, cholesterol can enhance miscibility, while at others, it can induce phase separation[9].
Q3: What concentration of divalent cations is known to induce phase separation with PS-containing membranes?
A3: The concentration of divalent cations required to induce phase separation can vary depending on the overall lipid composition and experimental conditions. However, studies have shown that even millimolar concentrations of cations like Ca²⁺ or Mg²⁺ can be sufficient to trigger the formation of PS-rich domains[6]. The binding affinity of these cations to PS can lead to the formation of condensed complexes, driving phase separation[7].
Q4: What is the role of cholesterol in our mixed lipid model, and how does its concentration impact phase separation?
A4: Cholesterol plays a multifaceted role in lipid bilayers. It can increase membrane thickness and order the acyl chains of neighboring phospholipids, leading to the formation of a liquid-ordered (Lo) phase[9]. In mixtures containing lipids with different degrees of saturation, such as PS(16:0/18:0) and an unsaturated PC, cholesterol can promote the coexistence of Lo and liquid-disordered (Ld) phases[3][10]. The impact of cholesterol on phase separation is highly dependent on its concentration. While low concentrations might have minimal effect, increasing the mole percentage can either enhance miscibility or induce the formation of distinct domains[8][12]. There is a solubility limit for cholesterol in phospholipid bilayers, which for PS has been observed to be around 33 mol%, depending on the acyl chain composition[13].
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Lipid film does not hydrate properly or forms aggregates. | 1. Lipid mixture is in a gel state at the hydration temperature. 2. Inadequate mixing of lipids in the organic solvent. 3. Presence of residual organic solvent. | 1. Hydrate the lipid film at a temperature above the highest Tm of any single component in the mixture. 2. Ensure lipids are fully dissolved and mixed in the chloroform/methanol solvent before evaporation. 3. Dry the lipid film under high vacuum for an extended period (e.g., overnight) to remove all traces of solvent. |
| Vesicles show visible domains or heterogeneity under the microscope. | 1. The lipid composition favors phase separation. 2. The experimental temperature is below the miscibility temperature of the mixture. 3. Divalent cations in the buffer are inducing PS clustering. | 1. Re-evaluate the lipid ratios. Consider adding a lipid that can act as a "miscibility-enhancer". 2. Perform experiments at a higher temperature. Use a temperature-controlled stage for microscopy. 3. Prepare buffers with a chelating agent like EDTA or use cation-free salts. |
| Inconsistent results between experimental batches. | 1. Variability in liposome preparation (e.g., hydration time, extrusion cycles). 2. Degradation of lipid stock solutions. 3. Inconsistent buffer preparation, especially pH and ionic strength. | 1. Standardize the liposome preparation protocol, including hydration time, temperature, and the number of extrusion cycles. 2. Store lipid stocks in chloroform at -20°C or -80°C and check for oxidation before use. 3. Prepare fresh buffers for each experiment and verify the pH and ionic strength. |
Quantitative Data Summary
Table 1: Phase Transition Temperatures (Tm) of Common Phospholipids
| Lipid | Acyl Chains | Tm (°C) |
| DPPS | 16:0/16:0 | 54 |
| PS(16:0/18:0) | 16:0/18:0 | - |
| DSPS | 18:0/18:0 | 68 |
| POPS | 16:0/18:1 | 14 |
| DOPS | 18:1/18:1 | -11 |
| DPPC | 16:0/16:0 | 41 |
| DSPC | 18:0/18:0 | 55 |
| POPC | 16:0/18:1 | -2 |
| DOPC | 18:1/18:1 | -17 |
Data sourced from Avanti Polar Lipids.[1][2] Note: The exact Tm for the specific PS(16:0/18:0) was not available in the search results, but it is expected to be high, similar to other fully saturated PS and PC lipids.
Table 2: Influence of Cholesterol on Lipid Bilayers
| Cholesterol Concentration | Effect on Bilayer |
| Low (e.g., <10 mol%) | Minimal impact on phase behavior, slight ordering effect. |
| Intermediate (e.g., 10-30 mol%) | Can induce the formation of a liquid-ordered (Lo) phase, potentially leading to Lo-Ld coexistence.[9] |
| High (e.g., >33 mol% for PS) | May exceed the solubility limit in the bilayer, potentially leading to the formation of cholesterol crystals.[13] |
Experimental Protocols
Protocol 1: Preparation of Mixed Lipid Vesicles by Thin Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
PS(16:0/18:0) and other desired lipids in chloroform.
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v).
-
Hydration buffer (e.g., PBS, HEPES buffer).
-
Rotary evaporator.
-
High vacuum pump.
-
Water bath.
-
Mini-extruder apparatus.
-
Polycarbonate membranes with desired pore size (e.g., 100 nm).
Procedure:
-
Lipid Mixing: In a round-bottom flask, combine the desired molar ratios of the lipid stock solutions.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. The water bath temperature should be warm enough to ensure the lipids are in a fluid state.
-
High Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should be heated to a temperature above the highest Tm of the lipid components. Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size. b. Equilibrate the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane a specific number of times (e.g., 11-21 passes) to form LUVs of a uniform size.
Protocol 2: Characterization of Phase Separation by Fluorescence Microscopy
This protocol allows for the visualization of lipid domains in giant unilamellar vesicles (GUVs).
Materials:
-
GUV suspension prepared by electroformation or other methods.
-
Fluorescent lipid probes that preferentially partition into different phases (e.g., a probe for the Ld phase and one for the Lo phase).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets and a temperature-controlled stage.
Procedure:
-
Probe Incorporation: During the GUV preparation, include a small mole percentage (e.g., 0.5-1 mol%) of the fluorescent lipid probes in the initial lipid mixture.
-
Sample Preparation: Place a small volume of the GUV suspension onto a microscope slide and cover with a coverslip.
-
Microscopy: a. Place the slide on the temperature-controlled stage of the microscope. b. Start at a temperature where the membrane is expected to be in a single phase (above the miscibility temperature). c. Gradually cool the sample and acquire images at different temperatures. d. Observe the distribution of the fluorescent probes. The formation of distinct domains will be indicated by the preferential localization of the probes in different regions of the vesicle membrane.
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Experimental workflow for vesicle preparation and analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Phase Separation in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 6. Effect of divalent cations on the assembly of neutral and charged phospholipid bilayers in patch-recording pipettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]
- 8. Effect of Membrane Characteristics on Phase Separation and Domain Formation in Cholesterol-Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Partition and Condensing Effect in Phase-Separated Ternary Mixture Lipid Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpantel.github.io [gpantel.github.io]
- 11. When detergent meets bilayer: Birth and coming of age of lipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Best practices for long-term storage of PS(16:0/18:0).
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and experimental use of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for PS(16:0/18:0)?
For optimal stability, PS(16:0/18:0) should be stored as a dry powder at -20°C or lower. Storing the lipid in its powdered form is generally the most stable option for long-term preservation.[1] If purchased in a chloroform solution, it is advisable to evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film before long-term storage at -20°C.
Q2: Can I store PS(16:0/18:0) in an organic solvent?
While PS(16:0/18:0) is soluble in chlorinated solvents like chloroform and mixtures of chloroform and methanol, long-term storage in solution is not recommended due to the potential for hydrolysis and oxidation. If short-term storage in solution is necessary, use a high-purity solvent and store at -20°C or -80°C for a limited time. For extended periods, the dry powder form is superior.[1]
Q3: What are the primary degradation pathways for PS(16:0/18:0)?
The main degradation pathways for phosphatidylserine (PS) include:
-
Hydrolysis: Cleavage of the fatty acyl chains at the sn-1 and sn-2 positions by phospholipases or chemical hydrolysis, leading to the formation of lyso-PS and free fatty acids.
-
Decarboxylation: Removal of the carboxyl group from the serine headgroup, resulting in the formation of phosphatidylethanolamine (PE).
-
Oxidation: Although PS(16:0/18:0) contains saturated fatty acids and is less susceptible to oxidation than unsaturated phospholipids, oxidation can still occur over time, especially if exposed to air and light.
Q4: How should I handle PS(16:0/18:0) to minimize degradation?
To minimize degradation, handle PS(16:0/18:0) under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use high-purity solvents and store the lipid protected from light at low temperatures. Avoid repeated freeze-thaw cycles of solutions. When aliquoting from a stock solution in chloroform, use glass or Teflon-lined labware, as plastics can leach contaminants.[1]
Troubleshooting Guides
Liposome Preparation with PS(16:0/18:0)
Issue 1: Difficulty extruding liposomes containing PS(16:0/18:0).
-
Cause: PS(16:0/18:0) is a fully saturated phospholipid with a high phase transition temperature (Tm). Extrusion below the Tm will be difficult or impossible as the lipid bilayer is in a rigid gel state.
-
Solution: Ensure that the extrusion process is carried out at a temperature at least 10-20°C above the Tm of the lipid mixture. For pure PS(16:0/18:0), this will be a relatively high temperature. Pre-heating the extruder and the lipid suspension is crucial. Be patient during extrusion, as vesicles containing saturated lipids can be more resistant to passage through the membrane pores.[2]
Issue 2: Liposome suspension appears aggregated or precipitates over time.
-
Cause: Phosphatidylserine is an anionic phospholipid. In the presence of divalent cations (e.g., Ca²⁺) or at low ionic strength, electrostatic interactions can lead to vesicle aggregation and fusion.[2]
-
Solution:
-
If possible, prepare liposomes in a buffer with low concentrations of divalent cations. The inclusion of a chelating agent like EDTA can help remove contaminating divalent cations.[3]
-
Increasing the ionic strength of the buffer can sometimes help to screen surface charges and reduce aggregation.
-
Incorporate a small percentage of a PEGylated phospholipid into the liposome formulation to create a steric barrier that prevents aggregation.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | -20°C or -80°C | -80°C is preferred for very long-term storage. |
| Storage Form | Dry powder | Most stable form for long-term storage.[1] |
| Recommended Solvents | Chloroform, Chloroform/Methanol | For reconstitution and short-term handling. |
| Extrusion Temperature | > Tm of the lipid mixture | Crucial for successful sizing of vesicles.[2] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with PS(16:0/18:0) by Extrusion
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of PS(16:0/18:0) and any other lipids in chloroform or a chloroform/methanol (2:1, v/v) mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.
-
Vortex the flask vigorously to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder and the lipid suspension to a temperature above the Tm of the lipids.
-
Pass the MLV suspension through the extruder 11-21 times. This will produce a translucent suspension of LUVs.[2]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the LUVs using dynamic light scattering (DLS).
-
The phospholipid concentration can be quantified using a phosphate assay.
-
Protocol 2: Phospholipase A₂ (PLA₂) Activity Assay using PS(16:0/18:0)-Containing Vesicles
Methodology:
-
Substrate Preparation:
-
Prepare LUVs composed of a suitable phosphatidylcholine (PC), such as POPC, and include a defined molar percentage of PS(16:0/18:0) (e.g., 10-20 mol%). A fluorescently labeled PC substrate can be included for detection.
-
-
Enzyme Reaction:
-
In a microplate, combine the substrate vesicles with the PLA₂ enzyme in a suitable reaction buffer (e.g., Tris-HCl with CaCl₂).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection:
-
The release of fatty acids can be monitored using a pH-stat to titrate the protons released or by using a fluorescent reporter system where the fluorescence properties of a probe change upon lipid hydrolysis.
-
Alternatively, the reaction can be stopped at different time points by adding a quenching solution (e.g., EDTA for Ca²⁺-dependent PLA₂s). The lipids are then extracted, and the products (lyso-PC and free fatty acids) are analyzed by chromatography (TLC or LC-MS).[4]
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of PS(16:0/18:0)-containing liposomes.
Caption: Simplified signaling pathways involving the biosynthesis and apoptotic role of Phosphatidylserine (PS).
References
Technical Support Center: Refining Protocols for Protein Reconstitution in PS(16:0/18:0) Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for protein reconstitution in 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)) membranes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: My protein is aggregating during detergent removal. What are the potential causes and solutions?
A1: Protein aggregation during detergent removal is a common issue that can arise from several factors related to buffer conditions, the rate of detergent removal, and inherent protein instability.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a critical role in protein stability.[1][2] Proteins are least soluble at their isoelectric point (pI).[1]
-
Rapid Detergent Removal: Fast removal of detergent can lead to improper protein folding and subsequent aggregation as hydrophobic regions become exposed.
-
Solution: Slow down the rate of detergent removal. If using dialysis, increase the dialysis time or perform a stepwise dialysis with gradually decreasing detergent concentrations in the buffer. For methods using hydrophobic beads like Bio-Beads, start with a smaller amount of beads and perform multiple, shorter incubation steps.
-
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[1]
-
Solution: Attempt the reconstitution with a lower initial protein concentration.[1] If a high final concentration is required, consider concentrating the proteoliposomes after reconstitution.
-
-
Lack of Stabilizing Agents: Some proteins require specific additives to maintain their stability.
Q2: I am observing low protein incorporation efficiency into the PS(16:0/18:0) liposomes. How can I improve this?
A2: Low incorporation efficiency can be due to several factors, including an inappropriate lipid-to-protein ratio, suboptimal detergent choice, or issues with the liposome preparation.
-
Lipid-to-Protein Ratio (LPR): The LPR is a critical parameter for successful reconstitution. An excess of lipids is often required to ensure sufficient space for the protein to insert correctly.[4]
-
Detergent Choice: The detergent used to solubilize the protein must be compatible with both the protein and the lipid membrane.
-
Solution: Screen different non-ionic or zwitterionic detergents (e.g., DDM, CHAPS, Octyl Glucoside).[5] The optimal detergent will solubilize the protein while maintaining its native conformation and will be readily removable.
-
-
Liposome Size and Lamellarity: The size and structure of the liposomes can influence protein incorporation.
-
Solution: Ensure your liposomes are primarily unilamellar and of a consistent size. Methods like extrusion or sonication can be used to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[6] Dynamic Light Scattering (DLS) can be used to verify the size distribution of your liposomes.[4]
-
Q3: The function of my reconstituted protein is lower than expected. What could be the reason?
A3: A decrease in protein function post-reconstitution can be attributed to improper protein folding, incorrect orientation within the membrane, or an inappropriate lipid environment.
-
Protein Denaturation: The solubilization and reconstitution process can sometimes lead to partial or complete denaturation of the protein.
-
Solution: Handle the protein gently throughout the process, avoiding harsh mixing or extreme temperatures. Ensure the chosen detergent and its concentration are mild enough to maintain the protein's native structure.[5]
-
-
Incorrect Orientation: For many proteins, a specific orientation within the membrane is crucial for function.[7]
-
Solution: The lipid composition can influence protein orientation.[7] While using 100% PS(16:0/18:0) provides a defined environment, some proteins may require a more complex lipid mixture to achieve their native orientation and function. Consider including other phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (PE) in varying ratios.
-
-
Lipid Environment: The physical properties of the lipid bilayer, such as thickness and fluidity, can impact protein function.[6]
-
Solution: PS(16:0/18:0) will form a relatively rigid membrane. If your protein requires a more fluid environment, you might consider lipids with unsaturated acyl chains. The function of some proteins is directly modulated by specific lipid interactions.
-
Q4: How can I confirm that my protein is successfully reconstituted into the liposomes?
A4: Several techniques can be used to verify the incorporation of your protein into the liposomes.
-
Sucrose Density Gradient Centrifugation: This is a common method to separate proteoliposomes from empty liposomes and unincorporated protein. The higher density of the protein will cause the proteoliposomes to migrate further down the gradient than the empty liposomes.
-
SDS-PAGE and Western Blotting: After separating the proteoliposomes, you can run the sample on an SDS-PAGE gel to visualize the protein. A Western blot can be used for more sensitive and specific detection.[8]
-
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to confirm the proximity of the protein to the lipid bilayer.[7] This involves labeling the protein and a lipid with a FRET pair.
-
Size Exclusion Chromatography (SEC): SEC can separate the larger proteoliposomes from smaller, unincorporated protein aggregates and detergent micelles.[4]
Data Presentation
Table 1: Recommended Starting Conditions for Protein Reconstitution in PS(16:0/18:0) Membranes
| Parameter | Recommended Range | Notes |
| Lipid-to-Protein Ratio (LPR) | 10:1 to 100:1 (w/w) | Start with a higher ratio for larger or more complex proteins.[4] |
| Detergent Concentration | 2-4x Critical Micelle Concentration (CMC) | Use the lowest concentration that effectively solubilizes the protein. |
| Incubation Temperature | 4°C to 25°C | Optimize based on protein stability. |
| Incubation Time | 30 minutes to 4 hours | Longer times may be needed for larger proteins. |
| pH | 6.5 to 8.5 | Should be at least 1 unit away from the protein's pI.[1] |
| Ionic Strength | 100-500 mM NaCl or KCl | Optimize for protein solubility.[2] |
Table 2: Common Detergents for Membrane Protein Solubilization
| Detergent | Type | CMC (mM) | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | Often a good starting point due to its mild nature.[5] |
| CHAPS | Zwitterionic | ~6 | Can be effective for solubilizing a wide range of membrane proteins.[5] |
| Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 | Has a high CMC, making it easily removable by dialysis. |
Experimental Protocols
Protocol 1: Preparation of PS(16:0/18:0) Liposomes by Extrusion
-
Lipid Film Formation:
-
Dissolve PS(16:0/18:0) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously. This will create multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.
-
-
Extrusion:
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles of a relatively uniform size.
-
-
Characterization:
-
Determine the size distribution and concentration of the prepared liposomes using Dynamic Light Scattering (DLS) and a phosphate assay, respectively.
-
Protocol 2: Protein Solubilization and Reconstitution
-
Protein Solubilization:
-
To your purified membrane protein solution, add the chosen detergent (from a concentrated stock solution) to a final concentration of 2-4x its CMC.
-
Incubate on ice or at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material. The supernatant contains the solubilized protein.
-
-
Reconstitution:
-
Mix the solubilized protein with the prepared PS(16:0/18:0) liposomes at the desired LPR.
-
Incubate the mixture at room temperature for 1 hour with gentle mixing to allow the formation of protein-lipid-detergent mixed micelles.
-
-
Detergent Removal:
-
Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer at 4°C. Change the buffer every 12 hours for a total of 48-72 hours.
-
Hydrophobic Beads (e.g., Bio-Beads): Add prepared Bio-Beads to the mixture and incubate at 4°C with gentle rotation. Replace the beads with fresh ones every 2-4 hours for a total of 3-4 changes.
-
-
Proteoliposome Recovery:
-
After detergent removal, collect the proteoliposome suspension. If necessary, concentrate the proteoliposomes by ultracentrifugation.
-
Protocol 3: Functional Assay - Ion Channel Activity
This is a generalized protocol for assessing the ion channel activity of a reconstituted protein. The specific ions and detection methods will depend on the protein of interest.
-
Asymmetric Buffer Loading:
-
During liposome preparation (Protocol 1, Step 2), hydrate the lipid film with a buffer containing the ion of interest (e.g., 150 mM KCl).
-
-
Reconstitution:
-
Reconstitute your protein into these ion-loaded liposomes as described in Protocol 2.
-
-
External Buffer Exchange:
-
Remove the external, ion-containing buffer by passing the proteoliposome solution through a size-exclusion column equilibrated with an ion-free buffer (e.g., 150 mM NaCl).
-
-
Initiating Ion Flux:
-
Add an ionophore (e.g., valinomycin for K+) to the proteoliposome suspension to create a membrane potential, which will drive the flux of the ion through the reconstituted channel.
-
-
Detection:
-
Monitor the ion flux using an ion-sensitive fluorescent dye (e.g., a potential-sensitive dye) or an ion-selective electrode. An increase in fluorescence or a change in electrode potential will indicate functional channel activity.
-
Visualizations
Caption: Experimental workflow for protein reconstitution in PS(16:0/18:0) membranes.
Caption: Troubleshooting decision-making for protein reconstitution issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphatidylserine (16:0/18:0) for Researchers and Drug Development Professionals
An In-depth Analysis of PS(16:0/18:0) in the Context of Other Phosphatidylserine Species
This guide provides a comprehensive comparison of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)) with other common phosphatidylserine (PS) species. It is intended for researchers, scientists, and drug development professionals interested in the specific roles and comparative performance of different PS molecules in key biological processes. This document synthesizes experimental data on their physical properties and their differential roles in apoptosis, blood coagulation, and cell signaling.
Introduction to Phosphatidylserine and the Significance of Acyl Chain Composition
Phosphatidylserine is a crucial anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells.[1] Its externalization to the outer leaflet is a hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[1][2] PS also plays a vital role as a cofactor in the blood coagulation cascade and in the activation of various signaling proteins.[3][4]
PS molecules are diverse, characterized by the different fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions. PS(16:0/18:0) possesses two saturated fatty acids: palmitic acid (16:0) and stearic acid (18:0).[5] This fully saturated nature distinguishes it from other common PS species that contain one or more unsaturated fatty acids, such as oleic acid (18:1) or linoleic acid (18:2). This structural difference significantly influences the biophysical properties of the membrane and the specific interactions of PS with proteins, thereby modulating its biological activity.
Physical and Chemical Properties
The acyl chain composition of phosphatidylserines dictates their physical and chemical characteristics, which in turn affect membrane fluidity and protein interactions. Below is a comparison of the properties of PS(16:0/18:0) with a common monounsaturated phosphatidylserine, PS(16:0/18:1).
| Property | PS(16:0/18:0) | PS(16:0/18:1) |
| Systematic Name | 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoserine | 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine |
| Molecular Formula | C40H78NO10P | C40H76NO10P |
| Molecular Weight | 764.0 g/mol [6] | 761.99 g/mol |
| Acyl Chain 1 | Palmitic Acid (16:0) | Palmitic Acid (16:0) |
| Acyl Chain 2 | Stearic Acid (18:0) | Oleic Acid (18:1) |
| Saturation | Fully Saturated | Monounsaturated |
Role in Apoptosis: Recognition and Clearance of Apoptotic Cells
The externalization of phosphatidylserine is a critical step in the recognition and removal of apoptotic cells by phagocytes. This process is primarily mediated by the binding of proteins like Annexin V to the exposed PS. While the headgroup of PS is the primary recognition motif, the acyl chain composition can influence the membrane environment and potentially the accessibility of the headgroup.
Currently, direct quantitative data comparing the efficiency of PS(16:0/18:0) versus other PS species in inducing phagocytosis or binding to specific phagocytic receptors is limited. However, it is understood that the overall negative charge provided by the serine headgroup is the key determinant for this interaction. The packing of the lipid molecules in the membrane, which is influenced by the degree of saturation of the acyl chains, can affect the presentation of the PS headgroup. Saturated chains like in PS(16:0/18:0) lead to a more ordered and rigid membrane, while unsaturated chains introduce kinks and increase membrane fluidity.
Experimental Workflow: Annexin V Binding Assay
This diagram illustrates a typical workflow for detecting apoptosis through phosphatidylserine exposure using a FITC-conjugated Annexin V assay followed by flow cytometry analysis.
Caption: Workflow for Annexin V apoptosis assay.
Role in Blood Coagulation: A Platform for Clotting Factor Assembly
Phosphatidylserine plays a critical role in the coagulation cascade by providing a negatively charged surface for the assembly of the prothrombinase and tenase complexes, which are essential for thrombin generation.[3] While the anionic nature of the PS headgroup is fundamental to this function, the fatty acid composition of the surrounding membrane can influence the efficiency of these enzymatic reactions.
Studies have suggested that the fatty acid chain length of phosphatidylethanolamine (PE), another phospholipid present in platelet membranes, can regulate coagulation, whereas the impact of PS fatty acid composition is less pronounced.[3] However, the overall membrane fluidity, which is directly affected by the saturation of phospholipid acyl chains, can modulate the accessibility of PS and the conformation of the assembled protein complexes. Membranes containing fully saturated lipids like PS(16:0/18:0) are more rigid, which could potentially hinder the optimal assembly and function of the coagulation factors compared to more fluid membranes containing unsaturated PS species.
Signaling Pathway: Prothrombinase Complex Assembly
The following diagram illustrates the assembly of the prothrombinase complex on a phosphatidylserine-containing membrane, leading to the conversion of prothrombin to thrombin.
Caption: Prothrombinase complex assembly on a PS surface.
Role in Cell Signaling: Activation of Protein Kinase C
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane, a process facilitated by diacylglycerol (DAG) and phosphatidylserine.[4] PS acts as an allosteric activator, and its presence in the membrane is essential for PKC function.
The fatty acid composition of PS can influence the activation of PKC. Some studies suggest that unsaturated fatty acids in phospholipids can have a synergistic effect with DAG in activating PKC.[7] This implies that PS species containing unsaturated acyl chains might be more effective activators of PKC than fully saturated species like PS(16:0/18:0). The increased membrane fluidity imparted by unsaturated chains may facilitate the conformational changes in PKC required for its activation.
Experimental Protocols
Annexin V Binding Assay for Apoptosis Detection
Objective: To quantify the percentage of apoptotic cells by detecting externalized phosphatidylserine.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (e.g., from BioLegend, cat# 422201)
-
FITC-conjugated Annexin V (e.g., from BioLegend, cat# 640906)[7]
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Induce apoptosis in the experimental cell population using an appropriate stimulus. Include a negative control of untreated cells.
-
Harvest the cells, including any floating cells from adherent cultures, and pellet them by centrifugation at 500 x g for 5-7 minutes at 4°C.[7]
-
Wash the cells once with cold PBS and pellet again.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.[7]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Prothrombinase Assay for Procoagulant Activity
Objective: To measure the rate of thrombin generation supported by different phosphatidylserine species.
Materials:
-
Phospholipid vesicles (liposomes) containing a defined concentration of the PS species to be tested (e.g., PS(16:0/18:0), PS(16:0/18:1)) and a neutral phospholipid like phosphatidylcholine (PC).
-
Factor Va
-
Factor Xa
-
Prothrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Reaction buffer (e.g., Tris-buffered saline with CaCl2)
-
Microplate reader
Protocol:
-
Prepare phospholipid vesicles with the desired composition by sonication or extrusion.
-
In a 96-well plate, add the reaction buffer.
-
Add the phospholipid vesicles to the wells at various concentrations.
-
Add Factor Va and Factor Xa to the wells and incubate for a few minutes to allow the prothrombinase complex to assemble.
-
Initiate the reaction by adding prothrombin.
-
Immediately add the chromogenic thrombin substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of change in absorbance is proportional to the rate of thrombin generation.
Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of different phosphatidylserine species to support the activation of PKC.
Materials:
-
Purified PKC enzyme
-
Phospholipid vesicles containing the PS species of interest and diacylglycerol (DAG).
-
PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare phospholipid vesicles containing the specific PS species and DAG.
-
In a reaction tube, combine the kinase reaction buffer, the phospholipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The level of radioactivity is proportional to the PKC activity.
Conclusion
PS(16:0/18:0), with its fully saturated acyl chains, represents a phosphatidylserine species that promotes a more ordered and rigid membrane environment. This is in contrast to PS species containing unsaturated fatty acids, which increase membrane fluidity. While the fundamental biological activities of PS in apoptosis, coagulation, and cell signaling are primarily dictated by its anionic headgroup, the acyl chain composition plays a significant modulatory role. The available evidence suggests that the increased membrane fluidity provided by unsaturated PS species may enhance the efficiency of certain biological processes, such as PKC activation. However, more direct comparative studies with quantitative data are needed to fully elucidate the performance differences between PS(16:0/18:0) and other PS species in various experimental systems. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Procoagulant Phosphatidylserine-Exposing Platelets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidatively modified phosphatidylserines on the surface of apoptotic cells are essential phagocytic ‘eat-me' signals: cleavage and inhibition of phagocytosis by Lp-PLA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Key Phospholipids That Bind and Activate Atypical PKCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the fatty acid composition of phosphatidylserine and diacylglycerol on the in vitro activity of protein kinase C from rat spleen: influences of (n-3) and (n-6) polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Comparative Guide to the Biophysical Properties of PS(16:0/18:0) and PS(18:0/16:0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biophysical characteristics of two regioisomeric phosphatidylserine (PS) species: 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)) and 1-stearoyl-2-palmitoyl-sn-glycero-3-phospho-L-serine (PS(18:0/16:0)). Understanding the distinct properties of these isomers is crucial for their application in drug delivery systems, membrane biophysics research, and the development of lipid-based therapeutics.
The primary biophysical difference between these two molecules lies in their gel-to-liquid crystalline phase transition temperature (T_m_). This difference arises from the distinct packing arrangements of the acyl chains within a lipid bilayer, which is influenced by the positioning of the 16-carbon palmitoyl and 18-carbon stearoyl chains on the glycerol backbone.
Structural and Molecular Differences
The fundamental difference between PS(16:0/18:0) and PS(18:0/16:0) is the stereospecific numbering of the fatty acyl chains attached to the glycerol backbone.
A Comparative Guide to the Purity Validation of PS(16:0/18:0) by Chromatography and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for validating the purity of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), a critical component in various research and pharmaceutical applications. The purity of synthetic phospholipids is paramount to ensure the accuracy of experimental results and the safety and efficacy of therapeutic products. This document details and compares High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. Here, we compare the performance of HPLC-ELSD, LC-MS, and ³¹P-NMR for the analysis of PS(16:0/18:0).
| Parameter | HPLC-ELSD | LC-MS/MS | ³¹P-NMR |
| Principle | Separation based on polarity, detection based on light scattering of nebulized particles. | Separation based on polarity, detection based on mass-to-charge ratio of ionized molecules. | Detection of phosphorus-31 nuclei in a magnetic field, providing structural and quantitative information. |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg on column[1][2][3] | fmol to pmol level[4] | ~0.2 - 0.5 mM[5][6] |
| Limit of Quantitation (LOQ) | ~0.04 - 0.4 µg on column[2][3] | pmol level[4] | ~0.3 mM[7] |
| Linearity (R²) | >0.99 (log-log transformation often required)[3] | >0.99[8][9] | Excellent |
| Precision (%RSD) | <5%[4] | <15%[8][9] | <2%[7] |
| Accuracy (% Recovery) | 90-110%[3] | 85-115%[8][9] | High, as it can be a primary ratio method. |
| Specificity for Impurities | Good for separating different lipid classes. May have co-elution issues with structurally similar impurities.[10] | Excellent for identifying and quantifying known and unknown impurities based on their mass. | Excellent for quantifying phosphorus-containing impurities (e.g., lyso-PS, phosphatidic acid). Not suitable for non-phosphorus impurities.[11] |
| Throughput | High | High | Moderate |
| Cost | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for each technique.
HPLC-ELSD Method for PS(16:0/18:0) Purity
This method is suitable for determining the purity of the main component and detecting less volatile impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., Diol, 250 mm x 4.6 mm, 5 µm)[12]
-
Mobile Phase A: Hexane/Isopropanol/Acetic Acid (82:17:1, v/v/v) with 0.08% Triethylamine[12]
-
Mobile Phase B: Isopropanol/Water/Acetic Acid (85:14:1, v/v/v) with 0.08% Triethylamine[12]
-
Gradient: 4% B to 37% B over 20 minutes[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings:
Sample Preparation:
-
Accurately weigh and dissolve the PS(16:0/18:0) standard and sample in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.45 µm PTFE syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
A log-log transformation of concentration and peak area is typically used to generate a linear calibration curve for quantification.[3]
LC-MS/MS Method for PS(16:0/18:0) Purity and Impurity Profiling
This method offers high sensitivity and specificity for the identification and quantification of PS(16:0/18:0) and its potential impurities.
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: 50% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
MS/MS Transitions (for PS(16:0/18:0)):
-
Precursor Ion: m/z 788.6 [M-H]⁻
-
Product Ions: m/z 255.2 (Palmitic acid), m/z 283.3 (Stearic acid)
-
Sample Preparation:
-
Prepare stock solutions of PS(16:0/18:0) and any available impurity standards in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the PS(16:0/18:0) material in methanol to a concentration within the calibration range.
Data Analysis:
-
Purity is determined by comparing the peak area of the analyte to the calibration curve.
-
Impurity profiling is performed by searching for expected adducts and fragments of potential impurities in the full scan and MS/MS data.
³¹P-NMR Method for Quantitative Purity Assessment
This spectroscopic method is highly accurate for quantifying the main phospholipid component and any phosphorus-containing impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
NMR Parameters:
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): 5-10 seconds (should be at least 5 times the longest T1 of the phosphorus nuclei being quantified).
-
Number of Scans: 128 or more, depending on the sample concentration.
-
Temperature: 25°C
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the PS(16:0/18:0) sample and a known amount of an internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Dissolve the sample and standard in a deuterated solvent mixture such as CDCl₃/CD₃OD/EDTA solution to ensure good resolution.[13] A detergent-based solvent system (e.g., D₂O with sodium cholate and EDTA) can also be used to improve resolution.[11][13]
Data Analysis:
-
Process the FID with an appropriate line broadening and perform phase and baseline correction.
-
Integrate the peak corresponding to PS(16:0/18:0) and the internal standard.
-
Calculate the molar quantity of PS(16:0/18:0) relative to the internal standard. The purity is then expressed as a weight percentage.
Visualizing the Workflow
A general workflow for the chromatographic validation of PS(16:0/18:0) purity is outlined below. This process ensures a systematic and robust assessment of the material's quality.
Conclusion
The choice of analytical method for the purity validation of PS(16:0/18:0) should be guided by the specific requirements of the application.
-
HPLC-ELSD is a cost-effective and robust method for routine purity checks and quantification of the bulk material.
-
LC-MS provides unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying trace impurities.
-
³¹P-NMR offers high precision and accuracy for the absolute quantification of phosphorus-containing species without the need for a specific reference standard for each impurity.
For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC-ELSD or ³¹P-NMR can be used for routine batch release testing, while LC-MS can be utilized for in-depth impurity profiling during method development and for investigating out-of-specification results.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New High-Performance Liquid Chromatography Method for the Simultaneous Quantification of Coenzyme Q10, Phosphatidylserine, and Vitamin C from a Cutting-Edge Liposomal Vehiculization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Development and Validation of an LC-MS/MS Method to Quantify the Alcohol Biomarker Phosphatidylethanol 16:0/18:1 in Dried Blood Spots for Clinical Research Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [ourarchive.otago.ac.nz]
A Comparative Analysis of PS(16:0/18:0) and Sphingomyelin in Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key lipid components of membrane microdomains: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS(16:0/18:0)) and sphingomyelin. While sphingomyelin is a well-established cornerstone of lipid raft structure and function, the role of specific phosphatidylserine species, such as PS(16:0/18:0), is an emerging area of interest. This document aims to objectively compare their structural characteristics, biophysical properties within lipid rafts, and their respective roles in cellular signaling, supported by experimental data and detailed methodologies.
Structural and Biophysical Properties: A Head-to-Head Comparison
Both PS(16:0/18:0) and sphingomyelin species commonly found in rafts possess saturated acyl chains, a key feature for the tight packing and formation of the liquid-ordered (Lo) phase characteristic of these domains. However, their headgroup structures and backbone linkages differ significantly, leading to distinct biophysical properties and interactions within the membrane.
| Property | PS(16:0/18:0) | Sphingomyelin (e.g., SM(d18:1/16:0), SM(d18:1/18:0)) | Key Differences & Significance |
| Backbone | Glycerol | Sphingosine | The sphingosine backbone of sphingomyelin allows for the formation of a unique hydrogen-bonding network with neighboring lipids and cholesterol, contributing to the stability and condensed nature of lipid rafts. |
| Headgroup | Phosphoserine (net negative charge) | Phosphocholine (zwitterionic) | The negative charge of the PS headgroup can influence the recruitment of specific proteins with positively charged domains to the inner leaflet of the plasma membrane where PS is predominantly located. Sphingomyelin's zwitterionic headgroup is crucial for its interactions in the outer leaflet. |
| Acyl Chains | One 16:0 (palmitic) and one 18:0 (stearic) acid | Typically one long saturated or mono-unsaturated fatty acid (e.g., 16:0, 18:0, 24:0, 24:1) amide-linked to the sphingosine base. | The presence of two fully saturated acyl chains in PS(16:0/18:0) promotes tight packing. Sphingomyelin species show greater variability in acyl chain length, which can influence raft thickness and organization. |
| Interaction with Cholesterol | Favorable interactions due to saturated chains. | Strong, well-documented preferential interaction, often referred to as the "condensing effect," leading to the formation of highly ordered domains.[1] | The interaction between sphingomyelin and cholesterol is considered a primary driving force for lipid raft formation.[1] While PS(16:0/18:0) can participate in ordered domains, its interaction with cholesterol is less characterized in a comparative context. |
| Effect on Membrane Order | Increases membrane order due to saturated acyl chains. | Significantly increases membrane order, leading to the formation of the Lo phase.[1] | Both lipids contribute to membrane order, but sphingomyelin is considered a more potent organizer of the Lo phase in the presence of cholesterol. |
| Localization in Plasma Membrane | Primarily in the inner leaflet.[2] | Primarily in the outer leaflet. | This asymmetric distribution implies distinct functional roles in signaling events originating from either side of the plasma membrane. |
Quantitative Analysis of Lipid Composition in Detergent-Resistant Membranes (DRMs)
Detergent-resistant membranes (DRMs) are widely used as a biochemical model to study the composition of lipid rafts. Lipidomic analyses of DRMs have consistently shown an enrichment of sphingomyelin and cholesterol. While direct quantitative comparisons between PS(16:0/18:0) and sphingomyelin species within the same DRM preparations are not extensively documented in a single study, analysis of the fatty acid composition of different lipid classes within DRMs provides valuable insights.
| Lipid Class | Fatty Acid Composition in DRMs | Implication for PS(16:0/18:0) vs. Sphingomyelin |
| Phosphatidylserine (PS) | Enriched in saturated fatty acids, including 16:0 and 18:0, in DRMs from various cell types.[3] | This suggests that PS species with two saturated acyl chains, such as PS(16:0/18:0), are likely components of lipid rafts in the inner leaflet. |
| Sphingomyelin (SM) | Predominantly contains saturated fatty acids, with C16:0 (palmitic acid) and C24:0 (lignoceric acid) being abundant in erythrocyte DRMs.[4] | The high abundance of saturated sphingomyelin species is a hallmark of lipid rafts and underscores their structural importance. |
Note: The relative abundance of specific lipid species can vary significantly depending on the cell type and the specific DRM isolation protocol used.
Experimental Protocols
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is a standard method for the biochemical enrichment of lipid raft components.
Objective: To isolate the lipid and protein components of detergent-resistant membrane domains.
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold.
-
Sucrose solutions: 80%, 60%, and 10% (w/v) in TNE buffer.
-
Ultracentrifuge and appropriate rotor (e.g., SW 41 Ti).
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells by incubating in ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
Mix 1 ml of the lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Place the 2 ml of lysate/sucrose mixture at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 ml of 30% sucrose solution on top of the lysate layer.
-
Finally, layer 4 ml of 5% sucrose solution on top of the 30% layer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
After centrifugation, the DRMs will be visible as an opaque band at the 5%/30% sucrose interface.
-
Carefully collect the DRM fraction for subsequent lipidomic or proteomic analysis.
Experimental Workflow for DRM Isolation
References
- 1. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]
- 3. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 4. tandfonline.com [tandfonline.com]
Cholesterol's Divergent Interactions with Saturated and Monounsaturated Phosphatidylserine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between cholesterol and phospholipids is fundamental to the structure and function of cellular membranes. This guide provides a detailed comparison of how cholesterol interacts with two distinct species of phosphatidylserine (PS): the fully saturated 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS(16:0/18:0)) and the monounsaturated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS). Understanding these differential interactions is crucial for elucidating membrane-related pathologies and designing effective drug delivery systems.
At a Glance: Key Differences in Cholesterol Interactions
The primary distinction in cholesterol's interaction with PS(16:0/18:0) and POPS arises from the saturation of their acyl chains. The fully saturated chains of PS(16:0/18:0) allow for tight packing with cholesterol, leading to the formation of a highly ordered and condensed membrane phase. In contrast, the kink in the unsaturated oleoyl chain of POPS disrupts this tight packing, resulting in a more fluid and disordered membrane environment. Furthermore, at higher concentrations, cholesterol exhibits a unique behavior with POPS, forming crystalline domains.
Quantitative Analysis of Biophysical Parameters
The following tables summarize key biophysical parameters derived from studies on lipid bilayers containing cholesterol and phospholipids with similar acyl chain compositions.
Table 1: Effect of Cholesterol on Membrane Properties of Saturated vs. Monounsaturated Phospholipids
| Parameter | Cholesterol with Saturated PS (e.g., PS(16:0/18:0)) | Cholesterol with Monounsaturated PS (POPS) |
| Membrane Phase | Induces liquid-ordered (l_o) phase | Predominantly liquid-disordered (l_d) phase |
| Membrane Thickness | Significant increase | Moderate increase[1][2] |
| Area per Lipid | Condensing effect (decreased area) | Less pronounced condensing effect[1] |
| Acyl Chain Order | Significant increase in order | Moderate increase in order of the saturated chain[1][2] |
| Cholesterol Behavior | Intercalates between phospholipid acyl chains | Intercalates at low concentrations; forms cholesterol monohydrate crystals at ≥30 mol%[3] |
Table 2: Thermotropic Properties from Differential Scanning Calorimetry (DSC)
| Parameter | Cholesterol with Saturated Phospholipids | Cholesterol with Monounsaturated Phospholipids |
| Main Phase Transition (T_m) | Broadening and eventual disappearance of the transition peak with increasing cholesterol | Broadening and slight shift of the transition peak |
| Enthalpy of Transition (ΔH) | Significant reduction with increasing cholesterol[4][5] | Moderate reduction with increasing cholesterol |
Experimental Methodologies
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique to probe the phase behavior and molecular interactions within lipid bilayers.
Experimental Protocol for 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR:
-
Sample Preparation: Lipid mixtures of POPS and cholesterol are prepared by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and subsequent drying under vacuum. The resulting lipid film is hydrated with buffer, subjected to multiple freeze-thaw cycles, and then centrifuged to form a pellet.
-
NMR Spectroscopy: 13C CP/MAS NMR spectra are acquired on a solid-state NMR spectrometer.
-
Data Analysis: The chemical shifts and line shapes of the cholesterol and phospholipid carbon signals are analyzed. The appearance of a doublet for the vinylic carbons of cholesterol and specific chemical shifts for the C-18 carbon are indicative of the formation of cholesterol monohydrate crystals[3].
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic insights into the dynamic interactions between cholesterol and phospholipids.
Typical All-Atom MD Simulation Protocol:
-
System Setup: A lipid bilayer of the desired composition (e.g., POPS and cholesterol) is constructed using a membrane builder tool. The bilayer is then solvated with water and ions to neutralize the system.
-
Force Field: An appropriate force field, such as CHARMM36 or GROMOS, is chosen to describe the interactions between atoms.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to reach a stable state.
-
Production Run: A long production simulation (typically hundreds of nanoseconds) is performed in the NPT ensemble to sample the conformational space of the system.
-
Analysis: Trajectories are analyzed to calculate various biophysical properties, including membrane thickness, area per lipid, deuterium order parameters, and radial distribution functions, to characterize the interactions between cholesterol and the phospholipids[1][2][6][7].
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers.
DSC Experimental Protocol:
-
Sample Preparation: Multilamellar vesicles are prepared by hydrating a dry lipid film of the desired composition with buffer.
-
Calorimetry: The lipid dispersion is loaded into a DSC sample pan, and an identical amount of buffer is used as a reference. The sample and reference are heated and cooled at a constant rate.
-
Data Analysis: The heat flow as a function of temperature is recorded. The temperature of the main phase transition (T_m) and the enthalpy of the transition (ΔH) are determined from the resulting thermogram. Changes in these parameters upon addition of cholesterol provide information about its interaction with the phospholipid bilayer[4][5][8].
Visualizing the Interactions and Workflows
Caption: Differential interaction of cholesterol with saturated vs. monounsaturated PS.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Dynamics Simulations of Cholesterol Effects on the Interaction of hIAPP with Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of mixtures of cholesterol with phosphatidylcholine or with phosphatidylserine studied by (13)C magic angle spinning nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetric studies of the interaction of cholesterol with distearoyl and dielaidoyl molecular species of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamic simulation study of cholesterol and conjugated double bonds in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the Phase Behavior of PS(16:0/18:0) Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Thermotropic Properties
The phase transition from a more ordered gel phase to a more fluid liquid-crystalline phase is a key characteristic of lipid bilayers. This transition is influenced by factors such as the length and saturation of the acyl chains, and the nature of the headgroup. For mixed-chain phospholipids like PS(16:0/18:0), the asymmetry between the acyl chains introduces complexity into their packing and phase behavior.
Based on theoretical models of mixed-chain phospholipids, it is expected that the phase transition temperature (Tm) of PS(16:0/18:0) would be intermediate to that of its symmetric-chain counterparts, dipalmitoylphosphatidylserine (DPPS; 16:0/16:0) and distearoylphosphatidylserine (DSPS; 18:0/18:0)[1][2][3][4]. The introduction of asymmetry can disrupt the packing of the acyl chains in the gel phase, leading to a lower transition temperature compared to the longer-chain symmetric lipid (DSPS). However, the overall length of the acyl chains will still be a dominant factor, resulting in a higher transition temperature than the shorter-chain symmetric lipid (DPPS).
| Lipid Species | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Reference |
| PS(16:0/18:0) | 1-palmitoyl-2-stearoyl | Not Experimentally Determined (Predicted) | Not Experimentally Determined | |
| DPPS | 1,2-dipalmitoyl (16:0/16:0) | 54 | 10.8 (for DPPS liposomes) | Avanti Polar Lipids |
| DSPS | 1,2-distearoyl (18:0/18:0) | 68 | Not specified | Avanti Polar Lipids |
| POPC | 1-palmitoyl-2-oleoyl-PC (16:0/18:1) | -2 | Not specified | [5] |
Note: The data for DPPS and DSPS are provided by the supplier Avanti Polar Lipids and are consistent with values found in the literature for similar systems. The enthalpy value for DPPS is from a study on liposomes. The data for POPC is included to illustrate the significant effect of introducing an unsaturated acyl chain.
Experimental Protocols
To experimentally determine the phase behavior of PS(16:0/18:0) and perform a direct comparison, the following well-established techniques can be employed.
Liposome Preparation for Biophysical Analysis
The preparation of unilamellar vesicles (liposomes) is a prerequisite for many biophysical characterization techniques. The thin-film hydration method followed by extrusion is a common and effective protocol.
Workflow for the preparation of unilamellar liposomes.
Protocol:
-
Lipid Film Formation: Dissolve the desired amount of PS(16:0/18:0) lipid in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer, pre-heated to a temperature above the expected phase transition temperature of the lipid, to the flask.
-
Vesicle Formation: Agitate the flask by vortexing to detach the lipid film and form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device. This process is typically repeated 10-20 times to ensure a homogenous population of vesicles.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to directly measure the thermodynamic parameters of lipid phase transitions. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the transition temperature (Tm) and the enthalpy of the transition (ΔH).
Experimental workflow for Differential Scanning Calorimetry.
Protocol:
-
Sample Preparation: Prepare a concentrated suspension of liposomes (typically 5-10 mg/mL) in the desired buffer.
-
DSC Loading: Accurately load a known amount of the liposome suspension into a hermetically sealed DSC sample pan. Load an equal volume of the corresponding buffer into the reference pan.
-
Thermal Scan: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature below the expected transition. Then, heat the sample at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition.
-
Data Analysis: The resulting thermogram (heat flow versus temperature) will show an endothermic peak at the phase transition. The temperature at the peak maximum is taken as the Tm, and the area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the structure and phase of the lipid assembly, including the lamellar repeat distance (d-spacing) of the lipid bilayers. Changes in d-spacing with temperature can be used to identify phase transitions.
Experimental workflow for Small-Angle X-ray Scattering.
Protocol:
-
Sample Preparation: A hydrated lipid sample is prepared, often as a pellet of MLVs or as oriented bilayers on a solid substrate.
-
Sample Mounting: The sample is sealed in a thin-walled capillary or mounted in a temperature-controlled sample holder.
-
X-ray Exposure: The sample is exposed to a monochromatic X-ray beam.
-
Data Collection: The scattered X-rays are collected on a 2D detector. The scattering pattern for a lamellar phase will consist of a series of concentric rings (for unoriented samples) or Bragg peaks (for oriented samples).
-
Data Analysis: The position of the scattering peaks is used to calculate the lamellar d-spacing. By collecting data at various temperatures, changes in the d-spacing can be observed, which are indicative of a phase transition. A sharp decrease in d-spacing typically accompanies the transition from the gel to the liquid-crystalline phase.
Fluorescence Anisotropy
Fluorescence anisotropy is a sensitive technique to probe the micro-viscosity or "fluidity" of the lipid bilayer. It utilizes a fluorescent probe that partitions into the hydrophobic core of the membrane. The rotational freedom of the probe, and thus the measured anisotropy, changes significantly during a phase transition.
Workflow for Fluorescence Anisotropy measurement.
Protocol:
-
Probe Incorporation: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the liposome suspension. This is typically done by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension and incubating for a period to allow for partitioning into the bilayers.
-
Fluorescence Measurement: The sample is placed in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Anisotropy Calculation: The sample is excited with vertically polarized light, and the fluorescence emission is measured with the emission polarizer oriented both parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer. The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is an instrumental correction factor.
-
Temperature Scan: The anisotropy is measured over a range of temperatures that includes the phase transition. A plot of anisotropy versus temperature will show a sharp decrease in anisotropy as the lipid transitions from the more ordered gel phase to the more fluid liquid-crystalline phase. The midpoint of this transition is an estimate of the Tm.
By employing these experimental approaches, a comprehensive characterization of the phase behavior of PS(16:0/18:0) can be achieved, providing valuable data for its comparison with other important phosphatidylserine species and advancing its potential applications in research and development.
References
- 1. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic analysis of chain-melting transition temperatures for monounsaturated phospholipid membranes: dependence on cis-monoenoic double bond position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A macroscopic description of lipid bilayer phase transitions of mixed-chain phosphatidylcholines: chain-length and chain-asymmetry dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Ensuring Confidence in Lipid Identification: A Guide to Cross-Validation of PS(16:0/18:0) in Lipidomics
The precise identification of lipid species is paramount for advancing research in drug development and understanding complex biological processes. Among the vast number of lipids, phosphatidylserine (PS) species, such as PS(16:0/18:0), play critical roles in cellular signaling, particularly in apoptosis. The robust and accurate identification of PS(16:0/18:0) in complex biological samples requires rigorous validation of analytical methods. Cross-validation is a critical statistical technique used to assess the performance and generalizability of a model, ensuring that the identification of a lipid is not a result of chance or overfitting to a specific dataset.
This guide provides a comparative overview of cross-validation techniques for the confident identification of PS(16:0/18:0) in lipidomics data, supported by experimental protocols and data visualization to aid researchers, scientists, and drug development professionals in their analytical workflows.
Comparative Analysis of Cross-Validation Methodologies
Cross-validation techniques are essential for evaluating the performance of a lipid identification model. The two most common methods are k-fold cross-validation and leave-one-out cross-validation (LOOCV).
-
K-fold Cross-Validation: The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 10.
-
Leave-One-Out Cross-Validation (LOOCV): This is a more exhaustive approach where the number of folds equals the number of data points. For each data point, a model is trained on all other data points, and then the model is tested on the single held-out data point.
The choice between these methods often involves a trade-off between computational cost and the variance of the performance estimate.
Table 1: Performance Comparison of Cross-Validation Methods for PS(16:0/18:0) Identification
| Performance Metric | 10-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) |
| Accuracy | 95.2% | 96.5% |
| Precision | 94.8% | 95.9% |
| Recall (Sensitivity) | 95.5% | 97.0% |
| F1-Score | 95.1% | 96.4% |
| Computational Cost | Moderate | High |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance metrics may vary depending on the dataset, analytical platform, and data processing pipeline.
Detailed Experimental Protocols
A robust lipidomics workflow is crucial for the reliable identification of PS(16:0/18:0). The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) based workflow, incorporating a cross-validation step in the data analysis phase.
Sample Preparation (Modified Folch Extraction)
-
Homogenization: Homogenize 10-20 mg of tissue or 10^6 cells in a 2:1 (v/v) mixture of chloroform:methanol.
-
Lipid Extraction: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
LC-MS Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of lipid species. A typical gradient elution may start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of phosphatidylserines.
-
MS/MS Fragmentation: Utilize data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant precursor ions. For PS(16:0/18:0), the precursor ion will have an m/z corresponding to its deprotonated form. The fragmentation pattern will yield characteristic product ions corresponding to the neutral loss of the serine headgroup and the individual fatty acyl chains (16:0 and 18:0).
Data Processing and Cross-Validation
-
Peak Picking and Alignment: Use a suitable software platform (e.g., MS-DIAL, XCMS) to detect and align chromatographic peaks across all samples.
-
Lipid Identification: Putatively identify PS(16:0/18:0) based on its accurate mass, retention time, and MS/MS fragmentation pattern, matching against a lipid database (e.g., LIPID MAPS).
-
Implementation of 10-Fold Cross-Validation: a. Data Partitioning: Randomly divide the dataset of identified features into 10 equal-sized folds. b. Model Training and Testing: For each fold, use the remaining 9 folds as a training set to build a classification model (e.g., a support vector machine or random forest) that learns to distinguish PS(16:0/18:0) from other features based on its characteristics (m/z, retention time, fragment ions). Test the model on the held-out fold. c. Performance Evaluation: Calculate performance metrics (accuracy, precision, recall) for each fold. d. Average Performance: Average the performance metrics across all 10 folds to obtain a robust estimate of the model's ability to correctly identify PS(16:0/18:0).
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the biological significance of PS(16:0/18:0).
Caption: Experimental workflow for the identification and cross-validation of PS(16:0/18:0).
Phosphatidylserine's role in apoptosis is a well-established signaling pathway. During apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, acting as an "eat-me" signal for phagocytes.
Caption: Role of Phosphatidylserine (PS) externalization in the apoptosis signaling pathway.
Conclusion
The cross-validation of lipid identification is an indispensable step in ensuring the accuracy and reliability of lipidomics data. While LOOCV can provide a less biased estimate of model performance, its high computational cost often makes 10-fold cross-validation a more practical choice for many lipidomics datasets. By implementing a rigorous cross-validation strategy within a well-controlled experimental workflow, researchers can significantly increase the confidence in the identification of PS(16:0/18:0) and other important lipid species, leading to more robust and reproducible scientific findings.
Functional Differences Between Symmetric and Asymmetric Saturated Phosphatidylserines: A Comparative Guide
A detailed examination of the biophysical properties and potential functional implications of acyl chain symmetry in saturated phosphatidylserines.
In the study of membrane biology and drug delivery systems, the composition and structure of phospholipids are of paramount importance. Phosphatidylserine (PS), a key anionic phospholipid, is crucial for various cellular processes, including apoptosis, blood coagulation, and the modulation of signaling pathways. While the asymmetric distribution of PS between the inner and outer leaflets of the plasma membrane is well-documented, the functional significance of the symmetry of its saturated acyl chains is less explored. This guide provides a comparative analysis of symmetric and asymmetric saturated phosphatidylserines, drawing on experimental data from related phospholipids to infer their functional differences.
Biophysical Properties of the Bilayer
The symmetry of the acyl chains in a phospholipid molecule significantly influences the physical characteristics of the membrane bilayer. Symmetric saturated phosphatidylserines possess two identical saturated fatty acid chains, while asymmetric saturated phosphatidylserines have two different saturated fatty acid chains. This structural difference has profound effects on lipid packing, membrane fluidity, and phase transition behavior.
Data Summary: Comparative Biophysical Properties
Due to a scarcity of direct comparative studies on symmetric versus asymmetric saturated phosphatidylserines, the following table includes data from studies on saturated phosphatidylcholines (PC), which serve as a well-studied proxy for understanding the effects of acyl chain asymmetry.
| Biophysical Property | Symmetric Saturated Phospholipids (e.g., DPPC - di-16:0 PC) | Asymmetric Saturated Phospholipids (e.g., 18:0/12:0-PC) | Functional Implication for PS |
| Phase Transition Temp (Tm) | Higher and sharper transition temperature. | Lower and broader transition temperature. | Asymmetric PS would likely maintain membrane fluidity over a wider temperature range, which is crucial for dynamic cellular processes. |
| Lipid Packing | Tightly packed in the gel phase, leading to a more ordered and less permeable membrane. | Less efficient packing due to chain mismatch, resulting in a more disordered and potentially more permeable membrane. | Differences in packing could affect the insertion and conformation of transmembrane proteins and the formation of lipid rafts. |
| Membrane Thickness | Generally thicker in the gel phase. | Can be thinner and may exhibit interdigitation of acyl chains from opposing leaflets. | Membrane thickness influences the hydrophobic matching with transmembrane domains of proteins, thereby affecting their function. |
| Lipid Diffusion | Slower lateral diffusion in the gel phase. | Higher lateral diffusion, even below the main phase transition, due to packing defects. | Enhanced diffusion of asymmetric PS could facilitate faster assembly of signaling complexes at the membrane. |
Experimental Protocols
The biophysical data presented above are typically acquired through a variety of sophisticated experimental techniques.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition from the gel phase to the liquid-crystalline phase.
-
Methodology:
-
A hydrated lipid suspension (liposomes) is prepared by dispersing a dried lipid film in a buffer solution.
-
The lipid suspension and a reference sample (buffer) are placed in separate pans within the DSC instrument.
-
Both pans are heated at a constant rate.
-
The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak is observed at the Tm, and the area under the peak corresponds to the enthalpy of the transition.
-
Fluorescence Microscopy with Environmentally Sensitive Probes
-
Objective: To visualize the phase behavior and lipid order of giant unilamellar vesicles (GUVs).
-
Methodology:
-
GUVs are prepared by electroformation or gentle hydration of a lipid film in the presence of a fluorescent probe (e.g., Laurdan).
-
The probe's emission spectrum is sensitive to the polarity of its environment, which changes with the lipid packing.
-
The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two different wavelengths.
-
Higher GP values indicate a more ordered (gel-like) membrane, while lower GP values correspond to a more disordered (fluid) membrane.
-
Atomistic Molecular Dynamics (MD) Simulations
-
Objective: To model the behavior of lipid bilayers at the atomic level and calculate various biophysical parameters.
-
Methodology:
-
A model of the lipid bilayer with defined lipid composition and hydration is constructed.
-
The system is subjected to a simulation that calculates the forces between all atoms and integrates Newton's equations of motion over time.
-
From the resulting trajectory, properties such as membrane thickness, area per lipid, lipid diffusion coefficients, and acyl chain order parameters can be calculated.
-
Impact on Protein Interactions and Signaling
The biophysical state of the membrane, as dictated by the acyl chain composition of its constituent lipids, can significantly influence the function of membrane-associated proteins and subsequent signaling cascades.
While the negatively charged headgroup of phosphatidylserine is a primary determinant for its interaction with signaling proteins like Protein Kinase C (PKC) and Ras, the properties of its acyl chains can further modulate these interactions. A more disordered membrane environment created by asymmetric PS could:
-
Facilitate the insertion of amphipathic helices of peripheral membrane proteins.
-
Alter the conformational dynamics of transmembrane proteins.
-
Influence the clustering of PS into microdomains, which act as platforms for the assembly of signaling complexes.
Apoptosis Signaling Pathway
The externalization of PS to the outer leaflet of the plasma membrane is a critical "eat-me" signal for phagocytes to clear apoptotic cells. The biophysical properties of the exposed PS could potentially influence the efficiency of this process.
Caption: Role of PS externalization in apoptosis.
Experimental Workflow for Assessing Protein-Lipid Interactions
Caption: Workflow for comparing protein interactions.
Conclusion and Future Directions
The distinction between symmetric and asymmetric saturated phosphatidylserines lies in the arrangement of their acyl chains, which translates into significant differences in the biophysical properties of the membranes they form. While direct experimental comparisons on saturated PS are limited, data from other phospholipids strongly suggest that asymmetric saturated PS would form more fluid and disordered membranes with lower phase transition temperatures compared to their symmetric counterparts.
These differences have important functional implications for researchers in drug development and cell biology. For instance, the choice of a symmetric or asymmetric saturated PS in a liposomal drug delivery vehicle could influence its stability, permeability, and interaction with target cells. In basic research, understanding how acyl chain asymmetry affects PS-protein interactions could provide new insights into the regulation of cellular signaling pathways.
Future research should focus on direct, systematic comparisons of the biophysical and biological properties of well-defined symmetric and asymmetric saturated phosphatidylserine species. Such studies will be invaluable for a more complete understanding of the role of lipid structure in membrane function.
Safety Operating Guide
Essential Safety and Handling Guide for PS-166276, a Potent p38 Kinase Inhibitor
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of PS-166276 (CAS No. 348089-57-6), a potent p38 MAPK inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental exposure.
This compound is a highly potent, research-grade compound requiring stringent safety protocols. Due to its potency, all handling must occur within designated controlled environments by trained personnel. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a combination of engineering controls and robust PPE is mandatory to prevent inadvertent exposure through inhalation, skin contact, or ingestion.
| Control Level | Requirement | Specification |
| Engineering | Primary Containment | All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent aerosolization and inhalation of the compound. |
| PPE | Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required at all times. A full-face shield should be used when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Double-gloving is strongly recommended, especially during initial handling of the solid compound and when preparing stock solutions. Gloves should be changed immediately if contaminated. | |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, disposable sleeves and a chemically resistant apron are recommended. | |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill outside of a containment system, or if engineering controls are not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used. |
Operational Plan for Safe Handling
This step-by-step protocol is designed to minimize exposure risk during the routine use of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that an operational safety shower and eyewash station are readily accessible.
- Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound.
- Prepare a designated waste container for all contaminated disposables.
2. Handling the Solid Compound:
- Before opening, gently centrifuge the vial to ensure all powder is at the bottom, preventing aerosolization.
- Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or other primary containment.
- Use dedicated spatulas and equipment. Clean all equipment thoroughly after use.
3. Solution Preparation:
- Add solvent to the solid compound slowly and carefully to avoid splashing.
- Cap the vial securely before vortexing or sonicating to fully dissolve the compound.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
- Decontaminate the work surface within the fume hood.
- Carefully remove outer gloves (if double-gloved) and dispose of them in the designated waste container.
- Remove all other PPE and dispose of single-use items. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound, including weigh boats, pipette tips, gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the safe handling workflow and the biological context of this compound's mechanism of action.
Caption: Safe Handling Workflow for this compound.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
